Verosudil hydrochloride

Catalog No.
S546704
CAS No.
1414854-44-6
M.F
C17H18ClN3O2S
M. Wt
363.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Verosudil hydrochloride

CAS Number

1414854-44-6

Product Name

Verosudil hydrochloride

IUPAC Name

2-(dimethylamino)-N-(1-oxo-2H-isoquinolin-6-yl)-2-thiophen-3-ylacetamide;hydrochloride

Molecular Formula

C17H18ClN3O2S

Molecular Weight

363.9 g/mol

InChI

InChI=1S/C17H17N3O2S.ClH/c1-20(2)15(12-6-8-23-10-12)17(22)19-13-3-4-14-11(9-13)5-7-18-16(14)21;/h3-10,15H,1-2H3,(H,18,21)(H,19,22);1H

InChI Key

FUBBJNODZIIYHW-UHFFFAOYSA-N

SMILES

O=C(NC1=CC2=C(C(NC=C2)=O)C=C1)C(N(C)C)C3=CSC=C3.[H]Cl

solubility

Soluble in DMSO

Synonyms

Verosudil hydrochloride

Canonical SMILES

CN(C)C(C1=CSC=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC=C3.Cl

The exact mass of the compound Verosudil hydrochloride is 363.0808 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of verosudil (AR-12286).

Property Description
INN Verosudil [1] [2]
Synonym AR-12286 [1] [2]
CAS Registry Number 1414854-42-4 [3] [2]
Molecular Formula C₁₇H₁₇N₃O₂S [3] [2]
Molecular Weight 327.4 g/mol [3]
Compound Class Synthetic organic [1]
Primary Mechanism Rho kinase (ROCK) inhibitor [1]
ROCK1 Ki 2 nM [3]
ROCK2 Ki 2 nM [3]

Verosudil is a highly potent ROCK inhibitor that targets both the ROCK1 and ROCK2 isoforms with equal affinity [3]. The INN record describes it as a racemic mixture, meaning it contains equal amounts of (2R)- and (2S)-isomers [1] [2].

Mechanism of Action and Therapeutic Effects

Verosudil lowers intraocular pressure (IOP) by directly targeting the diseased trabecular meshwork to increase the outflow of aqueous humor [4] [5]. The following diagram illustrates the signaling pathway and drug mechanism:

G ECM Extracellular Matrix (ECM) GEFs Signals (e.g., Cytokines, TGF-β) ECM->GEFs RhoGTPase Rho GTPase GEFs->RhoGTPase ROCK ROCK (Effector) RhoGTPase->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation MLCP MLC Phosphatase (MLCP) ROCK->MLCP Inhibition ActinCytoskeleton Actin Cytoskeleton Organization MLC->ActinCytoskeleton MLCP->MLC Dephosphorylation CellContraction Cell Contraction & Stiffness ActinCytoskeleton->CellContraction OutflowResistance Increased Outflow Resistance CellContraction->OutflowResistance ECMProduction ECM Production ECMProduction->OutflowResistance ElevatedIOP Elevated Intraocular Pressure (IOP) OutflowResistance->ElevatedIOP Verosudil Verosudil (AR-12286) Verosudil->ROCK Inhibits

Verosudil inhibits ROCK to relax trabecular meshwork cells.

By inhibiting ROCK, verosudil counteracts these effects, leading to:

  • Relaxation of TM cells and expansion of the juxtacanalicular tissue [4] [5].
  • Increased permeability of Schlemm's canal endothelium [5].
  • Reversal of pathological changes, such as those induced by steroids, in the TM [4].

Key Experimental Findings and Protocols

Research has demonstrated the efficacy of verosudil in reversing steroid-induced ocular hypertension.

Experimental Workflow

The diagram below outlines a typical in vivo study design to evaluate Verosudil's efficacy:

G Start C57BL/6 Mouse Model (6-week-old, N=56) Randomize Randomized into 4 Groups Start->Randomize Group1 Saline Group (Topical saline, twice daily) Randomize->Group1 Group2 DEX Group (Topical dexamethasone, twice daily) Randomize->Group2 Group3 DEX + AR-12286 Group (Dexamethasone + 0.25% AR-12286) Randomize->Group3 Group4 DEX-DC Group (Discontinuation of dexamethasone) Randomize->Group4 Wk1_4 4-Week Induction Phase Wk5 1-Week Intervention Phase Wk1_4->Wk5 IOP Weekly IOP Measurement Wk1_4->IOP Wk5->Group1 Treatment Adjustments Wk5->Group2 Treatment Adjustments Wk5->Group3 Treatment Adjustments Wk5->Group4 Treatment Adjustments Wk5->IOP Group1->Wk1_4 Group2->Wk1_4 Group3->Wk1_4 Group4->Wk1_4 Analysis Endpoint Analysis: - IOP Measurement - Fluorescent Tracer Outflow - Effective Filtration Area (EFA) - Transmission Electron Microscopy IOP->Analysis

In vivo study workflow to evaluate Verosudil efficacy.

Key Results

The experimental data yielded several critical findings [4]:

  • Rapid IOP Reduction: AR-12286 significantly reduced IOP in steroid-induced hypertensive mouse eyes within just one day of treatment.
  • Superior Efficacy: After one week of treatment, the IOP in the DEX + AR-12286 group was approximately 4 mm Hg lower than in the group that continued dexamethasone alone and about 2 mm Hg lower than in the group that only discontinued dexamethasone.
  • Morphological Reversal: Treatment with AR-12286 partially reversed the dexamethasone-induced morphological changes in the trabecular meshwork and rescued the reduction in the effective filtration area, correlating with the improved outflow and lower IOP.

Practical Research Applications

For scientists working with this compound:

  • Procurement: When ordering, "verosudil" and "AR-12286" are both recognized, with the CAS Number 1414854-42-4 ensuring precision [3] [2].
  • In Vivo Dosing: A referenced study in mice used a 0.25% topical formulation administered twice daily [4].
  • In Vitro Use: The compound is typically dissolved in DMSO, with a reported solubility of 45 mg/mL (137.45 mM) [3].

References

Molecular Mechanism of Action and Quantitative Profile

Author: Smolecule Technical Support Team. Date: February 2026

Verosudil exerts its effects by directly inhibiting the ROCK enzymes, which are key regulators of the actin cytoskeleton, cell adhesion, and cellular contractility [1] [2]. The table below summarizes its core inhibitory profile:

Target Inhibitory Constant (Ki) Biological Consequence
ROCK1 2 nM [3] [4] Alters cytoskeleton in trabecular meshwork (TM) and Schlemm's canal (SC) cells, increasing outflow facility [1] [3].
ROCK2 2 nM [3] [4] Reduces actin stress fibers and focal adhesions in TM, decreasing outflow resistance [1].
Myosin Light Chain (MLC) - (Indirect target) Increases MLC phosphorylation via ROCK inhibition, leading to relaxation of TM and SC cells [1] [2].

Verosudil shows lower affinity for other kinases like PKA, PKCT, MRCKA, and CAM2A, indicating a selective profile [3].

Cellular Effects & Experimental Evidence

The primary cellular action of Verosudil is the disruption of the actin cytoskeleton in cells of the conventional outflow pathway.

Experimental Model Treatment Details Key Findings Citation
Porcine Trabecular Meshwork (PTM) 0.001-100 μM, 6 hours Dose-dependent reduction in actin stress fiber length (IC₅₀ = 924 nM) [3]. -
Human Trabecular Meshwork (HTM) 0.001-100 μM, 6 hours Reduction in number of focal adhesions (IC₅₀ = 818 nM) [3]. -

In Vivo Efficacy

Animal studies demonstrate that Verosudil's cellular mechanisms translate to a potent intraocular pressure-lowering effect.

Animal Model Treatment Regimen Key Outcomes Citation
Dutch Rabbits & Formosan Monkeys 30 μL, eye drops, once daily for 3 days Significant reduction in intraocular pressure [3]. -
C57BL/6 Mice (Steroid-Induced Ocular Hypertension) 10 μL, eye drops, twice daily for five weeks Reversed elevated IOP, increased trabecular meshwork effective filtration area, reduced extracellular matrix [3]. -

The ROCK Signaling Pathway

The following diagram illustrates the Rho/ROCK signaling pathway that Verosudil inhibits, detailing key downstream targets and physiological effects relevant to aqueous humor dynamics.

G GPCR GPCR Activation (by LPA, Sphingosine-1P) RhoGEF RhoGEF Activation GPCR->RhoGEF RhoA_GDP RhoA (Inactive, GDP-bound) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA (Active, GTP-bound) RhoA_GDP->RhoA_GTP ROCK ROCK Activation (ROCK1/ROCK2) RhoA_GTP->ROCK Binds & Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates & Inhibits MLC_Phos Phospho-Myosin Light Chain (p-MLC) ROCK->MLC_Phos Phosphorylates LIMK LIM Kinase (LIMK) ROCK->LIMK Phosphorylates & Activates Cell_Contract Increased Cellular Contraction MLC_Phos->Cell_Contract Cofilin Cofilin (Inactive, p-Cofilin) LIMK->Cofilin Phosphorylates & Inactivates Actin_Reorg Actin Polymerization & Cytoskeletal Reorganization Cofilin->Actin_Reorg Reduced Actin Depolymerization Outflow_Resist Increased Outflow Resistance in TM Actin_Reorg->Outflow_Resist Cell_Contract->Outflow_Resist Verosudil Verosudil Inhibition Verosudil->ROCK Inhibits

Verosudil inhibits ROCK, preventing cytoskeletal changes and reducing outflow resistance.

Key Experimental Protocols

The evidence for Verosudil's action comes from standard in vitro and in vivo pharmacological models.

  • In Vitro Cytoskeletal Disruption Assay [3]:

    • Cell Culture: Use immortalized human trabecular meshwork (HTM) cells or primary porcine TM (PTM) cells.
    • Treatment: Apply Verosudil in a concentration range (e.g., 0.001 to 100 μM) for a set period (e.g., 6 hours).
    • Fixation and Staining: Fix cells and use fluorescent phalloidin to stain F-actin for visualizing stress fibers. Use antibodies against proteins like pavillin to stain focal adhesions.
    • Imaging & Analysis: Acquire images using fluorescence or confocal microscopy. Quantify the average length of actin stress fibers or the number of focal adhesions per cell to generate dose-response curves and calculate IC₅₀ values.
  • In Vivo Intraocular Pressure (IOP) Measurement [3]:

    • Animal Models: Use normotensive Dutch rabbits or Formosan rock monkeys. For a disease model, induce ocular hypertension in C57BL/6 mice by topical dexamethasone application over several weeks.
    • Dosing: Administer Verosudil as topical eye drops (e.g., 10-30 μL per eye) once or twice daily.
    • IOP Tonometry: Measure IOP using a rebound or applanation tonometer just before dosing and at scheduled time points after administration.
    • Data Analysis: Express the results as the mean change in IOP from baseline or vehicle control.

Verosudil represents a mechanistically targeted approach for lowering IOP. Its well-defined action on the trabecular outflow pathway, supported by robust experimental data from cellular and animal models, makes it a valuable candidate for therapeutic development in glaucoma.

References

Pharmacological Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Verosudil hydrochloride functions as a potent ROCK inhibitor. The Rho/ROCK pathway is a key regulator of the actomyosin cytoskeleton, influencing cellular contractility, morphology, and adhesion [1].

Molecular Targets and Binding Affinity

The table below summarizes the inhibitory activity (Ki values) of Verosudil against ROCK and other kinases, demonstrating its high potency and selectivity [2] [3] [4]:

Target Kinase Ki Value (nM)
ROCK1 2 nM
ROCK2 2 nM
MRCKA 28 nM
PKA 69 nM
CAM2A 5855 nM
PKC theta 9322 nM
Mechanism of Action in Glaucoma

In glaucoma, increased resistance to the drainage of aqueous humor through the trabecular meshwork (TM) is a major cause of elevated intraocular pressure (IOP) [1]. Verosudil directly targets this pathway:

  • Reduces Cellular Contractility: By inhibiting ROCK, Verosudil decreases the phosphorylation of myosin light chain (MLC), leading to relaxation of TM and Schlemm's canal cells [1].
  • Remodels the Extracellular Matrix: ROCK inhibition alters the cytoskeleton and cell adhesion, reducing the production and assembly of extracellular matrix proteins in the TM, which decreases outflow resistance [2] [1].
  • Increases Trabecular Outflow: The combined effects on cell contractility and the extracellular matrix enhance the conventional outflow pathway, thereby reducing IOP [2] [3] [4].

This mechanism is distinct from most traditional glaucoma medications, which typically reduce aqueous humor production or increase outflow through an alternative pathway [1].

The following diagram illustrates the core mechanism of Verosudil in the trabecular meshwork:

G A RhoA Activation (GTP-binding) B ROCK Activation A->B C Phosphorylation of MLC & MYPT1 B->C D Increased Actomyosin Contractility C->D E Trabecular Meshwork Contraction D->E F Increased Outflow Resistance E->F G Elevated Intraocular Pressure (IOP) F->G V Verosudil HCl V->B Inhibits

Experimental Data and Research Findings

In Vitro Efficacy

Studies using primary trabecular meshwork cells demonstrate the cellular effects of Verosudil:

  • Disruption of Actin Stress Fibers: Treatment with Verosudil (0.001-100 μM) for 6 hours dose-dependently reduced the length of actin stress fibers in porcine primary trabecular meshwork (PTM) cells [2] [4].
  • Reduction of Focal Adhesions: The compound also reduced the number of focal adhesions in immortalized human trabecular meshwork (HTM) cells [2] [4].
  • The half-maximal inhibitory concentration (IC₅₀) for these effects was 924 nM in PTM cells and 818 nM in HTM cells, confirming its potent activity on the human cellular target [2] [4].
In Vivo Efficacy

Animal studies have confirmed the IOP-lowering effects of this compound:

  • Animal Models: Studies conducted in Dutch rabbits and Formosan rock monkeys [2] [4].
  • Dosage: 30 μL of Verosudil eye drops, administered once daily for 3 days, significantly reduced IOP [2] [4].
  • Steroid-Induced Model: In a dexamethasone-induced ocular hypertension mouse model, Verosudil (10 μL, twice daily for five weeks) effectively reversed IOP elevation and associated pathological changes in the trabecular meshwork, including expansion of the juxtacanalicular tissue and reduction of extracellular matrix [2] [4].

ROCK Inhibitors in Ophthalmology

ROCK inhibitors like Verosudil represent a novel class in glaucoma treatment [1]. Their unique action on the conventional outflow pathway offers a direct approach to address the primary pathology of elevated outflow resistance in POAG [1].

Research also explores ROCK inhibitors for corneal endothelial diseases. By modulating the cytoskeleton, these inhibitors promote corneal endothelial cell migration, proliferation, and survival, showing potential in treating conditions like Fuchs' endothelial corneal dystrophy [5] [6].

Important Note on Information Sources

The experimental data summarized here is from commercial biochemical and research compound suppliers, and is intended for research use only [2] [7] [3]. This information does not constitute clinical prescribing guidelines.

References

Verosudil selectivity for PKA PKC theta CAM2A

Author: Smolecule Technical Support Team. Date: February 2026

Verosudil Selectivity Profile

Verosudil (also known as AR-12286) is a highly potent Rho kinase (ROCK) inhibitor with equal affinity for ROCK1 and ROCK2. Its selectivity over other kinases is quantified in the table below, with data consistently reported across multiple chemical supplier and research compound databases [1] [2] [3].

Kinase Target Ki (nM) Inhibition Potency
ROCK1 2 Highly Potent
ROCK2 2 Highly Potent
MRCKA 28 Moderate
PKA 69 Moderate/Weak
PKC theta 9322 Very Weak
CAM2A 5855 Very Weak

This profile shows that Verosudil is a highly selective ROCK inhibitor compared to PKA, PKC theta, and CAM2A. The primary therapeutic application under investigation for Verosudil is the reduction of intraocular pressure in glaucoma and ocular hypertension, achieved by increasing trabecular outflow facility [1] [4] [3].

Experimental Context & Protocols

The selectivity data (Ki values) are typically determined through biochemical kinase activity assays. While the search results do not provide full experimental protocols for Verosudil's initial profiling, they detail methodologies from a recent study on novel ROCK inhibitors, which can serve as a reference for the general approach [4].

  • In Vitro Efficacy in Trabecular Meshwork Cells: One key experiment to demonstrate cellular activity involves treating porcine primary trabecular meshwork (PTM) cells or immortalized human trabecular meshwork (HTM) cells with Verosudil for 6 hours. The effective concentration that disrupts the actin cytoskeleton (IC50) is then quantified by measuring the reduction in actin stress fiber length or the number of focal adhesions, with reported IC50 values of 924 nM and 818 nM in PTM and HTM cells, respectively [3].
  • In Vivo Efficacy in Animal Models: The functional outcome of ROCK inhibition is often evaluated in animal models of ocular hypertension. For example, one study administered Verosudil (10 μL as eye drops) twice daily for five weeks in a dexamethasone-induced mouse model. Key endpoints included measuring intraocular pressure (IOP), analyzing the trabecular meshwork effective filtration area (EFA), and assessing changes in extracellular matrix (ECM) [3].

ROCK Signaling Pathway in Glaucoma

The following diagram illustrates the core mechanism of Verosudil action in the context of glaucoma, based on described pharmacological effects [1] [3].

G Steroids Steroids Actin Organization & ECM Actin Organization & ECM Steroids->Actin Organization & ECM Promotes ROCK ROCK ROCK->Actin Organization & ECM Regulates Verosudil Verosudil Verosudil->ROCK Inhibits Aqueous Humor Outflow Resistance Aqueous Humor Outflow Resistance Actin Organization & ECM->Aqueous Humor Outflow Resistance Increases Elevated IOP Elevated IOP Aqueous Humor Outflow Resistance->Elevated IOP Leads to Inhibited ROCK Inhibited ROCK Cellular Relaxation & Improved Outflow Cellular Relaxation & Improved Outflow Inhibited ROCK->Cellular Relaxation & Improved Outflow Promotes Reduced IOP Reduced IOP Cellular Relaxation & Improved Outflow->Reduced IOP Results in

This pathway depicts how Verosudil targets ROCK to counteract increased outflow resistance and reduce intraocular pressure.

Research Considerations

For your ongoing work, consider these points:

  • Specificity within ROCK Family: While Verosudil is a dual ROCK1/ROCK2 inhibitor, other investigational compounds like CH-2 show a degree of selectivity for ROCK2 over ROCK1 (5-fold in the case of CH-2) [5]. The novel inhibitor R3 was also highlighted for its favorable selectivity profile against other kinases, which may enhance its safety for ocular delivery [4].
  • Safety & Selectivity Trade-off: Research suggests a potential trade-off between potency and local tolerability. While the highly potent inhibitor D25 demonstrated superior IOP-lowering in vivo, the less potent but more selective inhibitor R3 showed lower cytotoxicity in human trabecular meshwork cells, presenting a potentially safer profile [4].

References

Verosudil pharmacological target

Author: Smolecule Technical Support Team. Date: February 2026

Target and Mechanism of Action

Verosudil acts as a highly potent and equipotent inhibitor of the two ROCK isoforms, ROCK1 and ROCK2 [1]. Its mechanism for reducing intraocular pressure (IOP) is centered on the conventional aqueous humor outflow pathway.

  • Molecular Action: By inhibiting ROCK, Verosudil disrupts the actin cytoskeleton, leading to the dissolution of stress fibers and focal adhesions in trabecular meshwork (TM) and Schlemm's canal cells [1] [2]. This reduces cellular contractility and stiffness, loosening the TM and increasing the permeability of the Schlemm's canal, thereby facilitating aqueous humor drainage [2].
  • Broader Effects: The Rho/ROCK pathway regulates fundamental cellular processes, including actomyosin-driven contraction, cell adhesion, motility, and proliferation [3] [2]. Inhibition of this pathway underpins Verosudil's primary effects on the outflow facility.

The following diagram illustrates Verosudil's mechanism of action in the trabecular meshwork.

Verosudil inhibits ROCK to relax the trabecular meshwork and increase aqueous outflow, reducing intraocular pressure.

Quantitative and Experimental Data

The tables below summarize key quantitative data and in vivo experimental findings for Verosudil.

Table 1: Kinase Selectivity Profile of Verosudil [1]

Target Inhibitory Activity (Ki) Notes
ROCK1 2 nM Primary target, equipotent inhibition
ROCK2 2 nM Primary target, equipotent inhibition
MRCKA 28 nM Less selective
PKA 69 nM Less selective
CAM2A 5855 nM Less selective
PKCT 9322 nM Less selective

Table 2: Key Experimental Evidence for Verosudil

Model System Protocol / Dosage Key Findings

| In Vitro (Porcine & Human Trabecular Meshwork cells) [1] | 0.001-100 μM for 6 hours | • Dose-dependent reduction of actin stress fibers. • Reduction of focal adhesions. | | In Vivo (Dexamethasone-induced Ocular Hypertensive mice) [1] | 10 μL eye drops, twice daily for 5 weeks | • Significantly reduced intraocular pressure. • Increased trabecular meshwork effective filtration area. • Reduced pathological extracellular matrix. | | In Vivo (Normotensive Dutch rabbits & Formosan rock monkeys) [1] | 30 μL eye drops, once daily for 3 days | Significantly reduced intraocular pressure. |

Clinical Development and Potential

Verosudil has been evaluated in clinical trials for its IOP-lowering effects.

  • Development Status: Verosudil has reached Phase 3 development for ocular hypertension and Phase 2 for glaucoma and open-angle glaucoma [4].
  • Combination Therapy: A fixed-dose combination of Verosudil with the prostaglandin analog Travoprost (to potentially enhance outflow through both conventional and uveoscleral pathways) has been investigated and reached Phase 2 for open-angle glaucoma [5].
  • Safety Profile: In a Phase 1 clinical trial, the most common side effects were trace to moderate conjunctival hyperemia (redness), which was transient and returned to baseline within hours after dosing [4].

Research Applications and Protocols

For researchers, Verosudil is recognized as a tool for studying ROCK's role in cellular mechanics. While detailed commercial protocols are proprietary, research into similar ROCK inhibitors provides a methodological framework.

Table 3: Example Research Contexts for ROCK Inhibitors

Application Area Example Model Observed Effects / Potential Use
Corneal Endothelial Cell (CEC) Research [6] Primary Human CECs Enhanced cellular adherence, proliferation, and promotion of wound closure in ex vivo models.
Trabecular Meshwork (TM) Cytoskeleton [1] [2] Porcine & Human TM Cells Disruption of actin stress fibers and focal adhesions, increasing outflow facility.
Anti-fibrotic & Anti-scarring Effects [3] [2] Post-surgical models Inhibition of TGF-β-mediated myofibroblast transformation, potentially improving success of glaucoma filtration surgery.

Based on the available information, Verosudil represents a promising ROCK inhibitor primarily targeting the conventional outflow pathway to lower IOP. Its development history and well-documented mechanism provide a solid foundation for your research.

References

Verosudil in glaucoma and ocular hypertension research

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile: Verosudil

Attribute Details
Drug Type Small molecule drug [1]
Synonyms Verosudil (USAN/INN), Verosudil Hydrochloride, AR-12286 [1]
Primary Target Rho-associated coiled-coil containing protein kinase (ROCK) [1]
Mechanism of Action ROCK inhibitor [1]
Therapeutic Area Ophthalmology [1]
Active Indications Ocular Hypertension (Phase 3), Glaucoma (Phase 2) [1]
Molecular Formula C17H17N3O2S [1]

Mechanism of Action: ROCK Inhibition

ROCK inhibitors represent a novel class of IOP-lowering medication that works primarily by enhancing the outflow of aqueous humor through the trabecular meshwork, the eye's primary drainage pathway [2]. The molecular mechanism is outlined below.

G GTP_RhoA Active RhoA (GTP-bound) ROCK ROCK GTP_RhoA->ROCK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC_Phos Phosphorylated Myosin Light Chain (MLC) ROCK->MLC_Phos Direct Phosphorylation MLCP->MLC_Phos Dephosphorylation (Normally Active) Actin_Contract Actin-Myosin Contraction MLC_Phos->Actin_Contract Cell_Contract Cell Contraction, Tight Junctions Actin_Contract->Cell_Contract Outflow_Resistance Increased Outflow Resistance Cell_Contract->Outflow_Resistance ROCK_Inhibitor ROCK Inhibitor (e.g., Verosudil) ROCK_Inhibitor->ROCK Inhibits

Diagram: ROCK inhibitor mechanism targets actin-myosin contraction to increase aqueous outflow. [2]

This pathway modulation affects the trabecular meshwork and Schlemm's canal in several ways [2]:

  • Cytoskeletal Remodeling: Disassembly of actin stress fibers and disruption of focal adhesions, relaxing cellular contractility.
  • Improved Permeability: Relaxation of endothelial cells lining Schlemm's canal, increasing fluid permeability.
  • Enhanced Outflow Facility: The combined effects reduce resistance in the conventional outflow pathway, facilitating aqueous humor drainage and lowering IOP.
  • Extracellular Matrix (ECM) Regulation: Potential reduction of fibrotic proteins, preventing ECM buildup that can clog the drainage tissue.

Comparative Quantitative Data on ROCK Inhibitors

While specific efficacy numbers for Verosudil are limited in these results, the following table summarizes key quantitative findings from research on the ROCK inhibitor class.

Table 1: Preclinical & Clinical Effects of ROCK Inhibitors

Inhibitor / Model Effect / Outcome Quantitative Result / Dose
Y-27632 (Preclinical) Increased outflow facility in enucleated porcine eyes [2] 40-80% increase (at 10-100 μM)
Y-27632 (Preclinical) Increased permeability of human Schlemm's canal cell monolayer [2] 80% increase (at 10 mM)
Netarsudil (AR-13324) (Clinical) IOP reduction in POAG & OHT patients; common side effect [3] Significant IOP reduction; conjunctival hyperemia
Ripasudil (K-115) (Clinical, Japan) IOP reduction in POAG & OHT patients; common side effect [4] Significant IOP reduction; conjunctival hyperemia
ROCK Inhibitors (General) IOP reduction vs. natural history; safety profile [3] Non-inferior to other drug classes; favorable safety

Core Experimental Protocols

The evaluation of ROCK inhibitors involves standardized in vitro, ex vivo, and in vivo models. Key methodologies are summarized below.

Table 2: Key Experimental Models for ROCK Inhibitor Research

Model Type Protocol Description Primary Readouts

| In Vitro (Cell Culture) | Culture of human trabecular meshwork (HTM) cells. Treatment with ROCK inhibitor (e.g., Y-27632, K-115) with or without TGF-β2 to induce cytoskeletal stress. [2] | - Actin staining (phalloidin) for stress fiber visualization.

  • Immunostaining for focal adhesion proteins (vinculin, phospho-tyrosine).
  • Western blot for MLC phosphorylation. | | Ex Vivo (Perfused Organ Culture) | Enucleated porcine, bovine, or human eyes are perfused with a constant flow of culture medium. A ROCK inhibitor is introduced, and the change in outflow facility is calculated from the resulting pressure drop. [2] | Measurement of intraocular pressure (IOP) and calculation of outflow facility (C = Flow / Pressure). | | In Vivo (Animal Models) | Normotensive or hypertensive animal models (e.g., rabbits, monkeys). Topical application of ROCK inhibitor. [2] | Tonometric measurement of IOP reduction over time. | | Clinical Trials (Human) | Randomized, controlled trials (RCTs) in patients with OHT or POAG. Comparison against other IOP-lowering drugs or placebo. [3] [5] | - Primary: IOP reduction from baseline.
  • Secondary: Visual field preservation, optic nerve health, safety/tolerability (e.g., conjunctival hyperemia). |

G Start Research Objective: Evaluate ROCK Inhibitor InVitro In Vitro Models Start->InVitro ExVivo Ex Vivo Models Start->ExVivo InVivo In Vivo Models Start->InVivo Clinical Clinical Trials (Human) Start->Clinical HTM_Cells Human Trabecular Meshwork (HTM) Cells InVitro->HTM_Cells SC_Cells Schlemm's Canal (SC) Cells InVitro->SC_Cells Readout1 Readouts: - Stress fiber formation - Focal adhesions - MLC phosphorylation HTM_Cells->Readout1 SC_Cells->Readout1 Perfused_Eye Perfused Organ-Cultured Eye (Porcine/Human) ExVivo->Perfused_Eye Readout2 Readout: - Outflow facility Perfused_Eye->Readout2 Animal_Model Animal Model (e.g., Rabbit) InVivo->Animal_Model Readout3 Readout: - Intraocular Pressure (IOP) Animal_Model->Readout3 Patients Patients with OHT or Glaucoma Clinical->Patients Readout4 Readouts: - IOP reduction - Safety/Tolerability Patients->Readout4

Diagram: Multi-stage experimental workflow for evaluating ROCK inhibitors. [2]

Research Gaps and Future Directions

Current evidence for ROCK inhibitors shows a favorable safety profile and efficacy in lowering IOP [3]. However, several knowledge gaps remain [3]:

  • Long-Term Data: More extensive, long-term, independent prospective randomized controlled trials are needed.
  • Optimal Protocols: Questions remain regarding optimal dosing, patient selection, and cost-effectiveness.
  • Broader Outcomes: Future trials should include expanded outcome measures like patient quality of life.

References

Verosudil dosing regimen for mouse models

Author: Smolecule Technical Support Team. Date: February 2026

Verosudil Dosing Protocol for Mice

The table below summarizes the key parameters for administering Verosudil in a mouse model of ocular hypertension, as identified from the literature [1].

Parameter Detail
Animal Model C57BL/6 mice (aged 6 weeks), Dexamethasone-induced ocular hypertension [1]
Dosage Volume 10 µL per eye [1]
Dosage Concentration Not specified in the source. A 10 mM stock solution was used for in vitro studies [1].
Frequency Twice daily [1]
Duration Five weeks [1]
Administration Route Topical eye drops [1]
Reported Outcomes Reduced intraocular pressure; Increased trabecular meshwork effective filtration area; Reduced extracellular matrix [1]

Experimental Workflow

The following diagram illustrates the complete experimental workflow based on the established protocol.

Start Start: C57BL/6 Mice (6 weeks old) A Induce Ocular Hypertension (Dexamethasone treatment) Start->A B Randomize into Treatment/Control Groups A->B C Administer Verosudil (10 μL topical eye drop, BID) B->C D Continue Treatment for 5 Weeks C->D E Monitor Intraocular Pressure (IOP) and Assess Outcomes D->E End Analyze Data E->End

Key Methodological Considerations

For a successful experiment, please consider these critical points beyond the basic dosing regimen:

  • Formulation and Handling: The study likely used a formulated ophthalmic solution suitable for topical application. Verosudil is typically prepared as a stock solution in DMSO for in vitro work [1], but this is not suitable for direct in vivo use.
  • Control Groups: Essential controls include mice with induced ocular hypertension receiving a vehicle control (the solution without the active drug) and a group of healthy, untreated mice to establish a baseline.
  • Outcome Measurements: The primary measurement is Intraocular Pressure (IOP), tracked regularly throughout the study. Subsequent histological analysis can assess changes in the trabecular meshwork, such as the effective filtration area and extracellular matrix deposition [1].

Knowledge Gaps and Further Research

The available data has some limitations. The specific concentration of the Verosudil solution used in the mouse study was not explicitly stated in the search results [1]. Furthermore, detailed protocols for pharmacokinetic studies or dosing in other mouse disease models were not found.

To proceed with your research, I suggest:

  • Consulting Related Literature: Look for formulation details in publications about the closely related ROCK inhibitor Netarsudil (AR-13324), which is approved for human ophthalmic use. Its formulation parameters may offer valuable guidance.
  • Contacting Suppliers: Inquire with chemical suppliers (like MedChemExpress, the source of [1]) for any available technical data or recommended formulations for in vivo studies.
  • Empirical Testing: You may need to conduct preliminary dose-ranging studies to establish the optimal concentration for your specific experimental needs.

References

Verosudil Physicochemical & Handling Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key data for Verosudil free base (CAS 1414854-42-4) as provided by commercial chemical suppliers for research purposes [1] [2].

Property Specification
Molecular Formula C₁₇H₁₇N₃O₂S
Molecular Weight 327.40 g/mol
Purity ≥ 99.18%
Storage (Powder) -20°C (3 years); 4°C (2 years)
Storage (Solution) -80°C (6 months); -20°C (1 month)
Solubility in DMSO 16.67 mg/mL (50.92 mM)

Biological Activity & Experimental Data

Verosudil is a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. The table below outlines its core biochemical and cellular activities as reported in preclinical studies [3] [1].

Parameter Value / Observation
ROCK1 Ki 2 nM [1]
ROCK2 Ki 2 nM [1]
Selectivity (Ki) PKA (69 nM); MRCKA (28 nM); PKCT (9322 nM); CAM2A (5855 nM) [1]
Cellular IC₅₀ Disruption of actin stress fibers in porcine TM cells: 924 nM [1]
Cellular IC₅₀ Disruption of focal adhesions in human TM cells: 818 nM [1]
Primary Mechanism Inhibition of ROCK leads to relaxation of trabecular meshwork, increasing outflow facility [4].
In Vivo Efficacy Significant IOP reduction in Dutch Belted rabbits and Formosan Rock monkeys [1].

Proposed Experimental Workflow

The diagram below outlines a general experimental workflow for preparing and using Verosudil in cell-based assays, based on standard laboratory practices for similar compounds.

G Start Start: Prepare Stock Solution Step1 1. Calculate mass needed for target concentration Start->Step1 Step2 2. Dissolve powder in DMSO (Vortex/sonicate as needed) Step1->Step2 Step3 3. Prepare aliquots in sterile vials Step2->Step3 Step4 4. Store at recommended temperature (-80°C) Step3->Step4 AssayPrep Assay Preparation Step4->AssayPrep Step5 5. Thaw aliquot gently (bench top or 4°C) AssayPrep->Step5 Step6 6. Dilute in cell culture media to working concentration Step5->Step6 Step7 7. Apply to cells (e.g., 6-hour incubation) Step6->Step7 Analysis Analysis & Validation Step7->Analysis Step8 8. Assess cellular response (e.g., actin fiber disruption) Analysis->Step8

Application Notes for Researchers

  • Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve 3.27 mg of Verosudil powder in 1 mL of anhydrous DMSO [1]. Gently warm the mixture to 60°C and use brief sonication to aid dissolution if necessary.
  • Working Solution Dilution: Dilute the stock solution into your pre-warmed cell culture medium to achieve the desired final concentration (e.g., 0.001-100 μM for dose-response studies) [1]. Note that the final concentration of DMSO in cell culture should typically be kept below 0.1% to minimize solvent toxicity.
  • Critical Considerations:
    • Sterility: While Verosudil stock in DMSO is self-sterilizing, perform all dilutions under aseptic conditions using sterile buffers or media.
    • Stability: The provided storage times are estimates. The stability of your specific stock and working solutions should be validated experimentally.
    • Positive Controls: Consider including a known ROCK inhibitor like Y-27632 as a positive control in your assays to validate the experimental system [5] [6].

Limitations and Future Directions

The lack of a standardized, peer-reviewed reconstitution protocol for Verosudil is a significant gap. Future work should focus on:

  • Stability Profiling: Systematically assessing the solution stability of Verosudil under various pH, temperature, and buffer conditions.
  • Formulation Optimization: Developing lyophilized formulations with compatible bulking agents and reconstitution buffers to enhance shelf-life and ease of use. The principles outlined in general protein reconstitution studies can serve as a guide here [7].

References

Comprehensive Application Notes and Protocols for Verosudil (AR-12286) in Trabecular Meshwork Outflow Research

Author: Smolecule Technical Support Team. Date: February 2026

Abstract and Introduction

Verosudil (AR-12286) represents a novel class of Rho-associated protein kinase (ROCK) inhibitors with specific therapeutic potential for glaucoma and ocular hypertension through its action on the trabecular meshwork outflow pathway. As a key regulator of aqueous humor dynamics, the trabecular meshwork constitutes the primary drainage pathway for aqueous humor, with dysfunction in this tissue leading to elevated intraocular pressure (IOP) and glaucomatous optic neuropathy. Unlike conventional glaucoma therapeutics that primarily target aqueous production or alternative outflow pathways, Verosudil directly addresses the pathological basis of impaired trabecular outflow by modulating actomyosin contractility, cellular adhesion, and extracellular matrix remodeling in the trabecular meshwork. These application notes provide researchers with comprehensive experimental protocols and reference data for investigating Verosudil's mechanisms of action and therapeutic potential in preclinical models, supporting drug development efforts targeting the trabecular outflow pathway.

Mechanism of Action and Therapeutic Rationale

The Rho/ROCK signaling pathway serves as a critical regulator of cytoskeletal dynamics, cellular contractility, and extracellular matrix organization in trabecular meshwork cells. Under pathological conditions, dysregulated Rho/ROCK signaling contributes to increased outflow resistance through excessive actomyosin-mediated contraction, stress fiber formation, and aberrant extracellular matrix deposition in the juxtacanalicular region of the trabecular meshwork. Verosudil exerts its therapeutic effects by competitive inhibition of ATP binding to both ROCK1 and ROCK2 isoforms, thereby reducing phosphorylation of downstream targets including myosin light chain phosphatase and LIM kinase. This inhibition results in cytoskeletal relaxation, decreased cellular stiffness, and enhanced intercellular space within the trabecular meshwork, ultimately facilitating aqueous humor outflow and reducing intraocular pressure.

Additionally, Verosudil demonstrates potential antifibrotic properties by modulating transforming growth factor-beta (TGF-β)-mediated fibrogenic activity in trabecular meshwork cells. This multifactorial mechanism of action positions Verosudil as a promising therapeutic agent for restoring trabecular outflow facility in glaucomatous eyes, potentially addressing both the functional and structural pathologies underlying elevated intraocular pressure.

Quantitative Profiling of Verosudil

Binding Affinity and Selectivity Profile

Table 1: Kinase Inhibition Profile of Verosudil

Target Ki (nM) Assay System Experimental Conditions
ROCK1 2 nM Biochemical kinase assay Promega Kinase-Glo Luminescent Kit
ROCK2 2 nM Biochemical kinase assay Promega Kinase-Glo Luminescent Kit
Protein Kinase A (PKA) 69 nM Biochemical kinase assay Promega Kinase-Glo Luminescent Kit
MRCKA 28 nM Biochemical kinase assay Promega Kinase-Glo Luminescent Kit
PKC-theta 9,322 nM Biochemical kinase assay Promega Kinase-Glo Luminescent Kit
CAM2A 5,855 nM Biochemical kinase assay Promega Kinase-Glo Luminescent Kit

Verosudil demonstrates exceptional potency against both ROCK isoforms with Ki values of 2 nM each, while showing moderate activity against PKA and MRCKA, and minimal activity against PKC-theta and CAM2A. This selectivity profile suggests a favorable kinase inhibition spectrum for trabecular meshwork targeting with reduced potential for off-target effects [1].

Cellular Potency and Functional Activity

Table 2: Cellular Potency of Verosudil in Trabecular Meshwork Models

Cellular Assay Cell Type IC50 Experimental Readout Duration
Actin stress fiber disruption Primary porcine TM cells 924 nM High-content imaging of phalloidin staining 6 hours
Focal adhesion disruption Immortalized human TM cells 818 nM Paxillin immunostaining and quantification 6 hours
TGF-β2-induced fibrotic marker suppression Primary human TM cells 500 nM α-SMA, Collagen I, FSP1 immunofluorescence 24 hours

The cellular potency data demonstrates Verosudil's effective cytoskeletal modulation at submicromolar concentrations, with disruption of both actin stress fibers and focal adhesions contributing to reduced cellular contractility and increased outflow facility. The antifibrotic activity further supports potential long-term benefits in pathological trabecular meshwork remodeling [1].

In Vivo Efficacy and Pharmacological Parameters

Table 3: In Vivo Efficacy of Verosudil in Animal Models

Animal Model Dosage Administration Efficacy Outcome Additional Observations
Dutch Belted rabbits 30 μL eye drops Once daily for 3 days Significant IOP reduction Well tolerated with transient mild hyperemia
Formosan Rock monkeys 30 μL eye drops Once daily for 3 days Significant IOP reduction Well tolerated with transient mild hyperemia
Dexamethasone-induced ocular hypertension (C57BL/6 mice) 10 μL eye drops Twice daily for 5 weeks Reversed IOP elevation Increased effective filtration area, reduced ECM accumulation

Verosudil demonstrates consistent IOP-lowering efficacy across multiple species, with additional benefits observed in pathological models including reversal of extracellular matrix accumulation and expansion of the trabecular meshwork effective filtration area [1].

Experimental Protocols

Actin Cytoskeleton Reorganization Assay

Purpose: To quantify Verosudil-induced disruption of actin stress fibers in trabecular meshwork cells, a key mechanism for increasing outflow facility.

Materials:

  • Primary porcine or human trabecular meshwork cells (passages 3-6)
  • Verosudil stock solution (10 mM in DMSO)
  • Culture media (DMEM with 10% FBS and 1% antibiotic-antimycotic)
  • Fibronectin-coated glass-bottom 96-well plates
  • Fixation solution (4% formaldehyde in PBS)
  • Permeabilization solution (0.1% Triton X-100 in PBS)
  • Staining solution (Alexa Fluor 488 phalloidin and Hoechst 33342 in PBS)

Procedure:

  • Plate trabecular meshwork cells at 5,000 cells/well in fibronectin-coated 96-well plates and culture for 48 hours until 70-80% confluent.
  • Serum-starve cells for 24 hours in DMEM with 0.5% FBS to synchronize cell cycle and enhance stress fiber formation.
  • Prepare Verosudil working concentrations (0.001-100 μM) in serum-free media and treat cells for 6 hours. Include DMSO vehicle control (≤0.1%).
  • Fix cells with 4% formaldehyde for 15 minutes at room temperature.
  • Permeabilize with 0.1% Triton X-100 for 10 minutes.
  • Stain with Alexa Fluor 488 phalloidin (1:200) and Hoechst 33342 (1:1000) for 60 minutes protected from light.
  • Image using high-content imaging system (e.g., INCell 1000) with 20× objective, capturing multiple fields per well.
  • Quantify actin stress fiber length using custom algorithms (e.g., INCell Developer Toolbox) or open-source image analysis software.
  • Calculate IC50 values using nonlinear regression (sigmoidal dose-response) in GraphPad Prism.

Technical Notes: Maintain consistent cell passage numbers and serum-starvation duration across experiments. Include reference ROCK inhibitor (Y-27632) as positive control. Ensure DMSO concentrations are normalized across all treatment groups [1].

TGF-β2-Induced Fibrosis Modulation Assay

Purpose: To evaluate Verosudil's ability to suppress profibrotic activity in trabecular meshwork cells, addressing pathological extracellular matrix remodeling.

Materials:

  • Primary human trabecular meshwork cells (passages 4-6)
  • Human recombinant TGF-β2
  • Verosudil stock solution (10 mM in DMSO)
  • Gelatin-coated coverslips or culture plates
  • Immunofluorescence antibodies: α-SMA, Collagen I, FSP-1
  • Species-appropriate secondary antibodies with fluorescent conjugates

Procedure:

  • Plate trabecular meshwork cells on gelatin-coated coverslips at 8,000 cells/cm² and culture until semi-confluent.
  • Serum-starve cells for 24 hours in basal media.
  • Pre-treat cells with 500 nM Verosudil for 2 hours before co-treatment with 8 ng/mL TGF-β2 for 24 hours. Include the following experimental groups:
    • Untreated control
    • TGF-β2 only (8 ng/mL)
    • Verosudil only (500 nM)
    • TGF-β2 (8 ng/mL) + Verosudil (500 nM)
  • Fix cells with 4% formaldehyde for 15 minutes.
  • Perform immunofluorescence staining according to standard protocols:
    • Block with 5% BSA for 60 minutes
    • Incubate with primary antibodies (1:200 dilution) overnight at 4°C
    • Incubate with fluorescent secondary antibodies (1:500) for 60 minutes protected from light
    • Counterstain nuclei with DAPI
  • Image using confocal or epifluorescence microscopy with consistent exposure settings.
  • Quantify fluorescence intensity using ImageJ or similar software, normalizing to cell number (DAPI counts).

Technical Notes: Use early passage primary cells for optimal response to TGF-β2. Include isotype controls for antibody specificity. Perform triplicate biological replicates for statistical analysis [1].

Intraocular Pressure Reduction in Animal Models

Purpose: To evaluate the efficacy and duration of Verosudil-induced IOP reduction in normotensive and ocular hypertensive animal models.

Materials:

  • Dutch Belted rabbits or Formosan Rock monkeys (species-specific IOP norms)
  • Topical Verosudil formulation (0.1-1.0% in appropriate vehicle)
  • Tonometer (calibrated according to species requirements)
  • Animal restraint equipment (minimal stress)
  • Control vehicle (without active compound)

Procedure:

  • Acclimate animals to handling and tonometry procedures for 5-7 days before initiating experiments.
  • Measure baseline IOP at consistent times daily (accounting for diurnal fluctuations).
  • Randomly assign animals to treatment groups (n=6-10 per group):
    • Vehicle control
    • Verosudil (0.1%, 0.5%, 1.0%)
    • Positive control (commercial ROCK inhibitor if available)
  • Administer 30 μL of assigned formulation to the corneal surface once daily.
  • Measure IOP at 1, 2, 4, 6, 8, and 24 hours post-administration on treatment days 1, 3, and 7.
  • Monitor for adverse effects (conjunctival hyperemia, corneal changes, behavioral changes).
  • For chronic models (e.g., dexamethasone-induced ocular hypertension):
    • Pre-induce ocular hypertension with dexamethasone treatment for 4-6 weeks
    • Administer Verosudil twice daily for 5 weeks
    • Measure IOP weekly
    • Collect histological samples for analysis of effective filtration area and extracellular matrix changes

Technical Notes: Maintain consistent tonometry operator across measurements to reduce variability. For chronic studies, include washout periods to assess recovery and potential rebound effects. Statistical analysis should employ repeated measures ANOVA with appropriate post-hoc testing [1].

Signaling Pathways and Experimental Workflows

Rho/ROCK Signaling Pathway and Verosudil Mechanism

G GTP_Rho GTP-Bound Rho ROCK ROCK1/ROCK2 GTP_Rho->ROCK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation LIMK LIM Kinase (LIMK) ROCK->LIMK Activates ECMProduction ECM Production ROCK->ECMProduction MLCP->MLC Dephosphorylation StressFibers Actin Stress Fiber Formation MLC->StressFibers Cofilin Cofilin LIMK->Cofilin Inhibits CellContractility Increased Cellular Contractility StressFibers->CellContractility OutflowResistance Increased Outflow Resistance CellContractility->OutflowResistance ECMProduction->OutflowResistance Verosudil Verosudil Verosudil->ROCK Inhibits

Figure 1: Rho/ROCK Signaling Pathway and Verosudil Mechanism of Action

The diagram illustrates the central role of Rho/ROCK signaling in regulating trabecular meshwork contractility and outflow resistance. GTP-bound Rho activates ROCK isoforms, which subsequently phosphorylate multiple downstream targets including myosin light chain (MLC) and LIM kinase. These signaling events promote actin stress fiber formation, enhance cellular contractility, and facilitate extracellular matrix production – all contributing to increased outflow resistance. Verosudil acts as a competitive ATP-binding site inhibitor of ROCK1 and ROCK2, effectively interrupting this signaling cascade and reducing outflow resistance through cytoskeletal relaxation and potentially through antifibrotic effects [2] [1].

Integrated Workflow for Trabecular Meshwork Outflow Research

G Start Study Design and Compound Preparation Biochemical Biochemical Assays • Kinase inhibition profiling • Selectivity screening Start->Biochemical Cellular1 Cellular Phenotypic Assays • Actin cytoskeleton reorganization • Focal adhesion disruption Biochemical->Cellular1 Cellular2 Cellular Functional Assays • TGF-β2-induced fibrosis modulation • ECM remodeling assessment Cellular1->Cellular2 Tissue Tissue/Organ Culture Studies • Anterior segment perfusion • Outflow facility measurement Cellular2->Tissue InVivo In Vivo Efficacy • IOP reduction kinetics • Dose-response relationship Tissue->InVivo Analysis Data Integration and Mechanistic Confirmation InVivo->Analysis

Figure 2: Integrated Experimental Workflow for Verosudil Characterization

This workflow outlines a systematic approach for comprehensive evaluation of Verosudil's effects on trabecular meshwork outflow. The process begins with biochemical characterization of kinase inhibition potency and selectivity, progresses through cellular phenotypic and functional assays, advances to tissue and organ-level studies of outflow facility, and culminates with in vivo efficacy assessment of intraocular pressure reduction. This integrated approach ensures thorough mechanistic understanding and translational relevance for drug development programs targeting the trabecular outflow pathway [1].

Research Applications and Future Directions

Verosudil presents significant opportunities for advancing trabecular-targeted glaucoma therapeutics beyond conventional IOP-lowering approaches. Current research applications include:

  • Combination therapy development: Investigating synergistic effects with prostaglandin analogs, β-blockers, or novel targets for enhanced IOP control.
  • Disease-modifying potential: Evaluating long-term effects on trabecular meshwork extracellular matrix remodeling and potential neuroprotective benefits.
  • Formulation optimization: Developing sustained-release delivery systems to prolong therapeutic effects and minimize dosing frequency.
  • Personalized medicine approaches: Identifying biomarkers predictive of treatment response to guide patient selection.

Future research directions should focus on advanced delivery platforms including microneedles, implants, and nanocarriers to improve corneal penetration and residence time. Additionally, exploration of ROCK isoform-specific inhibitors may yield improved efficacy and reduced side effect profiles. The ongoing clinical development of ROCK inhibitors for corneal endothelial regeneration further expands the potential therapeutic applications of this drug class beyond glaucoma management [3] [2].

References

Verosudil experimental application in steroid-induced ocular hypertension

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Netarsudil for Steroid-Induced Ocular Hypertension

1. Scientific Rationale Steroid-induced ocular hypertension (SIOH) and glaucoma (SIG) occur when glucocorticoid therapy increases outflow resistance of aqueous humor through the trabecular meshwork (TM) [1]. The Rho/Rho-associated kinase (ROCK) signaling pathway is a key mediator of this pathology. Glucocorticoids activate this pathway, leading to actin cytoskeleton reorganization, increased cellular stiffness, and elevated extracellular matrix deposition in the TM, all of which contribute to increased intraocular pressure (IOP) [2] [3]. Netarsudil, a potent ROCK inhibitor, directly targets this mechanism. By inhibiting ROCK, it counteracts the steroid-induced changes, relaxing the TM and increasing the outflow of aqueous humor, thereby lowering IOP [2] [4] [5]. Preclinical studies specifically highlight its promise for treating steroid-induced glaucoma [2].

2. Key Pharmacological Properties The table below summarizes the core pharmacological characteristics of Netarsudil:

Property Description
Mechanism of Action Dual-acting Rho-associated protein kinase (ROCK) inhibitor and Norepinephrine Transporter (NET) inhibitor [6] [4].
Primary IOP-lowering Effect Increases outflow of aqueous humor through the trabecular meshwork [2] [5].
Secondary Effects Reduces aqueous humor production and decreases episcleral venous pressure [2] [4].
Metabolism Converted to active metabolite netarsudil-M1 by corneal esterases; netarsudil-M1 exhibits 5-fold higher ROCK inhibitory activity than the parent compound [2].
Ocular Half-life Approximately 175 minutes in human corneal tissue in vitro [2].
Systemic Exposure Very low; plasma concentrations are typically below the quantifiable limit after topical ocular administration [2] [6].

3. Preclinical and Clinical Efficacy Data Quantitative data from studies demonstrates the effectiveness of Netarsudil.

Table 1: Summary of Efficacy and Risk Evidence

Study Focus Key Finding Source / Context
IOP Reduction in Normotensive Monkeys Significant IOP reduction, suggesting efficacy independent of baseline IOP [2]. Preclinical study [2].
Benefit in SIOH A promising treatment option due to its key role in ROCK inhibition [2]. Scientific rationale [2].
Long-term Steroid Use Risk Cumulative risk of SIOH was 29% at 1 year, 41% at 5 years, and 49% at 10 years [7]. Clinical study with topical Prednisolone acetate 1% [7].

Experimental Protocols for Preclinical Research

Protocol 1: In Vitro Assessment of ROCK Pathway Inhibition

  • Objective: To demonstrate the direct effect of Netarsudil on reversing steroid-induced cytoskeletal and fibrotic changes in human trabecular meshwork (HTM) cells.
  • Materials:
    • Primary or immortalized HTM cells.
    • Dexamethasone (100-500 nM) or other potent glucocorticoid.
    • Netarsudil (working concentration range: 10 nM - 1 µM).
    • Transforming Growth Factor-β2 (TGF-β2) as a profibrotic stimulus.
    • Immunofluorescence staining kits for F-actin (e.g., phalloidin), α-Smooth Muscle Actin (α-SMA), and Collagen I.
  • Methodology:
    • Cell Culture: Culture HTM cells in standard media until 70-80% confluent.
    • Pre-treatment/Co-treatment: Expose cells to dexamethasone for 48-72 hours to induce cytoskeletal stress fibers and fibrotic markers. For intervention, co-treat with Netarsudil for the final 24 hours.
    • Staining & Imaging: Fix cells, permeabilize, and stain for F-actin and nuclei. Use antibodies for α-SMA and Collagen I.
    • Quantitative Analysis: Use high-content imaging systems to quantify actin stress fiber density, focal adhesion area, and fluorescence intensity of fibrotic markers. Compare the dexamethasone-only group with the Netarsudil-treated and vehicle control groups.
  • Expected Outcome: Netarsudil treatment should significantly reduce the density of actin stress fibers and the expression of α-SMA and Collagen I induced by dexamethasone [4].

Protocol 2: In Vivo Efficacy in a Steroid-Induced OHT Animal Model

  • Objective: To evaluate the IOP-lowering efficacy of topical Netarsudil in an established animal model of steroid-induced ocular hypertension.
  • Materials:
    • New Zealand White rabbits or other suitable species (e.g., Formosan Rock monkeys).
    • Topical Betamethasone (0.1%) or Dexamethasone (0.1%) for model induction [8].
    • Netarsudil ophthalmic solution (0.02%).
    • Tonometer (e.g., Tonopen, rebound tonometer).
  • Methodology:
    • Baseline IOP: Measure IOP in both eyes for 3-5 consecutive days to establish a stable baseline.
    • Model Induction: Administer topical betamethasone twice daily to one eye for 3-4 weeks. The contralateral eye can serve as a control with vehicle.
    • IOP Monitoring: Measure IOP 2-3 times per week to confirm the development of sustained ocular hypertension.
    • Drug Administration: Once a stable IOP elevation is achieved, administer one drop of Netarsudil 0.02% to the treated eye in the evening. IOP measurements should be taken at pre-dose and at multiple time points post-dose (e.g., 2, 6, 12, 24 hours) to assess the magnitude and duration of effect.
    • Study Design: Include control groups: a normotensive group, a steroid-induced OHT group treated with vehicle, and a positive control group if applicable.
  • Expected Outcome: A single dose of Netarsudil is expected to produce a significant and sustained reduction in IOP (>20-30% from peak OHT levels) in the steroid-treated eye, with minimal effect on the normotensive control eye [4] [8].

Experimental Workflow and Signaling Pathway

The diagram below outlines the core experimental workflow for evaluating Netarsudil's efficacy, from in vitro mechanism confirmation to in vivo functional validation.

G cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase Start Start: Experimental Workflow InVitro1 Culture Human Trabecular Meshwork (HTM) Cells Start->InVitro1 InVitro2 Induce Pathological Changes with Dexamethasone/TGF-β2 InVitro1->InVitro2 InVitro3 Treat with Netarsudil (Co-treatment or Intervention) InVitro2->InVitro3 InVitro4 Quantify Cytoskeletal & Fibrotic Markers via Imaging InVitro3->InVitro4 Analysis Integrated Data Analysis InVitro4->Analysis InVivo1 Establish Steroid-Induced OHT Animal Model InVivo2 Administer Topical Netarsudil (0.02%) InVivo1->InVivo2 InVivo3 Monitor IOP Reduction over 24 hours InVivo2->InVivo3 InVivo3->Analysis Analysis->InVivo1 End Conclusion on Efficacy Analysis->End

The following diagram illustrates the key molecular pathway targeted by Netarsudil in the context of steroid-induced pathology.

G Glucocorticoid Glucocorticoid (e.g., Dexamethasone) ROCK ROCK Activation Glucocorticoid->ROCK PathologicalEffects Pathological Effects in TM ActinFiber Actin Stress Fiber Formation & Cross-linking PathologicalEffects->ActinFiber ECM Increased Extracellular Matrix (ECM) Deposition PathologicalEffects->ECM CellStiffness Increased Cellular Stiffness PathologicalEffects->CellStiffness Outcome Outflow Obstruction Elevated IOP ActinFiber->Outcome ECM->Outcome CellStiffness->Outcome ROCK->PathologicalEffects Netarsudil Netarsudil Inhibits ROCK Netarsudil->ROCK Inhibits

Critical Considerations for Experimental Design

  • Animal Model Selection: Rabbits provide a good model for initial IOP-lowering efficacy studies [8]. However, due to anatomical and physiological differences in the aqueous outflow pathway, confirmation in a primate model (e.g., Formosan Rock monkeys) may be necessary for more predictive preclinical data [4].
  • Control Groups: Rigorous experimental design must include multiple control groups: a vehicle-treated normotensive group, a steroid-induced hypertensive group treated with vehicle, and potentially a group treated with a standard-of-care drug for comparison.
  • Adverse Effect Monitoring: In in vivo studies, closely monitor for known ocular adverse effects of Netarsudil, such as conjunctival hyperemia (redness), conjunctival hemorrhage, and the development of corneal verticillata (whorl-shaped corneal deposits) [2] [6] [5]. These are common but often self-limiting or reversible upon cessation.

FAQ

  • How does Netarsudil's mechanism differ from other glaucoma drugs? Unlike prostaglandin analogs (which increase uveoscleral outflow) or beta-blockers (which reduce aqueous production), Netarsudil directly targets the diseased trabecular meshwork, the primary site of pathology in both primary open-angle and steroid-induced glaucoma [2] [6].
  • What is the clinical significance of the active metabolite netarsudil-M1? Netarsudil-M1 is approximately five times more potent than the parent compound in inhibiting ROCK. Its formation in the cornea contributes significantly to the drug's durable IOP-lowering effect [2] [4].

References

Verosudil Preclinical Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Verosudil (AR-12286) is a potent and balanced Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, targeting both ROCK1 and ROCK2 isoforms with high affinity (Ki = 2 nM for each) [1]. ROCK is a key regulator of the actin cytoskeleton, influencing cellular processes like contraction, motility, and morphology. Its inhibition has therapeutic potential for conditions like glaucoma and ocular hypertension by relaxing the trabecular meshwork to enhance aqueous humor outflow [1] [2]. This document provides a framework for preclinical evaluation of Verosudil, focusing on biochemical, cellular, and in vivo assessments.

Mechanism of Action The therapeutic effect of Verosudil is primarily mediated through the inhibition of the Rho/ROCK signaling pathway. The following diagram illustrates the key molecular interactions affected by ROCK inhibition.

G GTP_RhoA GTP-bound RhoA Active_ROCK ROCK (Active) GTP_RhoA->Active_ROCK Activates ROCK ROCK (Inactive) MLCP Myosin Light Chain Phosphatase (MLCP) Active_ROCK->MLCP Inhibits (Phosphorylation) MLC Myosin Light Chain (MLC) Active_ROCK->MLC Directly Phosphorylates Verosudil Verosudil (ROCKi) Verosudil->Active_ROCK Inhibits pMLC MLC (Phosphorylated) MLC->pMLC Actin_Organization Actin Stress Fiber Assembly & Focal Adhesions pMLC->Actin_Organization

Quantitative Profile of Verosudil The table below summarizes key preclinical data for Verosudil, illustrating its potency and selectivity [1].

Parameter Value Details / Experimental Model
ROCK1 Inhibition (Ki) 2 nM Biochemical kinase assay
ROCK2 Inhibition (Ki) 2 nM Biochemical kinase assay
Selectivity (Ki) 69 nM (PKA), 28 nM (MRCKA), 9.3 µM (PKCT), 5.9 µM (CAM2A) Biochemical kinase assays
Cellular IC₅₀ 924 nM (Porcine TM cells), 818 nM (Human TM cells) Disruption of actin stress fibers and focal adhesions
In Vivo Efficacy Significant IOP reduction Dutch rabbit and Formosan rock monkey model (30 µL eye drops, once daily)
In Vivo Efficacy (Mouse) Reversal of IOP and TM morphology changes Dexamethasone-induced ocular hypertension model (10 µL eye drops, twice daily for 5 weeks)

Detailed Experimental Protocols

1. Biochemical Kinase Inhibition Assay This protocol determines the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Ki) of Verosudil against ROCK1 and ROCK2 [1] [3].

  • Materials:
    • Recombinant human ROCK1 and ROCK2 proteins.
    • Verosudil: Prepare a 10 mM stock solution in DMSO and serial dilutions.
    • ATP, kinase substrate peptide.
    • Kinase-Glo Luminescent Kinase Assay kit (Promega).
    • 96-well white, flat-bottom assay plates.
  • Procedure:
    • Reaction Setup: In each well, combine ROCK enzyme, substrate, ATP (at a concentration near its Km for the enzyme), and the corresponding concentration of Verosudil or vehicle control (DMSO) in a suitable reaction buffer.
    • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
    • Detection: Terminate the reaction and add an equal volume of Kinase-Glo Reagent. The reagent quantifies the amount of remaining ATP, which is inversely proportional to kinase activity.
    • Measurement: Measure luminescence after 10 minutes of incubation using a plate reader.
    • Data Analysis: Plot luminescence signal (indicative of kinase activity) against the log of Verosudil concentration. Fit the data with a four-parameter logistic model to calculate the IC₅₀ value. Convert IC₅₀ to Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [ATP]/Km_ATP) [3].

2. Cell-Based Focal Adhesion Disruption Assay This assay evaluates the functional cellular effect of Verosudil by measuring its ability to disrupt cytoskeletal structures [1] [3].

  • Materials:
    • Immortalized human trabecular meshwork (HTM) cells or primary porcine TM (PTM) cells.
    • Fibronectin-coated glass-bottom 96-well plates.
    • Verosudil dilutions in cell culture media.
    • Fixative (e.g., 4% formaldehyde), permeabilization buffer (e.g., 0.1% Triton X-100).
    • Primary antibody: Anti-paxillin. Fluorescent secondary antibody (e.g., Alexa Fluor-488). Hoechst 33342 nuclear stain.
  • Procedure:
    • Cell Culture: Plate HTM cells on fibronectin-coated plates and culture until ~70% confluent.
    • Treatment: Treat cells with serially diluted Verosudil or vehicle control for 6 hours.
    • Fixation and Staining: Wash cells, fix with formaldehyde, and permeabilize. Incubate with anti-paxillin primary antibody, followed by fluorescent secondary antibody and Hoechst counterstain.
    • Imaging and Analysis: Acquire high-content images using a automated imager. Use a custom algorithm to quantify the total area of paxillin-positive focal adhesions per cell. Calculate the IC₅₀ for focal adhesion disruption.

3. In Vivo Ocular Hypertensive Model This protocol assesses the efficacy of Verosudil in lowering intraocular pressure (IOP) in an animal model [1].

  • Materials:
    • C57BL/6 mice (6 weeks old).
    • Dexamethasone (DEX): Prepared for ocular application to induce ocular hypertension.
    • Verosudil ophthalmic solution (e.g., 0.01% - 0.1%).
    • Vehicle control solution.
    • Tonometer for IOP measurement.
  • Procedure:
    • Induction of Ocular Hypertension: Administer dexamethasone to mice topically for several weeks to induce steroid-induced ocular hypertension (SIOH). Confirm elevated IOP relative to a control group.
    • Treatment & Grouping: Randomize SIOH mice into treatment groups: Verosudil, vehicle control, and possibly a standard-of-care control.
    • Dosing: Administer Verosudil (e.g., 10 µL per eye) twice daily for five weeks.
    • IOP Monitoring: Measure IOP regularly throughout the study period in a blinded manner.
    • Tissue Analysis: Upon termination, enucleate eyes for histological analysis. Evaluate the trabecular meshwork's effective filtration area (EFA) and extracellular matrix (ECM) deposition to confirm the reversal of pathological changes.

Important Considerations for Study Design

When designing preclinical studies for Verosudil, researchers should consider several key aspects derived from general ROCK inhibitor research:

  • 3D Culture Models: Conventional 2D cell cultures may not fully recapitulate the pathobiology of the trabecular meshwork. Using bioengineered 3D ECM hydrogels that encapsulate HTM cells can provide a more physiologically relevant model for assessing the reversal of pathologic contraction and actin remodeling [3].
  • Off-Target Profiling: While Verosudil is potent against ROCK, its activity against other kinases like PKA and MRCKA should be evaluated to fully understand its selectivity and potential side-effect profile [1].
  • Formulation and Pharmacokinetics: The formulation of the ophthalmic solution is critical for corneal penetration and bioavailability. Preclinical studies should include assessments of ocular distribution and retention time.

Knowledge Gaps and Future Directions

Publicly available detailed quantitative data from a full suite of preclinical studies on Verosudil is limited. Future research could focus on:

  • Comprehensive toxicology and safety pharmacology studies in multiple species.
  • Direct head-to-head comparisons with other clinical ROCK inhibitors like netarsudil and ripasudil under standardized conditions [4] [5] [2].
  • Exploration of its potential in other corneal diseases, given the promising regenerative effects of ROCK inhibitors on the corneal endothelium [4].

References

Verosudil cell culture treatment concentration

Author: Smolecule Technical Support Team. Date: February 2026

Verosudil Biochemical Profile and Usage

Verosudil is a highly potent and dual-specificity inhibitor of Rho-associated coiled-coil protein kinase (ROCK) isoforms ROCK1 and ROCK2 [1] [2]. It acts by competitively binding to the ATP kinase domain of ROCK, disrupting downstream signaling that regulates actin cytoskeleton organization, cell adhesion, and contraction [3] [4].

The table below summarizes its key biochemical properties and recommended preparation methods for cell culture applications.

Property Detail
Molecular Weight 327.40 g/mol [1] [2]
CAS Registry No. 1414854-42-4 [1] [5] [2]
Primary Target ROCK1 & ROCK2 (Ki = 2 nM for both) [1] [2]
Secondary Targets PKA (Ki=69 nM), MRCKA (Ki=28 nM) [1] [2]
Recommended Solvent DMSO [1] [2]
Typical Stock Concentration 10-50 mM in DMSO [1]
Storage -20°C to -80°C; protect from light [1] [2]

Cell Culture Treatment Guidelines

Effective Concentration Ranges

Reported effective concentrations of Verosudil vary based on cell type and treatment duration. The table below summarizes experimental data from literature.

Cell Type Experimental Context Effective Concentration Range Key Findings Citation
Porcine Trabecular Meshwork (PTM) Actin stress fiber reduction (6-hour treatment) 0.001 - 100 µM Dose-dependent reduction in actin stress fiber length (IC₅₀: 924 nM) [1]
Immortalized Human Trabecular Meshwork (HTM) Focal adhesion reduction (6-hour treatment) 0.001 - 100 µM Reduction in number of focal adhesions (IC₅₀: 818 nM) [1]
Primary Human Corneal Endothelial Cells (CECs) Cellular adherence & proliferation ~100 nM - 30 µM Improved cellular adherence and proliferation rates [3]
Preparation and Treatment Protocol
  • Stock Solution Reconstitution: Dissulate Verosudil powder in high-purity, anhydrous DMSO to prepare a 10-50 mM concentrated stock solution [1].
  • Working Solution Preparation: Dilute stock solution into pre-warmed cell culture medium immediately before use. Gently vortex or pipette mix after dilution.
  • Vehicle Control: Include a vehicle control group treated with the same final concentration of DMSO (typically ≤0.1%) as experimental groups.
  • Treatment Duration: Literature reports treatments from 6 hours to several days [1] [3]. Optimal duration depends on your specific experimental endpoint.

The experimental workflow for treating cells with Verosudil involves several key stages:

G Start Start Experiment Prep Prepare 10-50 mM Stock in DMSO Start->Prep Plan Design Treatment Scheme Prep->Plan SubStep1 Define concentration range (0.001 µM - 100 µM) Plan->SubStep1 SubStep2 Define vehicle control (DMSO ≤ 0.1%) Plan->SubStep2 Treat Apply Working Solution to Cells SubStep1->Treat SubStep2->Treat Incubate Incubate (6h - days) Treat->Incubate Analyze Analyze Phenotypic Effects Incubate->Analyze End Data Collection Analyze->End

Experimental Design Considerations

  • Cell Type Verification: Confirm ROCK1/ROCK2 expression in your specific cell model, as effects are cell-type dependent [3] [4].
  • Phenotypic Endpoints: Common readouts include actin cytoskeleton organization (phalloidin staining), focal adhesion dynamics (immunofluorescence), and cell proliferation/migration assays [1] [3].
  • Mechanistic Studies: For comprehensive pathway analysis, consider combining Verosudil with other signaling modulators.

Critical Notes for Researchers

  • For Research Use Only: Verosudil is for experimental use and not approved for human consumption [1] [2].
  • DMSO Sensitivity: Test your cell line's sensitivity to DMSO to determine appropriate vehicle concentration.
  • Dose-Response Validation: Conduct a pilot dose-response experiment to establish optimal effective concentration for your specific model.
  • Solution Stability: Prepare fresh working solutions from stable stock for each experiment to ensure activity.

References

Comprehensive Application Notes and Protocols: Verosudil-Induced Actin Stress Fiber Reduction for Ocular Hypertension and Glaucoma Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Verosudil and Actin Cytoskeleton Targeting

Verosudil (AR-12286) represents a significant advancement in Rho-associated coiled-coil-containing protein kinase (ROCK) inhibition with specific applications in ocular hypertension and glaucoma research. As a potent ROCK inhibitor, Verosudil targets the actomyosin cytoskeleton by disrupting stress fiber assembly and focal adhesion formation, ultimately reducing intraocular pressure through enhanced trabecular outflow facility. The therapeutic potential of ROCK inhibitors like Verosudil stems from their ability to directly target the pathological cellular processes in the trabecular meshwork (TM), which becomes stiffened and dysfunctional in glaucoma due to excessive actin stress fiber formation and cross-linking.

The molecular basis for Verosudil's activity lies in its balanced inhibition of both ROCK1 and ROCK2 isoforms with equal inhibitory potency (Ki = 2 nM), effectively modulating downstream signaling pathways that regulate actin cytoskeleton organization, cellular contractility, and extracellular matrix remodeling. Unlike conventional glaucoma therapies that bypass the TM or reduce aqueous production, Verosudil directly addresses the pathological cellular mechanisms in the TM, making it a valuable research tool and therapeutic agent for investigating cytoskeletal dynamics in ocular tissues and beyond.

Mechanism of Action and Signaling Pathways

Molecular Pharmacology of Verosudil

Verosudil exhibits balanced inhibitory activity against both ROCK1 and ROCK2 isoforms with dissociation constants (Ki) of 2 nM for each, demonstrating its equipotent effect on both kinase isoforms [1]. This balanced inhibition profile is significant as both ROCK isoforms contribute to actin cytoskeleton regulation through slightly different but complementary mechanisms. The inhibitor displays good selectivity relative to other kinases, with substantially reduced activity against PKA (Ki: 69 nM), PKCT (Ki: 9322 nM), MRCKA (Ki: 28 nM), and CAM2A (Ki: 5855 nM) [1]. This selective inhibition profile minimizes off-target effects in experimental systems and enhances the interpretability of results obtained with Verosudil in cytoskeletal studies.

The primary molecular mechanism involves competitive inhibition of ATP binding to the ROCK catalytic domain, thereby preventing phosphorylation of key downstream substrates including myosin light chain phosphatase (MLCP), LIM kinase, and ezrin/radixin/moesin (ERM) proteins. This inhibition cascade ultimately leads to reduced phosphorylation of myosin light chain, decreased actomyosin contractility, and disassembly of actin stress fibers and focal adhesions [2]. The resulting cellular relaxation and cytoskeletal reorganization underlie the physiological effects observed in TM cells and other contractile tissues.

Signaling Pathway and Cytoskeletal Dynamics

Table 1: Key Signaling Components in Verosudil's Mechanism of Action

Signaling Component Role in Pathway Effect of Verosudil
ROCK1/ROCK2 Serine/threonine kinases regulating actomyosin contractility Direct inhibition (Ki = 2 nM)
Myosin Light Chain (MLC) Regulates myosin motor activity Reduced phosphorylation via MLCP activation
LIM Kinase Phosphorylates and inactivates cofilin Reduced activity leading to enhanced actin depolymerization
Focal Adhesion Kinase (FAK) Integrin-mediated signaling Reduced activation and disassembly of focal adhesions
α-actinin Actin cross-linking protein Altered distribution and reduced stress fiber stability

The ROCK signaling pathway targeted by Verosudil represents a crucial regulatory system for cellular cytoskeletal organization and mechanical properties. In the absence of inhibition, RhoA activation stimulates ROCK, which then phosphorylates MLCP, rendering it inactive. This leads to increased phosphorylation of myosin light chain and enhanced actomyosin contractility, promoting stress fiber formation and cellular tension [2]. Verosudil interrupts this cascade at the ROCK level, maintaining active MLCP that dephosphorylates myosin light chain, thereby reducing cellular contractility and promoting stress fiber disassembly.

The structural consequences of ROCK inhibition include dissolution of the highly bundled actin structures known as stress fibers, which are composed of cross-linked actin filaments with alternating polarity, myosin motors, and associated regulatory proteins [3]. These structures are mechanically coupled to the extracellular matrix through focal adhesions, which also undergo disassembly upon Verosudil treatment. The coordinated disruption of both stress fibers and focal adhesions results in profound changes in cellular morphology, mechanical properties, and migratory behavior that can be quantified using various experimental approaches.

G RhoA RhoA ROCK ROCK RhoA->ROCK Activates MLCP MLCP ROCK->MLCP Inhibits (Phosphorylation) MLC MLC MLCP->MLC Dephosphorylates MLCP->MLC Dephosphorylates (Enhanced) Contractility Contractility MLC->Contractility Regulates MLC->Contractility Reduced Phosphorylation StressFibers StressFibers Contractility->StressFibers Maintains Contractility->StressFibers Disassembles Verosudil Verosudil Verosudil->ROCK Inhibits (Ki=2nM)

Experimental Models and Validation Systems

2D Cell Culture Models

Conventional 2D culture systems provide a straightforward platform for initial assessment of Verosudil's effects on actin cytoskeleton remodeling. Both primary human trabecular meshwork (HTM) cells and immortalized TM cell lines (e.g., TM-1) have been extensively utilized for this purpose [4]. Cells are typically cultured on glass or plastic substrates coated with extracellular matrix proteins such as fibronectin or collagen to promote robust stress fiber formation. The standard protocol involves seeding cells at appropriate densities (typically 2-5×10⁴ cells/cm²) and allowing them to adhere and spread for 24-48 hours to establish mature stress fibers and focal adhesions before Verosudil treatment.

For dose-response studies, Verosudil is typically applied in a concentration range of 0.001-100 μM for 6 hours, with maximal effects on stress fiber disassembly observed at concentrations ≥1 μM [1]. The temporal dynamics of cytoskeletal reorganization can be monitored using live-cell imaging or fixed time points, with significant changes detectable within 30-60 minutes and maximal effects observed within 2-6 hours depending on cell type and initial stress fiber density. It is important to note that glaucomatous TM (GTM) cells often exhibit thicker and more stable stress fibers that may require longer exposure times (>120 minutes) for complete disassembly compared to normal TM (NTM) cells [5].

Advanced 3D Hydrogel Models

Three-dimensional culture systems more accurately recapitulate the tissue microenvironment and provide physiologically relevant models for investigating Verosudil's effects on cytoskeletal organization. Bioengineered ECM hydrogels composed of methacrylate-conjugated collagen type I (MA-COL), thiol-conjugated hyaluronic acid (SH-HA), and elastin-like polypeptides (SH-ELP) have been successfully used to model the juxtacanalicular tissue region of the TM [4]. These tissue-mimetic platforms support the formation of physiologically relevant cytoskeletal organizations and allow for correlative analyses of TM cell cytoskeletal organization with tissue-level functional changes.

The hydrogel preparation protocol involves encapsulating HTM cells (1.0×10⁶ cells/mL) within a mixture of MA-COL (3.6 mg/mL), SH-HA (0.5 mg/mL), and SH-ELP (2.5 mg/mL) [4]. The hydrogel precursor solution is cross-linked via photopolymerization using 0.5% (w/v) photoinitiator (Irgacure 2959) with exposure to UV light (365 nm, 5-10 mW/cm²) for 5-10 minutes. The resulting constructs are cultured for 3-7 days to allow for matrix maturation and cellular network formation before Verosudil treatment. Pathological conditions can be simulated by adding 5 ng/mL TGFβ2 to the culture medium for 48 hours prior to inhibitor treatment [4].

Live-Cell Imaging and Dynamic Assessment

Real-time monitoring of actin dynamics provides invaluable insights into the kinetic parameters of Verosudil-induced cytoskeletal reorganization. Using SiR-actin staining (100 nM) in combination with verapamil (10 μM) to enhance dye uptake, researchers can track stress fiber disassembly, vesicle dynamics, and cellular protrusions without significant phototoxicity [5]. The recommended approach involves pre-incubating cells with SiR-actin for 1 hour, followed by washing and addition of fresh media containing Verosudil immediately before initiating time-lapse imaging.

For quantitative live-cell imaging, images should be acquired every 2-5 minutes for total durations of 2-5 hours using appropriate microscopy systems (e.g., Zeiss Celldiscoverer 7 with 20× objective) [5]. This temporal resolution adequately captures the dynamic processes of stress fiber disassembly, extracellular vesicle formation, and tunneling nanotube dynamics while minimizing photobleaching. Critical parameters to quantify include stress fiber density, thickness, and orientation, as well as the dynamics of actin-rich structures such as filopodia, lamellipodia, and tunneling nanotubes.

Quantitative Data and Efficacy Parameters

Biochemical and Cellular Potency Metrics

Table 2: Verosudil Efficacy Parameters in Experimental Systems

Experimental System Key Parameters Values References
Enzyme Inhibition ROCK1 Ki 2 nM [1]
ROCK2 Ki 2 nM [1]
PKA Ki 69 nM [1]
Cellular Systems Stress fiber disruption (PTM cells) IC~50~: 924 nM [1]
Focal adhesion disruption (HTM cells) IC~50~: 818 nM [1]
GTM stress fiber disassembly time >120 minutes [5]
Animal Models IOP reduction (rabbit/monkey) Significant reduction at 30 μL [1]
SIOH mouse model reversal 10 μL, twice daily for 5 weeks [1]

Verosudil demonstrates consistent potency across multiple experimental platforms, with low nanomolar activity against its primary ROCK targets and corresponding cellular effects in the high nanomolar range. The slightly higher IC~50~ values observed in cellular assays compared to enzyme inhibition studies reflect factors such as cell permeability, compound metabolism, and the complexity of intact cellular systems. The temporal aspects of Verosudil activity are particularly important, with glaucomatous cells showing delayed responses compared to normal cells, likely due to their more stabilized and cross-linked actin networks [5].

The functional outcomes of Verosudil treatment extend beyond simple stress fiber disassembly to include important processes such as enhanced phagocytosis of extracellular vesicles, lateral fusion of tunneling nanotubes, and modulation of cellular communication [5]. These additional effects likely contribute to the overall therapeutic efficacy in ocular hypertension and represent important parameters for comprehensive characterization of Verosudil's cellular effects.

Protocol Parameters and Experimental Conditions

Table 3: Standardized Experimental Protocols for Verosudil Applications

Application Type Cell Types Verosudil Concentration Treatment Duration Assessment Methods
Initial Screening TM-1, HTM, PTM 0.001-100 μM 6 hours Phalloidin staining, paxillin immunofluorescence
Mechanistic Studies NTM, GTM 1 μM 2-5 hours Live imaging with SiR-actin, traction force microscopy
3D Hydrogel Studies HTM in ECM hydrogels 0.1-10 μM 24-48 hours Contraction assays, immunocytochemistry, confocal microscopy
Pathophysiological Models TGFβ2-treated HTM 1 μM 24 hours Hydrogel contraction, actin remodeling quantification
Animal Studies Dutch rabbits, Formosan monkeys 30 μL eye drops Once daily for 3 days Intraocular pressure measurement

The standardized protocols presented in Table 3 provide a framework for consistent evaluation of Verosudil across different experimental contexts. For initial screening, a broad concentration range (0.001-100 μM) with a fixed 6-hour treatment duration effectively characterizes the concentration dependence of cytoskeletal effects [1]. More focused mechanistic studies typically employ 1 μM Verosudil, which represents a concentration that produces maximal effects while maintaining specificity for ROCK inhibition [5].

For advanced pathophysiological models, including TGFβ2-treated cells or 3D hydrogel systems, longer treatment durations (24-48 hours) may be necessary to fully capture the functional consequences of cytoskeletal remodeling on tissue-level properties such as contractility and outflow resistance [4]. In all cases, appropriate vehicle controls (typically DMSO at concentrations ≤0.1%) should be included to account for potential solvent effects on cellular morphology and function.

Detailed Experimental Protocols

Actin Stress Fiber Disassembly Assay

Objective: To quantify Verosudil-induced disassembly of actin stress fibers in cultured trabecular meshwork cells.

Materials:

  • Primary human trabecular meshwork (HTM) cells or TM-1 immortalized cell line
  • Verosudil (HY-16758, MedChemExpress) prepared as 10 mM stock in DMSO
  • Culture media: DMEM with 10% fetal bovine serum and 1% penicillin/streptomycin/glutamine
  • Fibronectin-coated glass-bottom culture dishes (e.g., MatTek Corporation)
  • Fixation solution: 4% formaldehyde in PBS
  • Permeabilization solution: 0.1% Triton X-100 in PBS
  • Blocking solution: 1% BSA in PBS
  • Staining solution: Phalloidin conjugated to Alexa Fluor 488/568 (1:200) and Hoechst 33342 (1:1000)

Procedure:

  • Plate HTM cells on fibronectin-coated glass-bottom dishes at 2×10⁴ cells/cm² and culture for 48 hours to reach 70-80% confluence with well-developed stress fibers.
  • Prepare working concentrations of Verosudil (0.001, 0.01, 0.1, 1, and 10 μM) in culture media, ensuring DMSO concentration is normalized across all conditions.
  • Replace culture media with Verosudil-containing media or vehicle control and incubate for 6 hours at 37°C, 5% CO₂.
  • After treatment, wash cells twice with PBS and fix with 4% formaldehyde for 15 minutes at room temperature.
  • Permeabilize cells with 0.1% Triton X-100 for 5 minutes, then block with 1% BSA for 30 minutes.
  • Stain F-actin with phalloidin conjugate and nuclei with Hoechst 33342 for 60 minutes at room temperature protected from light.
  • Acquire images using a confocal microscope with consistent settings across all conditions (60× oil objective recommended).
  • Quantify stress fiber density using image analysis software (e.g., FIJI/ImageJ with OrientationJ or similar plugins).

Validation Parameters:

  • >50% reduction in stress fiber density at 1 μM Verosudil compared to vehicle control
  • IC~50~ value of approximately 0.8-0.9 μM for stress fiber disruption
  • Concurrent disassembly of focal adhesions visualized by paxillin immunostaining
3D Hydrogel Contraction and Remodeling Assay

Objective: To evaluate Verosudil-induced relaxation of TGFβ2-precontracted HTM cell-encapsulated hydrogels.

Materials:

  • Methacrylate-conjugated bovine collagen type I (MA-COL, Advanced BioMatrix)
  • Thiol-conjugated hyaluronic acid (SH-HA, Glycosil, Advanced BioMatrix)
  • Elastin-like polypeptide (SH-ELP, synthesized in-house)
  • Photoinitiator: 4-(2-hydroxyethoxy) phenyl-(2-propyl) ketone (Irgacure 2959)
  • UV light source (365 nm, 5-10 mW/cm²)
  • Transforming growth factor beta 2 (TGFβ2)
  • Verosudil prepared as 1 mM stock in DMSO

Procedure:

  • Prepare hydrogel precursor solution by mixing MA-COL (3.6 mg/mL), SH-HA (0.5 mg/mL), and SH-ELP (2.5 mg/mL) in the presence of 0.025% (w/v) photoinitiator.
  • Suspend HTM cells (1.0×10⁶ cells/mL) in the hydrogel precursor solution and pipette 10 μL droplets onto polydimethylsiloxane (PDMS)-coated surfaces.
  • Cross-link by exposure to UV light (365 nm, 5-10 mW/cm²) for 5 minutes to form hydrogel constructs.
  • Culture hydrogels in growth media for 3 days to allow matrix maturation.
  • Induce pathological contraction by treating with 5 ng/mL TGFβ2 for 48 hours.
  • Treat with Verosudil (0.1-10 μM) or vehicle control and monitor hydrogel contraction over 24-48 hours.
  • Fix constructs at designated time points and process for confocal microscopy to visualize cytoskeletal organization and matrix remodeling.
  • Quantify contraction by measuring hydrogel diameter and compute percentage relaxation compared to TGFβ2-precontracted controls.

Validation Parameters:

  • Significant reversal of TGFβ2-induced contraction at ≥0.1 μM Verosudil
  • Dose-dependent disassembly of actin stress fibers within 3D environment
  • Altered distribution of cross-linking proteins (e.g., α-actinin) within the hydrogel matrix

G Plate Plate HTM cells on fibronectin-coated dishes Culture Culture for 48 hours to form stress fibers Plate->Culture Treat Treat with Verosudil (0.001-10 μM, 6 hours) Culture->Treat Fix Fix and permeabilize cells Treat->Fix Stain Stain with phalloidin and nuclear dye Fix->Stain Image Image using confocal microscopy Stain->Image Analyze Quantify stress fiber density and morphology Image->Analyze PrepareHydrogel Prepare hydrogel precursor solution SuspendCells Suspend HTM cells in hydrogel solution PrepareHydrogel->SuspendCells Crosslink UV crosslink to form 3D constructs SuspendCells->Crosslink Culture3D Culture for 3 days for matrix maturation Crosslink->Culture3D InducePathology Treat with TGFβ2 (5 ng/mL, 48 hours) Culture3D->InducePathology Treat3D Treat with Verosudil (0.1-10 μM, 24-48 hours) InducePathology->Treat3D Assess Assess contraction and cytoskeletal organization Treat3D->Assess

Technical Considerations and Troubleshooting

Optimization Guidelines

Cell culture variability represents a significant challenge in cytoskeletal studies, particularly when working with primary trabecular meshwork cells. To minimize variability, researchers should use validated cell strains that demonstrate characteristic responses to dexamethasone (induction of myocilin expression) and maintain consistent passage numbers (recommended passages 3-7 for primary cells) [4]. Additionally, serum starvation (0.5% FBS for 16-24 hours) before Verosudil treatment can synchronize cells and reduce background cytoskeletal dynamics, though this must be balanced against potential effects on cell viability and stress fiber organization.

For consistent compound application, Verosudil stock solutions should be prepared in high-quality DMSO and stored at -20°C in single-use aliquots to prevent freeze-thaw cycles and oxidation. Working solutions should be prepared fresh for each experiment, and vehicle controls should contain the same DMSO concentration as the highest treatment condition (typically ≤0.1%). When treating cells, direct addition of concentrated stock to culture media with gentle mixing is preferred over medium replacement to minimize mechanical disturbance of the cytoskeleton.

Common Technical Challenges and Solutions
  • Incomplete stress fiber disassembly: GTM cells often exhibit more stable stress fibers requiring higher concentrations (≥1 μM) or longer exposure times (up to 24 hours). Pre-treatment with cytoskeletal modifiers such as cytochalasin D (100 nM, 30 minutes) can sensitize resistant cells.

  • Variable responses in 3D hydrogels: Optimize matrix composition and stiffness to match physiological conditions. Softer matrices (storage modulus ~100-500 Pa) typically show more pronounced Verosudil-induced relaxation.

  • Rapid recovery after Verosudil washout: Implement continuous treatment or use sustained-release formulations for long-term studies. Recovery typically begins within 1-2 hours after compound removal.

  • Non-specific effects at high concentrations: Include specificity controls such as Y27632 (1 μM) or other ROCK inhibitors to confirm on-target effects. Limit Verosudil concentrations to ≤10 μM whenever possible.

Conclusion and Research Applications

Verosudil represents a potent and specific tool for investigating Rho kinase-mediated cytoskeletal dynamics in both physiological and pathological contexts. The well-characterized effects on actin stress fiber organization, focal adhesion dynamics, and cellular contractility make it particularly valuable for studying mechanotransduction pathways and developing novel therapeutic approaches for conditions characterized by aberrant cytoskeletal organization.

The experimental protocols outlined in this document provide a standardized framework for evaluating Verosudil's effects across multiple model systems, from simple 2D cultures to complex 3D tissue-mimetic environments. By employing these validated approaches and following the recommended technical considerations, researchers can generate robust, reproducible data on cytoskeletal remodeling that advances our understanding of ROCK biology and facilitates the development of novel intervention strategies for glaucoma and other disorders of tissue mechanics.

References

Therapeutic Application of ROCK Inhibitors for Corneal Endothelial Protection: Comprehensive Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ROCK Inhibitors and Corneal Endothelial Applications

Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors represent an innovative class of therapeutic agents with significant potential for treating corneal endothelial diseases. These small molecule inhibitors initially gained approval for glaucoma treatment through their intraocular pressure-lowering effects but have since demonstrated remarkable protective and regenerative properties on corneal endothelial cells (CECs). The corneal endothelium is a critical monolayer responsible for maintaining corneal transparency through precise fluid regulation, yet human CECs possess limited regenerative capacity in vivo. Consequently, endothelial cell loss from surgical trauma, disease, or degeneration can lead to irreversible visual impairment requiring corneal transplantation.

The emergence of ROCK inhibitors as a potential therapy for corneal endothelial disorders addresses a significant unmet clinical need for pharmacological interventions that can preserve endothelial function or stimulate regeneration. Current research focuses primarily on two clinically available ROCK inhibitors: Ripasudil (K-115, approved in Japan) and Netarsudil (AR-13324, approved in the US). These compounds have shown promising results in both preclinical models and clinical studies for conditions such as Fuchs endothelial corneal dystrophy (FECD), pseudophakic bullous keratopathy, and postoperative endothelial protection following intraocular surgeries [1] [2]. This document provides comprehensive application notes and experimental protocols to support researchers and drug development professionals in exploring the therapeutic potential of ROCK inhibitors for corneal endothelial applications.

Mechanisms of Action: Molecular Pathways and Cellular Effects

ROCK inhibitors exert their therapeutic effects on corneal endothelium through multiple interconnected molecular pathways that collectively promote cell survival, migration, and regeneration. The primary mechanism involves cytoskeletal modulation through inhibition of RhoA/ROCK signaling, which regulates actin-myosin contractility, cellular adhesion, and motility. Specifically, ROCK inhibitors reduce phosphorylation of myosin light chain phosphatase (MLCP) and LIM kinase, leading to decreased stress fiber formation and enhanced cellular plasticity [1] [2]. This fundamental action enables several critical therapeutic effects:

  • Enhanced Regenerative Capacity: By attenuating RhoA-mediated contractility and activating Rac1-driven lamellipodial dynamics, ROCK inhibitors accelerate centripetal CEC migration across bare Descemet's membrane. This effect is particularly valuable after procedures like Descemet's stripping only (DSO) where promoting migration of peripheral endothelial cells is essential for corneal clearance [1].

  • Anti-Apoptotic Effects: ROCK inhibitors mitigate endothelial cell apoptosis by reducing bleb formation, cellular contraction, and nuclear fragmentation. This protective effect is crucial for preserving endothelial density following surgical trauma or in degenerative conditions [1].

  • Proliferative Stimulation: Though human CECs are largely post-mitotic in vivo, ROCK inhibition promotes cell cycle re-entry through cytoskeletal stress reduction, associated with enhanced cyclin D1 expression and downregulation of cell cycle inhibitors like p27^Kip1 [1].

  • Antioxidant Protection: Particularly relevant for FECD, where oxidative stress contributes to pathogenesis, ROCK inhibitors stabilize mitochondrial function and reduce reactive oxygen species (ROS) generation, thereby enhancing cell survival under chronic stress conditions [1].

  • Barrier Function Enhancement: ROCK inhibition strengthens endothelial barrier integrity by promoting tight junction protein expression and inhibiting endothelial-mesenchymal transition (EndMT), thereby supporting the critical pump-and-barrier function essential for corneal deturgescence [1].

The diagram below illustrates the key molecular mechanisms through which ROCK inhibitors protect and regenerate corneal endothelial cells:

G ROCKi ROCK Inhibitor ROCK ROCK Signaling ROCKi->ROCK Inhibits Cytoskeleton Cytoskeletal Reorganization ROCK->Cytoskeleton Regulates Mechanisms Therapeutic Mechanisms Cytoskeleton->Mechanisms Migration Enhanced Cell Migration Mechanisms->Migration Proliferation Stimulated Proliferation Mechanisms->Proliferation Apoptosis Inhibited Apoptosis Mechanisms->Apoptosis Barrier Barrier Function Enhancement Mechanisms->Barrier Oxidative Oxidative Stress Protection Mechanisms->Oxidative Outcomes Functional Outcomes Migration->Outcomes Proliferation->Outcomes Apoptosis->Outcomes Barrier->Outcomes Oxidative->Outcomes ECD Increased ECD Outcomes->ECD CCT Reduced CCT Outcomes->CCT VA Improved VA Outcomes->VA Clearance Corneal Clearance Outcomes->Clearance

Quantitative Efficacy Data from Preclinical and Clinical Studies

Summary of Clinical Efficacy Outcomes

Extensive research has demonstrated the consistent efficacy of ROCK inhibitors in preserving and regenerating corneal endothelial cells across various clinical scenarios. The table below summarizes key quantitative findings from recent clinical studies:

Table 1: Clinical Efficacy Outcomes of ROCK Inhibitors in Corneal Endothelial Protection

Study Design Patient Population Intervention Endpoint Results Citation
Randomized Controlled Trial 48 eyes with FECD undergoing phacoemulsification Ripasudil 4× daily for 1 month postop ECD loss at 3 months Central ECD increased from 2361 to 2506 cells/mm² (4.5% gain vs 7.3% loss in controls) [3]
Prospective Comparative Study 43 patients with grade 3 nuclear cataracts Ripasudil 3× daily for 5 days postop ECD loss at 12 months 4.5% ECD loss vs 12.8% in controls (p=0.001) [4]
Systematic Review (31 studies) Various corneal endothelial diseases Ripasudil or Netarsudil Visual acuity improvement ≥2 lines improvement in visual acuity with minimal adverse events [1] [2]
Ex Vivo Wound Healing Model Primary human CECs AR-13324 (Netarsudil) Wound closure rate Comparable healing to Y-27632, enhanced cellular adherence and proliferation [5]
Safety and Tolerability Profile

The therapeutic application of ROCK inhibitors is characterized by a favorable safety profile with mostly transient and manageable adverse effects. The most commonly reported adverse events include:

  • Conjunctival hyperemia (8.5% of patients), attributed to vasodilation effects [6]
  • Blepharitis (8.6% of patients) and conjunctivitis (6.3%), typically responsive to conventional management [6]
  • Transient conjunctival erythema specifically associated with Ripasudil formulation [3]

Notably, a large-scale post-marketing surveillance study (ROCK-J) evaluating Ripasudil safety over 24 months demonstrated no new safety signals with long-term use, confirming the acceptable risk-benefit profile for ophthalmic applications [6]. The diagram below illustrates the typical workflow for evaluating ROCK inhibitors in clinical and preclinical settings:

G cluster_preclinical Preclinical Development cluster_clinical Clinical Evaluation Start Study Conceptualization InSilico In Silico Binding Simulations Start->InSilico MOA Mechanism of Action Studies Start->MOA Formulation Formulation Optimization Start->Formulation InVitro In Vitro Models (Primary CEC Culture) InSilico->InVitro ExVivo Ex Vivo Models (Corneal Wound Healing) InVitro->ExVivo InVivo In Vivo Models (Animal Studies) ExVivo->InVivo Phase1 Safety and Dosing (Phase I) InVivo->Phase1 Phase2 Efficacy Optimization (Phase II) Phase1->Phase2 Phase3 Confirmatory Trials (Phase III) Phase2->Phase3 Endpoints Endpoint Validation Phase2->Endpoints PMS Post-Marketing Surveillance Phase3->PMS MOA->InVitro Formulation->InVitro Endpoints->Phase3

Experimental Protocols and Methodologies

In Vitro Assessment of ROCK Inhibitors on Primary Human Corneal Endothelial Cells

Purpose: To evaluate the effects of ROCK inhibitors on cellular adherence, proliferation, and morphological characteristics of primary human CECs.

Materials:

  • Primary human CECs isolated from donor corneoscleral tissue (32 pairs recommended for statistical power) [5]
  • ROCK inhibitors: Y-27632 (benchmark), Ripasudil (K-115), Netarsudil (AR-13324), AR-13503 (active metabolite of Netarsudil)
  • Dual media culture system: maintenance medium and proliferation medium [5]
  • Culture vessels pre-coated with FNC coating mix

Methodology:

  • Cell Isolation: Isolate CECs from donor corneoscleral rims using collagenase digestion (2 mg/mL for 16 hours)
  • Culture Establishment: Plate CECs at density of 1×10⁵ cells/cm² in proliferation medium supplemented with selected ROCK inhibitors at varying concentrations (0.1-30 μM)
  • Adherence Assay: Quantify adherent cells after 24 hours using colorimetric assays (e.g., MTT or Alamar Blue)
  • Proliferation Assessment: Evaluate cell growth over 7-14 days using standardized cell counting methods
  • Morphological Analysis: Assess cellular morphology and hexagonal structure using phase-contrast microscopy and image analysis software

Key Parameters:

  • Optimal concentration ranges: 0.1-10 μM for most ROCK inhibitors
  • Donor-matched control groups essential for valid comparisons
  • Include Y-27632 as reference compound in all experiments [5]
Ex Vivo Corneal Wound Healing Model

Purpose: To assess the regenerative capacity of ROCK inhibitors in a standardized wound healing model.

Materials:

  • Donor human corneas (within 2 weeks of preservation)
  • Trephine for creating standardized endothelial wounds
  • Culture medium (Opti-MEM I with 8% FBS)
  • ROCK inhibitor supplements

Methodology:

  • Wound Creation: Create standardized circular lesions (3-4 mm diameter) in corneal endothelial layer using custom trephine
  • Treatment Application: Culture corneas in medium supplemented with ROCK inhibitors (recommended: 10 μM Y-27632 or 1-10 μM Netarsudil/AR-13503)
  • Wound Closure Monitoring: Document wound area daily using standardized photography
  • Histological Analysis: Process corneas for histology after 7-10 days to assess cellular migration and morphology

Evaluation Metrics:

  • Percentage wound closure over time
  • Migration rate of leading endothelial cells
  • Cellular morphology within healed areas [5]
Clinical Protocol for Post-Cataract Surgery Endothelial Protection

Purpose: To evaluate the protective effects of ROCK inhibitors on corneal endothelium following phacoemulsification.

Study Design: Prospective, comparative (randomized or non-randomized)

Patient Population:

  • Adults with grade 3 nuclear cataracts
  • Preoperative endothelial cell density ≥1900 cells/mm²
  • No significant anterior segment pathology

Intervention Protocol:

  • Ripasudil Group: One drop of ripasudil hydrochloride hydrate (0.4%) administered three times daily for 5 days, starting on day of surgery [4]
  • Control Group: Standard postoperative care without ROCK inhibitor

Concomitant Medications:

  • Topical fluoroquinolone (e.g., ofloxacin 0.3%) four times daily for 1 week
  • Topical prednisolone acetate 1% (initially four times daily, tapered over 4 weeks)

Outcome Measures:

  • Primary Endpoint: Endothelial cell density (ECD) loss percentage at 12 months postoperatively
  • Secondary Endpoints: Central corneal thickness (CCT), corneal densitometry, visual acuity, adverse events

Assessment Methodology:

  • ECD measurement using non-contact specular microscopy (e.g., SP 3000P, Topcon)
  • CCT evaluation using Scheimpflug imaging (e.g., Pentacam system)
  • All measurements performed by masked technicians [4]

Technical Considerations and Applications

Formulation and Stability Considerations

ROCK inhibitors present specific formulation challenges that require careful consideration during product development:

  • pH Optimization: Ripasudil ophthalmic solution is typically formulated at pH 6.0-7.0 to balance stability, solubility, and ocular comfort
  • Preservative Compatibility: Benzalkonium chloride (BAK) compatibility varies between ROCK inhibitors; alternative preservative systems may be required for sensitive patients
  • Storage Conditions: Most ROCK inhibitor solutions require protection from light and storage at controlled room temperature
  • Shelf Life: Stability profiles indicate 28-day in-use stability after opening for most formulations
Dosing Regimen Optimization

Based on clinical evidence, optimal dosing regimens vary by clinical indication:

  • Postoperative Protection: Shorter duration (5 days to 1 month) with higher frequency (3-4 times daily) [3] [4]
  • Chronic Endothelial Dysfunction: Longer-term administration with reduced frequency (1-2 times daily)
  • Combination Therapy: When used with other ophthalmic medications, recommend 5-minute intervals between instillations
Applications in Specific Clinical Scenarios
  • Fuchs Endothelial Corneal Dystrophy (FECD): ROCK inhibitors demonstrate particular efficacy in FECD patients undergoing cataract surgery, with significant reduction in endothelial cell loss compared to standard care [3]
  • Descemet's Stripping Only (DSO): Adjuvant ROCK inhibitor therapy enhances corneal clearance following DSO by promoting migration of peripheral endothelial cells [1]
  • Corneal Transplantation: Emerging applications include enhancing endothelial cell survival following endothelial keratoplasty procedures
  • Cell-Based Therapies: ROCK inhibitors improve cellular adhesion and viability during cultured CEC injection therapies [5]

Conclusion and Future Directions

ROCK inhibitors represent a promising therapeutic class for addressing corneal endothelial dysfunction, with demonstrated efficacy in preserving endothelial cell density following surgical trauma and promoting regeneration in degenerative conditions. The consistent findings across preclinical and clinical studies underscore their potential to transform management strategies for corneal endothelial diseases, potentially reducing the need for invasive corneal transplantation procedures in select patient populations.

Future research directions should focus on optimizing delivery systems for enhanced corneal penetration and prolonged residence time, establishing standardized dosing protocols for specific indications, and exploring potential synergistic combinations with other regenerative approaches. Additionally, further investigation into the differential effects of various ROCK inhibitors on specific corneal endothelial pathologies will help refine clinical application and maximize therapeutic outcomes.

References

Comprehensive Research Application Notes: Verosudil for Intraocular Pressure Reduction in Glaucoma Management

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Development Status

Verosudil (also known as AR-12286) represents a significant advancement in the class of Rho kinase inhibitors (ROCK) being investigated for intraocular pressure (IOP) reduction in ocular hypertension and glaucoma. As a synthetic organic compound with molecular weight 327.1, verosudil exhibits favorable physicochemical properties for ocular administration, complying with all Lipinski's rules for drug-likeness with zero violations [1]. The compound exists as a racemic mixture, with the (2S)-isomer and (2R)-isomer represented in separate PubChem entries. Currently, verosudil is undergoing evaluation in Phase 2 clinical trials for its potential to reduce IOP in patients diagnosed with ocular hypertension or glaucoma, positioning it as a promising therapeutic candidate in the ophthalmology pipeline [1].

The development of verosudil occurs within the context of growing understanding of ROCK inhibitors' dual mechanisms in regulating both aqueous humor dynamics and corneal endothelial function. While first-generation ROCK inhibitors like ripasudil (approved in Japan) and netarsudil (approved in the US) have established clinical utility, verosudil represents a continued refinement in this drug class with potentially optimized efficacy and safety profiles [2] [3].

Mechanism of Action

Molecular Pathways

Verosudil exerts its therapeutic effects through selective inhibition of Rho-associated coiled-coil containing protein kinase (ROCK), a serine/threonine kinase that serves as a key downstream effector of the small GTPase RhoA [4]. The Rho/ROCK pathway regulates fundamental cellular processes including actin cytoskeletal reorganization, cell adhesion, motility, and contractility through phosphorylation of substrates such as myosin light chain phosphatase (MLCP), LIM kinase, CPI-17, and ezrin-radixin-moesin (ERM) proteins [4] [3].

In the context of intraocular pressure regulation, verosudil specifically targets the conventional outflow pathway, which comprises the trabecular meshwork (TM) and Schlemm's canal (SC). Approximately 80% of aqueous humor drains through this pathway in healthy eyes [4]. RhoA and ROCKs are expressed throughout this outflow pathway, including the TM, juccanalicular tissue, Schlemm's canal, and ciliary muscles [4]. Based on non-human primate studies, verosudil lowers IOP primarily by increasing aqueous humor outflow through the trabecular meshwork, similar to other ROCK inhibitors such as fasudil and Y-27632 [1].

Table 1: Key Cellular Effects of ROCK Inhibition in the Outflow Pathway

Cell/Tissue Type Effect of ROCK Inhibition Functional Outcome
Trabecular Meshwork Cells Disruption of stress fibers and focal adhesions Decreased contractility and increased permeability
Schlemm's Canal Cells Reduced transendothelial electrical resistance Enhanced aqueous humor outflow facility
Ciliary Muscle Relaxation of pre-contracted muscle strips Potential expansion of unconventional outflow
Juxtacanalicular Tissue Expansion and reorganization Reduced outflow resistance
Signaling Pathway Visualization

The following diagram illustrates the Rho/ROCK signaling pathway and verosudil's mechanism of action in trabecular meshwork cells:

G RhoA_GDP RhoA (GDP-bound) Inactive GEFs GEFs (Guanine nucleotide Exchange Factors) RhoA_GDP->GEFs RhoA_GTP RhoA (GTP-bound) Active GEFs->RhoA_GTP Activation ROCK ROCK (Inactive) RhoA_GTP->ROCK Activates ROCK_active ROCK (Active) ROCK->ROCK_active MLCP MLCP (Myosin Light Chain Phosphatase) ROCK_active->MLCP Phosphorylates & Inhibits MLC Myosin Light Chain (Unphosphorylated) ROCK_active->MLC Phosphorylates LIMK LIM Kinase (Inactive) ROCK_active->LIMK Phosphorylates & Activates FocalAdhesions Focal Adhesion Assembly ROCK_active->FocalAdhesions MLCP_p MLCP (Inhibited) MLCP->MLCP_p MLC_p Myosin Light Chain (Phosphorylated) MLC->MLC_p StressFibers Actin-Myosin Contraction MLC_p->StressFibers LIMK_p LIM Kinase (Active) LIMK->LIMK_p Cofilin Cofilin (Active) LIMK_p->Cofilin Phosphorylates & Inactivates Cofilin_p Cofilin (Inactive) Cofilin->Cofilin_p CellContractility Increased Cellular Contractility StressFibers->CellContractility FocalAdhesions->CellContractility OutflowResistance Increased Outflow Resistance CellContractility->OutflowResistance Verosudil Verosudil (ROCK Inhibitor) Verosudil->ROCK_active Inhibits

Diagram 1: Rho/ROCK Signaling Pathway and Verosudil Inhibition Mechanism. Verosudil specifically targets active ROCK, preventing its downstream effects on cellular contractility and outflow resistance.

The molecular mechanism involves verosudil's interruption of the RhoA/ROCK signaling cascade, which normally promotes actin-myosin contraction through two primary mechanisms: (1) direct phosphorylation of myosin light chain (MLC), and (2) phosphorylation and inhibition of myosin light chain phosphatase (MLCP) [4]. Additionally, ROCK phosphorylates and activates LIM kinase, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. Through these coordinated actions, ROCK activation increases actomyosin contractility, stress fiber formation, and cellular stiffness in the trabecular meshwork, contributing to increased outflow resistance [4] [3]. Verosudil inhibition of ROCK reverses these processes, decreasing cellular contractility and reducing outflow resistance.

Efficacy and Experimental Data

Quantitative Outcomes

Research findings across multiple experimental models demonstrate verosudil's consistent IOP-lowering efficacy through enhancement of conventional outflow facility. The magnitude of effect varies based on model system, dosage, and administration protocol, but generally aligns with established ROCK inhibitor characteristics.

Table 2: Summary of Verosudil Efficacy Across Experimental Models

Experimental Model Treatment Protocol Key Efficacy Outcomes References
Non-human primate studies Topical administration Primary IOP reduction through increased trabecular outflow facility [1]
Cultured human TM cells In vitro application Disruption of focal adhesions and actin stress fibers [4]
Cultured human SC cells In vitro application Increased monolayer permeability (up to 80%) [4]
Enucleated porcine eyes Ex vivo anterior segment perfusion Dose-dependent increase in outflow facility [4]
Mouse microbead occlusion model Topical administered nanoparticles Sustained IOP reduction (25-34%) with weekly dosing [5]

The duration of therapeutic effect represents a critical consideration in verosudil formulation development. Recent advances in delivery systems demonstrate potential for extended duration of action, as evidenced by PLGA-encapsulated formulations maintaining sustained IOP reduction over several weeks with single administrations [5]. This represents a significant improvement over conventional eyedrops that typically require daily or more frequent dosing, addressing the critical issue of patient non-adherence that contributes significantly to visual field loss in glaucoma management [5].

Comparative ROCK Inhibitor Profiles

The ROCK inhibitor class includes several compounds with varying selectivity profiles and clinical applications. Verosudil joins other ROCK inhibitors including ripasudil (K-115), netarsudil (AR-13324), and the research compound Y-27632, each with distinct characteristics [2] [3]. While verosudil's development focuses primarily on IOP reduction, other ROCK inhibitors have demonstrated additional benefits in corneal endothelial regeneration, anti-fibrotic effects, and potential neuroprotective properties [2] [3].

Notably, the ROCK inhibitor class exhibits differential selectivity for ROCK1 versus ROCK2 isoforms, with some agents like belumosudil demonstrating 100-fold higher inhibitory activity against ROCK2 over ROCK1 [6]. This selectivity profile may influence both therapeutic effects and adverse event profiles, with ROCK2 inhibition potentially offering advantages for immunomodulation and anti-fibrotic effects while maintaining IOP-lowering efficacy [6].

Experimental Protocols

In Vitro Assessment Protocols
4.1.1 Trabecular Meshwork Cell Culture and Treatment

Primary Purpose: To evaluate verosudil's effects on human trabecular meshwork (HTM) cell morphology, cytoskeletal organization, and focal adhesion dynamics.

Materials and Reagents:

  • Primary HTM cells (commercially available or isolated from donor tissue)
  • Verosudil stock solution (10 mM in DMSO)
  • Complete TM cell culture medium (e.g., Low Glucose DMEM with 10% FBS, 1% penicillin/streptomycin)
  • Fixation solution (4% paraformaldehyde in PBS)
  • Permeabilization solution (0.1% Triton X-100 in PBS)
  • Staining solutions (Phalloidin for F-actin, anti-paxillin for focal adhesions, DAPI for nuclei)
  • Cell culture vessels (appropriate for microscopy)

Methodology:

  • Culture HTM cells to 70-80% confluence in complete medium
  • Serum-starve cells for 24 hours to induce quiescence
  • Treat with verosudil at concentrations ranging from 0.1-100 μM for 1-24 hours
  • Fix cells with 4% PFA for 15 minutes at room temperature
  • Permeabilize with 0.1% Triton X-100 for 5 minutes
  • Block with 1% BSA in PBS for 30 minutes
  • Incubate with primary antibodies (if applicable) for 1 hour
  • Incubate with fluorescent phalloidin (1:200) and secondary antibodies (if applicable) for 1 hour
  • Counterstain nuclei with DAPI (1 μg/mL) for 5 minutes
  • Image using confocal or epifluorescence microscopy

Key Parameters:

  • Qualitative assessment of actin stress fiber organization
  • Quantitative analysis of focal adhesion size and number
  • Cell shape analysis (aspect ratio, surface area)
  • Measurement of myosin light chain phosphorylation (via Western blot)

This protocol typically demonstrates verosudil-induced dose-dependent disruption of actin stress fibers and focal adhesions, with effects observable within 1 hour of treatment and maximal at approximately 10 μM concentration [4].

4.1.2 Schlemm's Canal Endothelial Cell Permeability Assay

Primary Purpose: To quantify verosudil's effect on transendothelial resistance and monolayer permeability in Schlemm's canal endothelial cells.

Methodology:

  • Culture SC cells on permeable Transwell supports until full confluence
  • Confirm monolayer integrity by measuring transendothelial electrical resistance (TEER)
  • Treat apical and basolateral compartments with verosudil (0.1-50 μM)
  • Monitor TEER at 0, 1, 2, 4, 8, and 24 hours post-treatment
  • Perform FITC-dextran flux assays by adding tracer to apical compartment
  • Sample basolateral compartment at timed intervals for fluorescence quantification

Key Parameters:

  • Percentage reduction in TEER relative to vehicle control
  • Apparent permeability coefficient (Papp) for FITC-dextran
  • Time to maximal permeability effect
  • Recovery of barrier function after compound removal

Studies indicate that ROCK inhibitors like Y-27632 can increase SC monolayer permeability by up to 80%, with maximal effects observed at 10-100 μM concentrations [4].

Ex Vivo Anterior Segment Perfusion

Primary Purpose: To directly quantify verosudil's effect on aqueous humor outflow facility in a controlled system that maintains trabecular meshwork architecture.

Materials and Reagents:

  • Enucleated porcine, bovine, or human eyes (within 48 hours post-mortem)
  • Perfusion apparatus with pressure transducer and flow sensors
  • Perfusion medium (DMEM with 5.5 mM glucose, antibiotics, and HEPES buffer)
  • Verosudil at therapeutic concentrations (typically 0.1-100 μM)
  • Cannulation supplies (butterfly needles, silicone tubing)

Methodology:

  • Carefully dissect eyes to isolate the anterior segment with intact outflow pathway
  • Cannulate anterior chamber and connect to perfusion system
  • Establish stable baseline outflow facility at constant pressure (typically 15 mmHg)
  • Perfuse with vehicle control to establish baseline facility
  • Switch to verosudil-containing medium and monitor outflow facility changes
  • Conduct stepwise pressure changes (8, 15, 22, 30 mmHg) to assess pressure-flow relationship
  • Fix tissue for histological analysis if desired

Key Parameters:

  • Percentage change in outflow facility relative to baseline
  • Pressure-dependent changes in facility
  • Time to maximal effect and reversibility upon washout
  • Correlation with histological changes in TM and JCT regions

Ex vivo models typically demonstrate 40-80% increase in outflow facility with ROCK inhibition, with effects observable within 1-2 hours of treatment [4].

In Vivo Animal Models
4.3.1 Ocular Hypertensive Mouse Models

Primary Purpose: To evaluate verosudil's IOP-lowering efficacy and duration in living systems with intact physiological regulation.

Model Selection:

  • Microbead occlusion model: Intracameral injection of magnetic microbeads to physically obstruct outflow pathway [5]
  • MYOCY437H transgenic mice: Genetic model expressing mutant myocilin protein [7]
  • DBA/2J mice: Spontaneous model with progressive IOP elevation and glaucomatous damage

Methodology:

  • Establish baseline IOP measurements (tonometry) for 3-5 days
  • Randomize animals to treatment groups (verosudil vs. vehicle vs. active comparator)
  • Induce ocular hypertension if using microbead or other inducible models
  • Administer verosudil topically (1-10 μL of 0.1-1.0% solution) or via other routes
  • Measure IOP at predetermined intervals (1, 2, 4, 8, 12, 24 hours post-dose)
  • Conduct repeated dosing over 1-4 weeks to assess chronic efficacy
  • Perform outflow facility measurements using sophisticated techniques in subset of animals
  • Harvest tissues for histological and molecular analyses

Key Parameters:

  • Peak IOP reduction (%) from baseline
  • Duration of significant IOP reduction
  • Area under curve for IOP reduction over time
  • Outflow facility changes measured by perfusion
  • TM cellularity and morphology changes

Recent studies using optimized PLGA-encapsulated formulations demonstrate sustained IOP reduction of approximately 25-34% with weekly dosing in mouse models, addressing the challenge of frequent administration [5].

Research Applications and Future Directions

Verosudil's development represents the ongoing evolution of ROCK inhibitors as targeted therapies for glaucoma that address the underlying pathophysiology of impaired trabecular outflow. Current research applications extend beyond monotherapy to include:

Combination Therapies

The potential for synergistic IOP reduction when combining verosudil with other drug classes represents a promising research direction. Rational combinations include:

  • Prostaglandin analogs: Targeting both trabecular and uveoscleral outflow pathways
  • Beta-blockers: Reducing aqueous production while enhancing outflow
  • Novel sustained-release formulations: PLGA nanoparticles and other delivery systems to extend duration of action [5]
Advanced Delivery Systems

Recent advances in nanoparticle formulations and sustained-release technologies offer potential solutions to the challenge of frequent dosing that compromises adherence to topical glaucoma therapies. PLGA-encapsulated formulations demonstrate prolonged residence time in anterior and posterior segments, with bioavailability maintained up to 24 hours after single administration [5]. These delivery systems could transform verosudil from a daily drop to a weekly or monthly treatment, potentially improving long-term outcomes.

Beyond IOP Reduction: Neuroprotective Potential

Emerging evidence suggests ROCK inhibitors may offer direct neuroprotective effects on retinal ganglion cells independent of IOP reduction [4] [3]. The Rho/ROCK pathway is expressed in neural tissues including retinal ganglion cells, where it regulates growth cone collapse, neurite outgrowth, and apoptosis. Research applications exploring verosudil's potential to mitigate glaucomatous neurodegeneration directly represent an exciting frontier that aligns with the field's growing recognition of glaucoma as a complex neurodegenerative disorder rather than solely an IOP-related condition.

Conclusion

Verosudil represents a promising therapeutic approach in the ROCK inhibitor class with a well-defined mechanism targeting the conventional outflow pathway's cellular basis for increased resistance in glaucoma. Experimental evidence consistently demonstrates its ability to reduce actin stress fiber formation, decrease cellular contractility in the trabecular meshwork, enhance Schlemm's canal permeability, and ultimately increase aqueous outflow facility. The comprehensive protocols outlined herein provide researchers with robust methodologies for evaluating verosudil's efficacy across in vitro, ex vivo, and in vivo systems. As research progresses, particularly in sustained-release formulations and potential neuroprotective applications, verosudil continues to offer promising avenues for addressing the significant unmet needs in glaucoma management.

References

Comprehensive Application Notes and Protocols for Verosudil (AR-12286) in Animal Models of Glaucoma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Verosudil (AR-12286)

Verosudil (AR-12286) is a highly potent and selective Rho-associated protein kinase (ROCK) inhibitor that has emerged as a promising therapeutic candidate for lowering intraocular pressure (IOP) in glaucoma and ocular hypertension. As a ROCK inhibitor, Verosudil demonstrates equal inhibitory activity against both ROCK1 and ROCK2 isoforms with a Kᵢ of 2 nM for each [1] [2]. This dual inhibition directly targets the trabecular meshwork, the primary site of pathology in glaucoma, enhancing aqueous humor outflow through the conventional pathway [3] [4]. Unlike many conventional glaucoma medications that reduce aqueous production or increase uveoscleral outflow, Verosudil addresses the underlying pathophysiology of increased outflow resistance in the trabecular meshwork, representing a mechanistically novel approach to IOP management [4].

The therapeutic potential of Verosudil extends beyond IOP reduction to include possible neuroprotective effects and anti-fibrotic activity, which may provide additional benefits for preserving visual function in glaucoma patients [4]. These properties, combined with its favorable pharmacokinetic profile, make Verosudil an invaluable research tool for investigating trabecular outflow mechanisms and developing next-generation glaucoma therapies.

Mechanism of Action

Rho Kinase Signaling Pathway in Aqueous Humor Dynamics

The Rho/ROCK signaling pathway plays a fundamental role in regulating aqueous humor outflow resistance through its effects on trabecular meshwork (TM) and Schlemm's canal cells [4] [5]. In the conventional outflow pathway, activated RhoA GTPase binds to and activates ROCK, which subsequently phosphorylates various downstream substrates including myosin light chain (MLC), myosin phosphatase target subunit (MYPT-1), and LIM kinase [4]. These phosphorylation events lead to increased actomyosin contractility, cellular stiffness, and altered extracellular matrix production in the TM, collectively increasing resistance to aqueous humor outflow [3] [4].

Verosudil exerts its IOP-lowering effects through multiple mechanisms centered on reversing these pathological processes. The diagram below illustrates the key molecular events in the ROCK signaling pathway and Verosudil's mechanism of action:

G GPCRs GPCRs GEFs GEFs GPCRs->GEFs RTKs RTKs RTKs->GEFs Integrins Integrins Integrins->GEFs RhoA_GTP RhoA-GTP (Active) GEFs->RhoA_GTP RhoA_GDP RhoA-GDP (Inactive) RhoA_GDP->RhoA_GTP GEF Activation ROCK ROCK RhoA_GTP->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation MYPT1 Myosin Phosphatase Target Subunit (MYPT1) ROCK->MYPT1 Inhibition via Phosphorylation LIMK LIM Kinase (LIMK) ROCK->LIMK Activation via Phosphorylation Cell_Contraction TM Cell Contraction & Increased Outflow Resistance MLC->Cell_Contraction Cofilin Cofilin LIMK->Cofilin Inhibition via Phosphorylation Actin Actin Polymerization Cofilin->Actin Regulates Actin->Cell_Contraction Verosudil Verosudil Verosudil->ROCK Inhibition

Diagram Title: Verosudil Inhibition of ROCK Signaling in Trabecular Meshwork

Cellular and Tissue-Level Effects

At the cellular level, Verosudil produces several important changes in TM biology that facilitate increased aqueous outflow. Treatment with Verosudil dose-dependently reduces the length of actin stress fibers in porcine primary trabecular meshwork (PTM) cells and decreases focal adhesions in immortalized human trabecular meshwork (HTM) cells [1]. These cytoskeletal changes reduce cellular stiffness and contractility, thereby decreasing resistance to aqueous humor flow through the TM and Schlemm's canal [3] [4]. Additionally, Verosudil counters the profibrotic effects of transforming growth factor-β2 (TGF-β2), a cytokine implicated in glaucoma pathogenesis, by reducing the expression of extracellular matrix proteins and fibrogenic markers in TM cells [3].

Pharmacological Profile

Selectivity and Potency

Verosudil demonstrates high specificity for ROCK1 and ROCK2 with significantly less activity against related kinases, as detailed in the table below:

Table 1: Verosudil Inhibitory Activity (Kᵢ) Against Kinase Targets

Kinase Target Kᵢ (nM) Biological Significance
ROCK1 2 nM Primary therapeutic target; regulates actomyosin contractility in TM
ROCK2 2 nM Primary therapeutic target; complementary function to ROCK1 in outflow pathway
MRCKA 28 nM Related kinase; may contribute to cytoskeletal reorganization
PKA 69 nM cAMP-dependent signaling; off-target effects minimal at therapeutic concentrations
CAM2A 5855 nM Calcium/calmodulin-dependent kinase; negligible inhibition
PKCθ 9322 nM Protein kinase C theta; negligible inhibition

Data sourced from [1] [2]

This selective kinase inhibition profile ensures that Verosudil's primary pharmacological effects are mediated through ROCK inhibition rather than off-target activities, making it a valuable tool for specifically investigating ROCK-dependent processes in ocular hypertension.

In Vitro Efficacy

In cell-based assays, Verosudil demonstrates potent functional activity consistent with its biochemical potency. The compound disrupts actin stress fibers in porcine primary trabecular meshwork cells with an IC₅₀ of 924 nM and reduces focal adhesions in immortalized human trabecular meshwork cells with an IC₅₀ of 818 nM [1]. These cellular effects occur at concentrations readily achievable with topical ocular dosing and correlate well with the compound's IOP-lowering efficacy in animal models.

Animal Administration Protocols

Formulation and Preparation

Stock Solution Preparation:

  • Prepare a 10 mM stock solution by dissolving 3.27 mg of Verosudil in 1 mL of DMSO [1] [2].
  • Sonicate and gently warm the solution to 60°C if necessary to achieve complete dissolution.
  • Store aliquots at -20°C for up to one month or at -80°C for up to six months.

Working Solution for Topical Ocular Administration:

  • Prepare the in vivo formulation immediately before use using one of the following methods [1] [2]:
    • Protocol A (Recommended): 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline
    • Protocol B: 10% DMSO + 90% (20% SBE-β-CD in saline)
  • Add solvents sequentially, mixing well after each addition until a clear solution is obtained.
  • For Protocol A, first add 100 μL of DMSO stock solution to 400 μL PEG300 and mix thoroughly. Then add 50 μL Tween-80 with mixing, followed by 450 μL saline.
  • The final concentration for topical administration is typically 1-10 mM Verosudil, depending on the desired dosing regimen [1].
Dosing Regimens in Animal Models

Table 2: Verosudil Administration Parameters in Animal Models of Ocular Hypertension

Animal Model Dosing Volume Frequency & Duration Reported Efficacy
Formosan Rock Monkeys 30 μL Once daily for 3 days Significant IOP reduction [1]
Dutch Rabbits 30 μL Once daily for 3 days Significant IOP reduction [1]
C57BL/6 Mice (SIOH Model) 10 μL Twice daily for 5 weeks Reversed IOP elevation; increased trabecular outflow facility [1]
Mouse OHT Model (General) 2-5 μL per eye Once or twice daily; study-dependent Dose-dependent IOP reduction [2]

SIOH: Steroid-induced ocular hypertension

Steroid-Induced Ocular Hypertension Mouse Model Protocol:

  • Use C57BL/6 mice (6-8 weeks old) for optimal model consistency [1].
  • Induce ocular hypertension by administering dexamethasone (0.1% ophthalmic solution) twice daily for 4-6 weeks.
  • Administer Verosudil (10 μL per eye) twice daily concurrently with or following steroid induction.
  • Monitor IOP weekly using a rebound tonometer appropriate for mice.
  • Assess trabecular meshwork morphology and extracellular matrix deposition via histology at study endpoint [1].
Administration Technique

Proper administration technique is critical for reproducible results in animal studies:

  • Restrain the animal gently but securely to minimize movement during dosing.
  • Hold the applicator (micropipette) at a 45-degree angle to the eye.
  • Gently pull down the lower eyelid to form a small pouch.
  • Apply the precise volume directly into the conjunctival sac, taking care not to touch the cornea or eyelids with the tip.
  • Hold the eye closed for 2-3 seconds to ensure proper distribution of the formulation.
  • If bilateral treatment is required, repeat the procedure on the contralateral eye.

Efficacy Assessment Methods

Intraocular Pressure Measurement

Rebound Tonometry in Mice:

  • Calibrate the tonometer according to manufacturer specifications before each use.
  • Gently restrain the mouse without applying pressure to the neck or thorax.
  • Position the tonometer probe perpendicular to the corneal surface.
  • Take a minimum of 5-6 consecutive measurements per eye, excluding outliers with high standard deviation.
  • Perform measurements at consistent times daily to control for diurnal IOP variations.
  • Calculate mean IOP values for each eye across multiple measurements [1].

Anterior Segment Imaging:

  • Use optical coherence tomography (OCT) to visualize and quantify structural changes in the trabecular meshwork and Schlemm's canal.
  • Measure the effective filtration area (EFA) of the trabecular meshwork as a marker of outflow facility.
  • Document changes in extracellular matrix deposition in the juxtacanalicular region following Verosudil treatment [1].
Histological Analysis

Tissue Collection and Processing:

  • Enucleate eyes immediately after euthanasia and fix in 4% paraformaldehyde for 24 hours.
  • Transfer to 70% ethanol for long-term storage or process immediately for embedding.
  • Embed in paraffin or optimal cutting temperature (OCT) compound for cryosectioning.
  • Section globes at 5-8 μm thickness through the corneoscleral limbus to include the trabecular meshwork.

Staining and Analysis:

  • Perform hematoxylin and eosin (H&E) staining for general morphology assessment.
  • Use Masson's trichrome or picrosirius red staining to evaluate collagen deposition and extracellular matrix remodeling.
  • Implement immunofluorescence staining for α-smooth muscle actin (α-SMA), collagen I, and fibroblast-specific protein 1 (FSP1) to assess fibrotic changes [3].
  • Quantify the juxtacanalicular connective tissue (JCT) area and trabecular meshwork cellularity using image analysis software [1].

Troubleshooting and Optimization

Common Technical Challenges:

  • Variable IOP responses may result from inconsistent dosing technique or improper tonometer calibration. Standardize handling procedures and calibrate equipment daily.
  • Formulation instability can be addressed by preparing fresh working solutions daily and verifying clarity before administration.
  • Ocular irritation may occur with high concentrations; optimize dose concentration to balance efficacy and tolerability.

Experimental Design Considerations:

  • Include appropriate controls (vehicle-treated and naive animals) in all studies.
  • Consider the steroid responsiveness of different mouse strains when establishing SIOH models.
  • Account for diurnal IOP fluctuations by conducting measurements at consistent times.
  • Utilize sample sizes of n ≥ 6 per group to ensure adequate statistical power for detecting IOP changes.

Conclusion

Verosudil represents a powerful pharmacological tool for investigating ROCK-mediated pathways in aqueous humor dynamics and evaluating novel therapeutic strategies for glaucoma. The protocols outlined herein provide researchers with comprehensive guidelines for administering Verosudil in animal models, assessing its efficacy, and interpreting results within the context of trabecular outflow regulation. Through the standardized application of these techniques, the research community can advance our understanding of Rho kinase biology and accelerate the development of innovative IOP-lowering therapies.

References

Chemical Identity & Storage Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physicochemical characteristics and definitive storage conditions for Verosudil as provided by chemical suppliers and the manufacturer's Safety Data Sheet (SDS) [1] [2] [3].

Property Specification
CAS Number 1414854-42-4 [1] [2] [3]
Molecular Formula C₁₇H₁₇N₃O₂S [1] [3] [4]
Molecular Weight 327.40 g/mol [1] [3] [4]
Appearance White to light yellow solid [1] [3] [4]
Storage (Powder) -20°C [2] [3] (Note: Some suppliers also indicate -20°C for 3 years [1] [3] [4])
Storage (Solution) -80°C (for DMSO stock solutions) [1] [2] [3]
Handling Precautions Harmful if swallowed. Very toxic to aquatic life [2]. Use personal protective equipment and avoid dust formation [2].

Experimental Protocols & Solubility

For in vitro and in vivo studies cited in the literature, here are the detailed methodologies and preparation protocols.

In Vitro Assay Protocol (Actin Stress Fiber Disruption)

This protocol is used to demonstrate the biological activity of Verosudil in cellular models relevant to glaucoma research [1].

  • Cell Culture: Use immortalized human trabecular meshwork (HTM) cells or porcine primary trabecular meshwork (PTM) cells. Culture cells in standard media on glass coverslips until 60-80% confluent [1].
  • Compound Treatment:
    • Prepare a 10 mM stock solution of Verosudil in DMSO.
    • Dilute the stock solution in cell culture medium to create a concentration range from 0.001 μM to 100 μM. Ensure the final concentration of DMSO is consistent and non-cytotoxic (typically ≤0.1%).
    • Treatment Duration: Replace the cell culture medium with the compound-containing medium and incubate for 6 hours [1].
  • Immunofluorescence and Analysis:
    • After incubation, fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
    • Stain actin stress fibers with fluorescently-labeled phalloidin.
    • Image cells using a fluorescence microscope. The reduction in actin stress fiber length and number of focal adhesions is quantified, typically yielding IC₅₀ values around 818-924 nM [1].
In Vivo Dosing Protocol (Ocular Hypertension Model)

This protocol outlines the use of Verosudil in an animal model of steroid-induced ocular hypertension [1].

  • Animal Model: Use C57BL/6 mice (e.g., 6 weeks old) [1].
  • Induction of Ocular Hypertension: Administer dexamethasone to the mice for several weeks to induce ocular hypertension [1].
  • Verosudil Treatment:
    • Formulation: Prepare the dosing solution as a medicated eye drop. The specific formulation used in the study is not detailed, but standard ophthalmic vehicles can be used.
    • Dosage and Administration: Instill 10 μL of the Verosudil formulation onto the ocular surface of the mice [1].
    • Dosing Frequency: Administer twice daily [1].
    • Treatment Duration: Continue the treatment for five weeks [1].
  • Endpoint Measurement: Monitor intraocular pressure (IOP) regularly throughout the study. Post-study, analyze tissues for changes in the trabecular meshwork effective filtration area and morphology [1].
Solubility and Stock Solution Preparation

The table below provides solubility data and standard preparation methods for Verosudil [1] [3].

Parameter Details
Solubility in DMSO ~16.7 mg/mL (~50.9 mM) [1] [3]
10 mM Stock Solution (Example) Dissolve 3.27 mg of Verosudil powder in 1 mL of DMSO to obtain a 10 mM clear stock solution [3].
In Vivo Formulation (Example) 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. Sequentially add co-solvents to the DMSO stock for a final concentration of ≥1.67 mg/mL (5.10 mM) [1] [3].

Mechanism of Action Workflow

The following diagram illustrates the cellular mechanism of Verosudil and the experimental workflow for the actin stress fiber disruption assay, integrating information from the search results.

G ROCK ROCK (ROCK1/ROCK2) MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Normally inhibits Verosudil Verosudil (AR-12286) Verosudil->ROCK Inhibits MLC Myosin Light Chain (MLC) Phosphorylation ↓ MLCP->MLC Dephosphorylates Actin Actin-Myosin Contractility ↓ MLC->Actin Outcome Cellular Outcomes Actin->Outcome AssayStart In Vitro Assay Start PlateCells Plate HTM/PTM Cells AssayStart->PlateCells Treat Treat with Verosudil (0.001-100 µM, 6 hrs) PlateCells->Treat FixStain Fix and Stain (Phalloidin) Treat->FixStain Image Image & Analyze (Stress Fiber Length) FixStain->Image Result Result: Disrupted Actin Cytoskeleton Image->Result

Key Handling & Safety Information

  • Hazards: Verosudil is classified as harmful if swallowed (H302) and is very toxic to aquatic life with long-lasting effects (H410) [2].
  • Precautions: Wear appropriate personal protective equipment (PPE) including safety goggles, gloves, and impervious clothing. Avoid dust and aerosol formation. Use only in a well-ventilated area [2].
  • First Aid: If swallowed, rinse mouth and call a physician or poison center. Do NOT induce vomiting. In case of skin contact, rinse thoroughly with water [2].
  • Stability & Reactivity: The compound is stable under recommended storage conditions. It is incompatible with strong acids, strong bases, and strong oxidizing or reducing agents [2].

Knowledge Gaps and Further Research

The available public data has some limitations that you should address in your development work:

  • Formal Stability Data: The search results lack specific stability data for Verosudil, such as its degradation profile under ICH-standard long-term (25°C/60% RH), intermediate (30°C/65% RH), or accelerated (40°C/75% RH) conditions [5] [6].
  • Formulation Stability: The stability of Verosudil in various formulation buffers, especially in ophthalmic solutions, is not detailed.
  • Forced Degradation: Products of degradation under stress conditions (e.g., acid, base, oxidation, light) are not identified.

To advance your work, conducting your own rigorous stability studies following ICH Q1A(R2) and Q1B guidelines is highly recommended [5] [6].

References

Verosudil working solution preparation from powder

Author: Smolecule Technical Support Team. Date: February 2026

Verosudil Solution Preparation Guide

Verosudil (also known as AR-12286) is a potent Rho-associated coiled-coil protein kinase (ROCK) inhibitor, with equal activity against ROCK1 and ROCK2 (Ki = 2 nM for both) [1] [2] [3]. It is investigated for its potential in treating glaucoma and ocular hypertension by increasing trabecular outflow to reduce intraocular pressure [2] [4] [5].

Solubility and Stock Solution Preparation

For in vitro work, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.

Parameter Specification
Molecular Weight 327.40 g/mol [1] [2] [3]
CAS Number 1414854-42-4 [1] [2] [3]
Solubility in DMSO ~16.7 mg/mL (~50.9 mM) [1] [2]
Common Stock Concentrations 10 mM, 50 mM, 100 mM

Preparation of a 10 mM DMSO Stock Solution:

  • Calculate Mass: To prepare 1 mL of 10 mM stock solution, weigh 3.27 mg of Verosudil powder.
  • Weigh Powder: Use an analytical balance to accurately weigh the compound.
  • Dissolve: Transfer the powder to a volumetric flask and add DMSO to a final volume of 1 mL.
  • Mix: Gently vortex or sonicate the solution until the powder is fully dissolved, ensuring a clear solution.
  • Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C [1] [2].
Working Solution Formulations for Experimental Use

The following table summarizes three reliable formulations for preparing working solutions for different experimental applications. Always prepare these solutions fresh on the day of the experiment.

Formulation Composition Final Verosudil Concentration Application & Notes
Formulation 1 [1] [3] 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ≥ 1.67 mg/mL (5.10 mM) In vivo (common); sequential addition of solvents is critical for clarity.
Formulation 2 [1] [2] 10% DMSO + 90% (20% SBE-β-CD in Saline) ≥ 1.67 mg/mL (5.10 mM) In vivo; suitable where PEG/Tween is not desired.
Formulation 3 [1] [2] 10% DMSO + 90% Corn Oil ≥ 1.67 mg/mL (5.10 mM) In vivo (long-term studies); carefully consider for administration over half a month.

Step-by-Step Protocol for Formulation 1: This protocol is an example for preparing 1 mL of a ready-to-use solution.

  • Prepare DMSO Stock: Ensure you have a 16.7 mg/mL Verosudil stock solution in DMSO.
  • Add Solvents Sequentially:
    • Pipette 100 μL of the 16.7 mg/mL DMSO stock solution into a clean vial.
    • Add 400 μL of PEG300 and mix evenly.
    • Add 50 μL of Tween-80 and mix evenly.
    • Finally, add 450 μL of physiological saline (0.9% NaCl) to bring the total volume to 1 mL.
  • Final Check: Mix the solution thoroughly. It should appear clear. The resulting concentration is approximately 1.67 mg/mL (5.10 mM) [1].

Experimental Workflow for Preparation

The following diagram outlines the key decision points and steps in preparing Verosudil for your experiments:

G Start Start: Verosudil Powder DMSO Prepare DMSO Stock Solution (~16.7 mg/mL, ~50.9 mM) Start->DMSO InVitro In Vitro Application UseFresh Use Immediately or Prepare Fresh InVitro->UseFresh Dilute in culture media as required InVivo In Vivo Application Formulation1 Formulation 1: 10% DMSO, 40% PEG300 5% Tween-80, 45% Saline InVivo->Formulation1 Formulation2 Formulation 2: 10% DMSO, 90% (20% SBE-β-CD in Saline) InVivo->Formulation2 Formulation3 Formulation 3: 10% DMSO, 90% Corn Oil InVivo->Formulation3 AliquotStore Aliquot and Store (-20°C or -80°C) DMSO->AliquotStore AliquotStore->InVitro Thaw an aliquot AliquotStore->InVivo Thaw an aliquot Formulation1->UseFresh Formulation2->UseFresh Formulation3->UseFresh

Critical Notes for Researchers

  • For Research Use Only: The information provided is for research applications only. Verosudil is not for human diagnostic or therapeutic use [1] [2].
  • Solvent Sequentiality: When preparing in vivo formulations, it is crucial to add the co-solvents in the sequence described (from left to right, one by one) to ensure a clear, stable solution and prevent precipitation [1].
  • Solution Stability: While stock solutions in DMSO are stable when stored at -80°C for up to 6 months, working solutions for in vivo studies should be prepared immediately before use to ensure stability and potency [1] [2].

References

Verosudil Hydrochloride solubility issues troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties of Verosudil

Understanding the basic properties of a compound is the first step in troubleshooting solubility. The table below summarizes key data for Verosudil free base and its hydrochloride salt.

Property Verosudil (Free Base) Verosudil Hydrochloride
Molecular Formula C₁₇H₁₇N₃O₂S [1] C₁₇H₁₈ClN₃O₂S [2]
Molecular Weight 327.40 g/mol [3] [1] 363.86 g/mol [2]
CAS Number 1414854-42-4 [3] [1] 1414854-44-6 [2]
Appearance White to light yellow solid powder [1] Information missing
LogP 0.84 (Predicted) [1] Information missing
Hydrogen Bond Donors 2 [1] [4] Information missing
Hydrogen Bond Acceptors 4 [1] [4] Information missing
Topological Polar Surface Area (TPSA) 93.44 Ų [4] Information missing

Solubility Data and Formulation Guidance

The following table provides concrete solubility data and formulation suggestions for Verosudil, primarily for the free base, as reported by suppliers.

Solvent or Formulation Solubility / Working Concentration Notes & Preparation Instructions
DMSO (Stock Solution) ~16.7 mg/mL (~50.9 mM) [3] [1] Suitable for preparing concentrated stock solutions.
Formulation 1: Aqueous Solution ≥ 1.67 mg/mL (5.10 mM) [3] [1] Prepared in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. Add co-solvents sequentially.
Formulation 2: Aqueous Solution ≥ 1.67 mg/mL (5.10 mM) [3] [1] Prepared in 10% DMSO + 90% (20% SBE-β-CD in Saline).
Formulation 3: Non-Aqueous ≥ 1.67 mg/mL (5.10 mM) [3] [1] Prepared in 10% DMSO + 90% Corn Oil.

The general solubility principles from a study on COX-2 inhibitors suggest that lower alcohols, glycols, and PEG 400 are often good solvents for poorly soluble drugs. The use of mixed-solvent systems, especially those with significant polarity differences (e.g., PEG 400-ethanol mixtures), can lead to a marked enhancement in solubility [5].

Experimental Workflow for Solubility Preparation

For your experimental work, you can follow the workflow below to prepare a typical aqueous formulation of Verosudil. This diagram outlines the key steps for preparing "Formulation 1" mentioned above.

Start Start: Prepare DMSO Stock A Add 100 µL stock to 400 µL PEG300 Start->A B Mix evenly A->B C Add 50 µL Tween-80 B->C D Mix evenly C->D E Add 450 µL Saline D->E F Final Volume: 1 mL E->F

Frequently Asked Questions

Q1: What is the best way to create a stable aqueous solution of Verosudil for in vivo studies? For in vivo studies, using a pre-optimized co-solvent system is recommended. Formulation 1 (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) is a well-documented and effective choice that yields a clear solution at a concentration of ≥ 1.67 mg/mL [3] [1]. It is crucial to prepare the solution fresh and add the components in the specified sequence to ensure proper mixing and stability.

Q2: The compound won't dissolve in my experiment. What are my options? If you are facing solubility issues, consider these steps:

  • Verify the Salt Form: Confirm whether you are using the free base or the hydrochloride salt, as this can affect solubility. The data provided here primarily pertains to the free base.
  • Use a Sequential Dilution Method: Do not mix all components at once. Always start with a concentrated stock in DMSO and then add the co-solvents (like PEG300, Tween-80) sequentially, mixing thoroughly at each step [3] [1].
  • Explore Alternative Formulations: If one formulation does not work, try another. Formulation 2, which uses SBE-β-CD (sulfobutylether-β-cyclodextrin) as a solubilizing agent, can be an excellent alternative [3] [1].

Q3: How should I store Verosudil stock solutions and the pure powder?

  • Pure Powder: The solid powder should be stored at -20°C, which is stable for 3 years, or at 4°C for 2 years [1].
  • Stock Solutions in DMSO: Aliquot and store at -80°C for up to 6 months or at -20°C for 1 month. Avoid repeated freeze-thaw cycles [3] [1].
  • Fresh Working Formulations: For the best results, use aqueous working formulations immediately after preparation.

References

Troubleshooting Guide: Verosudil Precipitate Formation

Author: Smolecule Technical Support Team. Date: February 2026

Possible Cause Symptoms Recommended Solution Prevention Tips
Incorrect Solvent or Storage Cloudy solution, visible crystals forming upon dilution or storage. Use freshly opened, dry DMSO. Gently warm the solution to 60°C and use sonication to re-dissolve [1]. Always use the recommended co-solvent systems for aqueous solutions (see protocols below) [1] [2].
Solution Exceeds Solubility Limit Precipitation occurs immediately after dilution into an aqueous buffer. Ensure final concentration in aqueous solution does not exceed 1-2 mg/mL. Dilute stock solution slowly into pre-warmed aqueous phase with vigorous stirring [1]. Prepare working solutions fresh daily and avoid long-term storage of diluted solutions.
Inadequate Preparation Technique Inconsistent experimental results due to uneven drug concentration. Follow the sequential addition method for co-solvents. Always clarify the solution at each step before adding the next solvent [1] [2]. Adhere strictly to published preparation protocols.

Verified Experimental Protocols for Solution Preparation

The supplier, MedChemExpress (MCE), provides specific handling instructions that are critical for success [1].

Protocol 1: For In Vivo Studies (Recommended)

This protocol yields a clear solution of at least 1.67 mg/mL and is suitable for animal studies [1].

  • Solvent System: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1].
  • Preparation Steps:
    • Add 100 µL of Verosudil DMSO stock solution (16.7 mg/mL) to 400 µL of PEG300. Mix evenly.
    • Add 50 µL of Tween-80 to the mixture. Mix evenly until clear.
    • Finally, add 450 µL of Saline to adjust the volume to 1 mL. Mix thoroughly [1].
Protocol 2: Alternative In Vivo Formulation
  • Solvent System: 10% DMSO + 90% (20% SBE-β-CD in Saline) [1].
  • Preparation Steps:
    • Add 100 µL of Verosudil DMSO stock solution (16.7 mg/mL) to 900 µL of 20% SBE-β-CD in Saline [1].
    • Mix evenly until the solution is clear.
Protocol 3: For Long-Term Dosing (Use Carefully)
  • Note: This protocol is for continuous dosing periods exceeding half a month.
  • Solvent System: 10% DMSO + 90% Corn Oil [1].
  • Preparation Steps:
    • Add 100 µL of Verosudil DMSO stock solution (16.7 mg/mL) to 900 µL of Corn oil.
    • Mix evenly until clear [1].

Standard Operating Procedure for Stock Solution Preparation

For a 10 mM stock solution in DMSO:

  • Calculate Mass: Weigh 3.27 mg of Verosudil (MW: 327.40 g/mol) for a final volume of 1 mL [1] [2].
  • Add Solvent: Add the powder to a volumetric vial and add dry, freshly opened DMSO to a final volume of 1 mL.
  • Dissolve: Sonicate and warm the solution to 60°C to aid dissolution [1].
  • Store: Aliquot the clarified stock solution and store it at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months). Avoid repeated freeze-thaw cycles [1].

Troubleshooting Flowchart

This flowchart outlines the logical steps to diagnose and fix precipitation problems.

Start Observed Verosudil Precipitate Step1 Is your stock solution in DMSO clear? Start->Step1 Step2 Are you using a validated in vivo formulation? Step1->Step2 Yes Step3 Gently warm to 60°C and sonicate. Step1->Step3 No Step4 Discard and prepare a fresh stock solution. Step1->Step4 Does not dissolve Step5 Follow Protocol 1 or 2 for co-solvent addition. Step2->Step5 No Step6 Check final concentration. Is it ≤ 2 mg/mL? Step2->Step6 Yes Step3->Step2 Step5->Step6 Step7 Further dilute the solution with the correct solvent system. Step6->Step7 No Success Solution Ready for Experiment Step6->Success Yes Step7->Success

Key Technical Specifications

Parameter Specification Source
Molecular Weight 327.40 g/mol [1] [2]
Solubility in DMSO 16.67 mg/mL (50.92 mM); requires warming and sonication. [1]
CAS Number 1414854-42-4 [1] [2]
Storage (Powder) -20°C for 3 years; 4°C for 2 years. [1]
Storage (Solution) -80°C for 6 months; -20°C for 1 month. [1]

References

optimizing Verosudil concentration for trabecular meshwork studies

Author: Smolecule Technical Support Team. Date: February 2026

Verosudil (AR-12286) Technical Profile

Verosudil is a potent and equal inhibitor of both ROCK1 and ROCK2 isoforms (Ki = 2 nM for each) [1]. Its primary mechanism in the context of intraocular pressure (IOP) is to increase trabecular outflow facility, which is the main drainage pathway for aqueous humor [2].

The table below summarizes its core biochemical and cellular activity profile:

Parameter Details / Value Experimental Context
Primary Target & Ki ROCK1 & ROCK2; Ki = 2 nM each [1] Biochemical kinase assay [1].
Selectivity (Ki) PKA (69 nM), MRCKA (28 nM), CAM2A (5855 nM), PKCT (9322 nM) [1] Biochemical kinase assay [1].
Cellular IC50 (Actin Stress Fibers) 924 nM (in Porcine TM cells) [1] 6-hour treatment in primary cells; high-content imaging of SiR-actin stained F-actin [1].
Cellular IC50 (Focal Adhesions) 818 nM (in human TM cells) [1] 6-hour treatment in immortalized HTM cells; immunostaining for paxillin [1].
Effective In Vivo Concentration 0.001% - 0.1% (in eyedrop formulations) [1] Animal models (rabbits, monkeys); significant IOP reduction with once-daily dosing [1].

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments involving Verosudil and trabecular meshwork cells.

Protocol 1: Actin Cytoskeleton Remodeling Assay

This protocol assesses the direct effect of Verosudil on the TM cell cytoskeleton, a key to understanding its mechanism for increasing outflow facility [1] [3].

  • Cell Culture: Plate primary Porcine TM (PTM) cells or immortalized human TM (HTM) cells on fibronectin-coated glass-bottom multi-well plates (e.g., 96-well format) until they reach 60-80% confluence [1] [3].
  • Compound Treatment:
    • Prepare a dose-response curve of Verosudil (e.g., from 0.001 µM to 100 µM) in serum-free or complete cell culture media. A common test concentration used in live-cell imaging is 1 µM [3].
    • Include controls: vehicle (DMSO) and a reference ROCK inhibitor like Y-27632 (1 µM) [3].
    • Incubate cells with the compounds for 6 hours [1].
  • Staining and Imaging:
    • For F-actin/Stress Fibers: For fixed cells, incubate with Alexa Fluor488 phalloidin (1:100-1:200) to stain filamentous actin, and Hoechst 33342 to stain nuclei [1]. For live-cell imaging, use SiR-actin (100 nM) with verapamil (10 µM) to enhance dye uptake, followed by imaging in fresh media [3].
    • For Focal Adhesions: Fix cells and immunostain using a primary antibody against paxillin, followed by an Alexa Fluor-conjugated secondary antibody [1].
  • Image Acquisition and Analysis: Acquire high-resolution images using a high-content imager or confocal microscope with a 20x objective [1] [3]. Use custom algorithms to quantify total actin stress fiber length per cell and the total area of focal adhesions. Calculate IC50 values using a dose-response inhibition model [1].

This experimental workflow can be visualized as follows:

workflow_actin Start Start Experiment Plate Plate TM Cells Start->Plate Treat Treat with Verosudil (0.001-100 µM) Plate->Treat Stain Stain: F-actin (SiR-actin/Phalloidin) Nuclei (Hoechst) Treat->Stain Image Image Cells (High-content/Confocal) Stain->Image Analyze Quantify: Stress Fiber Length Focal Adhesion Area Image->Analyze End Calculate IC50 Analyze->End

Protocol 2: Evaluation in an Animal Model of Ocular Hypertension

This protocol outlines the in vivo evaluation of Verosudil's IOP-lowering efficacy [1].

  • Animal Model: Use a dexamethasone (DEX)-induced ocular hypertension model in C57BL/6 mice (aged 6 weeks). Treat mice with DEX for several weeks to induce chronic IOP elevation [1].
  • Dosing Formulation: Prepare Verosudil as a topical eye drop solution (e.g., 0.02% - 0.1%).
  • Administration & IOP Measurement:
    • Administer 10 µL of the Verosudil formulation topically to the ocular surface of the experimental eye, twice daily for five weeks. The contralateral eye can receive a vehicle control [1].
    • Measure IOP regularly using a rebound or pneumatonometer tonometer.
  • Tissue Analysis: After the study period, enucleate eyes and fix the outflow tissues for histological analysis. Key endpoints include measuring the Trabecular Meshwork Effective Filtration Area and examining changes in the extracellular matrix in the juxtacanalicular region [1].

Mechanism of Action Signaling Pathway

ROCK inhibitors like Verosudil exert their effects on the trabecular meshwork by targeting a key signaling pathway that regulates cellular contractility. The diagram below illustrates this pathway and the points of inhibition.

rock_pathway GTPase RhoA GTPase (Active) ROCK ROCK1/2 GTPase->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) Phosphorylation MLCP->MLC Reduced Dephosphorylation Outcome Cellular Outcomes: - Actomyosin Contraction - Stress Fiber Formation - Increased Outflow Resistance MLC->Outcome MLCP_inactive MLCP (Active) MLC_inactive MLC (Dephosphorylated) Relaxed State MLCP_inactive->MLC_inactive Dephosphorylates Outcome2 Cellular Outcomes: - TM Cell Relaxation - Stress Fiber Disassembly - Increased Outflow Facility MLC_inactive->Outcome2 Verosudil Verosudil Verosudil->ROCK Inhibits

Frequently Asked Questions & Troubleshooting

Q1: What is a good starting concentration range for in vitro TM studies with Verosudil? A1: Based on the data, a range from 10 nM to 10 µM is recommended. For initial phenotypic studies (e.g., observing actin disassembly), 1 µM is an effective and commonly used concentration [3]. For precise IC50 determination, use a logarithmic dilution series within this range [1].

Q2: My Verosudil treatment does not cause actin stress fiber disassembly. What could be wrong? A2:

  • Verify compound activity: Check the compound's purity and storage conditions. Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles.
  • Confirm experimental system: Ensure your TM cells are healthy and express the ROCK targets. Note that stress fibers in glaucomatous TM (GTM) cells can be thicker and may take longer to disassemble (>120 minutes) compared to normal TM cells [3].
  • Optimize treatment duration: Extend the incubation time beyond 6 hours to ensure the effect is fully manifested, especially for primary cells.

Q3: Besides actin remodeling, what other cellular functions should I investigate? A3: ROCK inhibition affects multiple processes. You could also study:

  • Phagocytosis: Netarsudil (a similar ROCKi) potently stimulates phagocytic uptake of extracellular vesicles, which may help clear the outflow pathways [3].
  • Cell Communication: Investigate changes in tunneling nanotubes (TNTs), which are important for intercellular communication [3].
  • Anti-fibrotic Effects: Examine the suppression of TGF-β2-induced fibrosis markers like α-Smooth Muscle Actin (α-SMA) and Collagen I [4].
  • Extracellular Matrix (ECM): Assess changes in ECM composition and remodeling [2].

References

Verosudil Stock Solution Preparation & Stability Guide

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Name: Verosudil (AR-12286) [1] Molecular Weight: 327.40 g/mol (Free base); 363.86 g/mol (Hydrochloride salt) [1] [2] CAS No.: 1414854-42-4 (Free base); 1414854-44-6 (Hydrochloride salt) [1] [2]

Aspect Specification
Recommended Solvent DMSO [1]
Typical Stock Concentration 10 mM (ready for reconstitution) [1]
Storage Temperature (Short-Term) -20°C for 1 month [1]
Storage Temperature (Long-Term) -80°C for 6 months [1]
Protective Measures Aliquot to minimize freeze-thaw cycles; store under inert gas if possible

Establishing Stability: Experimental Protocol

As direct stability data for Verosudil is not available, you can establish the stability profile of your stock solutions in-house using this High-Performance Liquid Chromatography (HPLC) protocol.

G Start Start: Prepare Verosudil Stock Solution (10 mM in DMSO) Aliquot Aliquot Solution Start->Aliquot Store Store at Designated Conditions: -80°C, -20°C, 4°C Aliquot->Store TimePoints Set Testing Time Points (T0, 1 week, 2 weeks, 1 month, 3 months, 6 months) Store->TimePoints Analyze HPLC Analysis TimePoints->Analyze PurityCheck Check Purity/Concentration vs. Fresh Standard Analyze->PurityCheck Decision Is Purity >95%? PurityCheck->Decision Stable Solution Stable Decision->Stable Yes Unstable Solution Degraded Do Not Use Decision->Unstable No

Materials and Methodology
  • HPLC System: Agilent 1100 series or equivalent [3]
  • Column: Agilent RX-sil 4.6 x 100 mm, 1.8 µm (or similar reverse-phase C18 column) [3]
  • Mobile Phase: A suitable binary mixture. Example: 80:20 Hexane/Isopropanol for normal phase. Ensure mobile phase is degassed and system is primed for pure organic solvents to prevent pressure instability [3].
  • Detection: UV-Vis Detector. Set to an appropriate wavelength; consult UV spectrum if available.
  • Sample Preparation: Dilute the stored Verosudil aliquots to a suitable concentration (e.g., 0.1 mg/mL) with a compatible solvent for injection.
Analysis and Acceptance Criteria

Compare the HPLC chromatograms of aged samples against a freshly prepared standard.

  • Primary Metric: Peak Area and Retention Time. A stable solution will show minimal change (<5%) in the main peak area and consistent retention time [3].
  • Purity Threshold: The solution should be considered stable if the main peak area remains above 95% of the original value, with no significant new degradation peaks appearing.

Stability-Indicating Assay Development with UV-Vis

UV-Vis spectroscopy can serve as a rapid, initial check for major degradation, especially if a characteristic spectrum or a change in the absorption profile is observed upon decomposition.

G Start Start: Dilute Verosudil Aliquot Blank Zero Instrument with Blank Solvent Start->Blank Measure Measure Absorbance Spectrum (200 nm to 700 nm) Blank->Measure Analyze Analyze Spectral Profile Measure->Analyze LambdaMax Confirm λₘₐₓ Consistency Analyze->LambdaMax BeerLambert Apply Beer-Lambert Law (A = ε.c.l) Check for Absorbance Drop Analyze->BeerLambert Conclusion Conclusion: Major degradation unlikely if λₘₐₓ and absorbance are stable. LambdaMax->Conclusion Consistent BeerLambert->Conclusion Stable

Instrument Parameters [4] [5]:

  • Light Source: Deuterium lamp (UV region)
  • Cuvette: Quartz (required for UV light)
  • Path Length: 1 cm
  • Scan Range: 200 nm to 400 nm (covering UV)

Frequently Asked Questions (FAQs)

Q1: What is the definitive shelf-life of a 10 mM Verosudil stock solution in DMSO? There is no publicly available, peer-reviewed data specifying the exact shelf-life. The supplier, MedChemExpress, suggests that solutions stored at -20°C are stable for 1 month and at -80°C for 6 months [1]. It is highly recommended that you validate this for your specific conditions using the HPLC protocol above.

Q2: Why does my HPLC pressure fluctuate when using highly organic mobile phases? Pumping pure organic solvents like dichloromethane or acetonitrile can cause check valve malfunctions due to their low viscosity and inability to properly wet the seal [3]. Adding a small portion of a more viscous solvent (like isopropanol) to your mobile phase or ensuring all pump channels are properly primed can resolve this. Using piston seals designed for normal-phase solvents may also be necessary [3].

Q3: My stock solution has undergone multiple freeze-thaw cycles. Is it still usable? The integrity of the solution is questionable. Each freeze-thaw cycle can accelerate degradation. You should assess its stability by comparing its HPLC chromatogram and UV-Vis spectrum against a freshly prepared standard or a reference aliquot stored continuously at -80°C. Look for changes in the main peak and the appearance of new peaks.

References

ROCK Inhibitors in Cell Culture: A Reference from Research

Author: Smolecule Technical Support Team. Date: February 2026

In studies on corneal endothelial cells, several ROCK inhibitors, including the research compound Y-27632 and the FDA-approved Netarsudil (AR-13324), have shown low cytotoxicity at effective concentrations. The table below summarizes key findings that can inform your work with Verosudil.

ROCK Inhibitor Typical Working Concentration Reported Cytotoxicity (Assay) Key Findings
Y-27632 [1] [2] 10 - 30 µM No significant cytotoxicity observed (LDH assay) [1] Enhanced cell adhesion, proliferation, and viability in human corneal endothelial cells [1].
Netarsudil (AR-13324) [3] [2] 0.1 - 10 µM Not directly reported; showed comparable proliferation and wound healing to Y-27632 [3] [2] Promoted cellular adherence and migration; its metabolite AR-13503 showed superior proliferation at 10 µM [3] [2].
Sovesudil & PHP-0961 [1] 10 µM No significant cytotoxicity observed (LDH assay) [1] Novel ROCK inhibitors with regenerative capacity equal or superior to Y-27632 [1].

The following workflow outlines a systematic approach to troubleshoot and minimize cytotoxicity in your experiments.

Start Start: Suspected Cytotoxicity C1 Verify Compound Solubility and Solvent Start->C1 C2 Optimize Concentration and Treatment Time C1->C2 C3 Supplement with Survival Factors C2->C3 A1 Titrate Concentration (Start 2-10x below literature) C2->A1 A2 Shorten Treatment Duration (Pulse treatment) C2->A2 C4 Confirm Cell Health Post-Seeding C3->C4 A3 Use Adhesion Matrices (e.g., FNC Coating Mix) C3->A3 A4 Include ROCKi in Post-Detachment Media C4->A4

Detailed Troubleshooting Guides & FAQs

Concentration & Timing Optimization

High concentration and prolonged exposure are primary drivers of cytotoxicity. The following protocols are modeled after successful experiments with other ROCK inhibitors.

  • Q: What is a safe starting concentration for Verosudil?

    • A: While Verosudil's Ki for ROCK1/2 is 2 nM [4], start empirically at 1-5 µM. Research on Netarsudil showed efficacy between 0.1 and 10 µM [3] [2]. Begin with a low dose and perform a dose-response curve, testing a range from 0.1 µM to 20 µM. Monitor cell morphology and confluence daily.
  • Q: How long should I treat my cells?

    • A: Use a short-term "pulse" strategy. A 24-hour treatment is often sufficient to observe positive effects on cell adhesion and viability [1]. After this period, consider replacing the media with standard growth media without the inhibitor. Avoid continuous exposure over multiple passages unless necessary for your experimental design.
Enhancing Cell Adhesion & Survival

ROCK inhibitors are often used to improve the survival of sensitive cells, like primary cultures, after passaging. The key is to support the cells when they are most vulnerable.

  • Q: My primary cells are detaching and dying. What can I do?

    • A: Follow this established protocol for enhancing post-passage recovery:
      • Pre-coat culture vessels with an extracellular matrix solution like FNC Coating Mix or collagen to improve initial cell attachment.
      • Include Verosudil in the recovery media immediately after seeding. Studies show that adding a ROCK inhibitor to the medium during the plating phase significantly enhances cellular adherence [3] [2].
      • Remove the compound after 24-48 hours once a stable monolayer has formed to minimize long-term exposure.
  • Q: Should I include other supplements in the media?

    • A: Yes. ROCK inhibitors are frequently used in combination with other pro-survival media supplements. Use a dual-media approach [2] where the ROCK inhibitor is added to a base medium already optimized for your specific cell type, containing necessary growth factors and serum.
Confirming Cytotoxicity: Experimental Protocols

It is crucial to distinguish between general cell death and compound-specific toxicity.

  • Q: How do I confirm that Verosudil is causing cytotoxicity?
    • A: Implement the following assays in parallel, using Y-27632 as a positive control if possible:
      • Cell Viability Assay (e.g., MTT/XTT): Quantifies metabolic activity. Perform at 24h and 48h post-treatment [1].
      • LDH Cytotoxicity Assay: Measures lactate dehydrogenase released from damaged cells. This assay confirmed no significant cytotoxicity for Y-27632, Sovesudil, and PHP-0961 at 10 µM [1]. This is a direct and recommended method.
      • Live/Dead Cell Staining (e.g., Calcein-AM/Propidium Iodide): Provides a visual assessment of cell health. This method was used effectively in ex vivo porcine cornea models [1].

Key Considerations for Verosudil

  • Solvent Control is Critical: Verosudil is typically dissolved in DMSO [4]. Always include a vehicle control group with the same concentration of DMSO to rule out solvent toxicity.
  • Cell-Type Specificity: Response to ROCK inhibition can vary. Always optimize protocols for your specific cell line.
  • Consult the Provider: Check the manufacturer's datasheet (e.g., MedChemExpress) for any available cell-based data or specific handling instructions [4].

References

Verosudil handling instructions for consistent results

Author: Smolecule Technical Support Team. Date: February 2026

Basic Handling & Storage Information

The table below consolidates the physicochemical and storage information for Verosudil from supplier data sheets and the IUPHAR/BPS Guide to Pharmacology [1] [2] [3].

Property Specification / Value
Synonyms AR-12286 [2] [3]
CAS Registry No. 1414854-42-4 [1] [2] [4]
Molecular Formula C₁₇H₁₇N₃O₂S [1] [4] [3]
Molecular Weight 327.40 g/mol [1] [3]
Purity >99% (from supplier data) [1] [3]
Form Solid (white to light yellow) [1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years (desiccated) [1]
Storage (Solution) -80°C for 6 months; -20°C for 1 month [1]
Solubility (DMSO) ~16-45 mg/mL (50-137 mM). Sonication and warming to 60°C is recommended [1] [3].

In Vitro Experimental Protocols

The following method for disrupting actin stress fibers in trabecular meshwork cells is adapted from a supplier's data sheet, which cites a primary research article [1].

Objective: To assess the effect of Verosudil on cytoskeletal architecture in primary trabecular meshwork cells by quantifying the reduction of actin stress fibers.

Materials:

  • Cells: Primary Porcine Trabecular Meshwork (PTM) cells or immortalized Human Trabecular Meshwork (HTM) cells.
  • Treatment: Verosudil (AR-12286), prepared as a stock solution in DMSO.
  • Control Vehicle: DMSO, at the same dilution as the treatment groups.

Method:

  • Cell Culture: Plate cells on appropriate culture dishes (e.g., glass-bottom dishes for imaging) and grow until ~70% confluent.
  • Treatment: Expose cells to a concentration range of Verosudil (e.g., 0.001 μM to 100 μM) for 6 hours. Include a vehicle control (DMSO-only).
  • Fixation: At the endpoint, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
  • Staining: Permeabilize cells with 0.1% Triton X-100 in PBS, then stain for F-actin using phalloidin (e.g., conjugated to Alexa Fluor 488 or 594). Counterstain nuclei with DAPI.
  • Imaging & Analysis: Acquire images using a fluorescence microscope. Quantify the length or intensity of actin stress fibers per cell using image analysis software (e.g., ImageJ/Fiji). The reported half-maximal inhibitory concentration (IC₅₀) for this effect is 924 nM in PTM cells and 818 nM in HTM cells [1].

In Vivo Experimental Protocol

This protocol for a steroid-induced ocular hypertension model is summarized from data provided by a supplier [1].

Objective: To evaluate the efficacy of Verosudil in lowering and reversing elevated intraocular pressure (IOP) in a mouse model.

Materials:

  • Animals: C57BL/6 mice (e.g., 6 weeks old).
  • Induction Agent: Dexamethasone.
  • Treatment: Verosudil, formulated for topical ocular application.

Method:

  • Model Induction: Induce ocular hypertension by treating mice with Dexamethasone for a specified period (e.g., several weeks) to steadily increase IOP.
  • Baseline Measurement: Record baseline IOP measurements before starting Verosudil treatment.
  • Treatment Regimen: Administer 10 μL of Verosudil as eye drops, twice daily for five weeks. Include a control group receiving vehicle only.
  • Monitoring: Regularly monitor IOP throughout the study period.
  • Histological Analysis: Upon termination, enucleate eyes for histological analysis. Key outcomes include:
    • Measurement of trabecular meshwork effective filtration area (EFA).
    • Assessment of extracellular matrix (ECM) accumulation in the trabecular meshwork.
    • Evaluation of morphological changes in the juxtacanalicular connective tissue (JCT).

Reported Outcome: In the cited study, this protocol successfully reduced IOP, increased EFA, and reduced ECM in the eyes of steroid-induced ocular hypertensive (SIOH) mice [1].

Experimental Workflow

The diagram below outlines the core experimental workflow for testing Verosudil in an in vivo model of steroid-induced ocular hypertension.

G Start Start: Establish Steroid-Induced Ocular Hypertension Model A Administer Dexamethasone to Induce High IOP Start->A B Measure Baseline IOP A->B C Treat with Verosudil (10 µL, Twice Daily) B->C D Monitor IOP Regularly Over 5 Weeks C->D E Terminate Study & Collect Eyes for Analysis D->E F Histological Analysis: • Effective Filtration Area (EFA) • Extracellular Matrix (ECM) • Tissue Morphology E->F

Troubleshooting Common Issues

While specific FAQs for Verosudil were not available, here are some general troubleshooting tips for working with small molecule inhibitors:

Issue Possible Cause Suggested Action
Poor Solubility Stock solution concentration too high; DMSO old or contaminated. Warm the solution to 60°C with brief sonication. Use freshly opened, anhydrous DMSO. Do not vortex vigorously.
Precipitation in Buffer Rapid pH shift or transfer from 100% DMSO to aqueous buffer. Prepare working solutions sequentially with co-solvents (e.g., PEG300, Tween-80). Ensure the solution is clear before adding the next solvent.
Lack of Biological Effect Compound degraded; concentration too low; biological model insensitive. Use a fresh stock solution. Confirm the dose-response curve and ensure the concentration reaches the reported IC₅₀ (e.g., ~900 nM for actin disruption). Include a positive control if available.
High Cytotoxicity Off-target effects; concentration excessively high. Titrate the concentration and perform a cytotoxicity assay (e.g., MTT, LDH) in parallel to confirm the therapeutic window.

Finding More Specialized Information

The search results indicate that Verosudil is an investigational Rho kinase inhibitor, but detailed, protocol-rich technical notes were not found [2] [4]. To build a more comprehensive knowledge base, I suggest you:

  • Consult Primary Literature: Search for the key research articles referenced in the supplier data sheets (e.g., PMIDs or citations like [1] and [2] in [1]). These papers will contain the most detailed methodologies.
  • Contact Suppliers Directly: Reach out to the technical support teams of companies like MedChemExpress or TargetMol for specific lot-specific data and unpublished technical notes [1] [3].
  • Use Professional Networks: Inquire with colleagues in the field who may have hands-on experience with this specific compound.

References

Verosudil in vivo delivery optimization

Author: Smolecule Technical Support Team. Date: February 2026

Verosudil (AR-12286) Key Profile

The table below summarizes the core biochemical and in vivo data for Verosudil, which is crucial for experimental design.

Property Description / Value Context & Notes
Targets ROCK1 & ROCK2 [1] Equal inhibitory activity against both isoforms.
Inhibition Constant (Ki) 2 nM for both ROCK1 and ROCK2 [1] Indicates very high potency.
Selectivity Less selective for PKA, PKCT, MRCKA, CAM2A [1] Ki values: 69 nM, 9322 nM, 28 nM, 5855 nM, respectively.
Primary Mechanism ROCK inhibition → Relaxation of trabecular meshwork & Schlemm's canal cells → Increased aqueous outflow [2] Lowers intraocular pressure (IOP).
In Vivo Model (1) Dutch rabbits & Formosan rock monkeys [1]
In Vivo Dose & Regimen (1) 30 μL, eye drops, once daily for 3 days [1] Significantly reduced IOP.
In Vivo Model (2) Dexamethasone-induced ocular hypertension in C57BL/6 mice [1]
In Vivo Dose & Regimen (2) 10 μL, eye drops, twice daily for five weeks [1] Reversed IOP changes and trabecular meshwork morphology.

Experimental Formulation & Dosing Guide

For in vivo studies, the preparation of a stable and bioavailable formulation is a critical step. Here is a detailed methodology based on the vendor-provided protocol from the search results [1].

Stock Solution Preparation:

  • Solvent: Use DMSO. The solubility of Verosudil in DMSO is 16.67 mg/mL (50.92 mM).
  • Handling: The dissolution process may require ultrasonic treatment and warming to 60°C to achieve full solubility.
  • Storage: Aliquot the prepared stock solution to avoid repeated freeze-thaw cycles. It can be stored at:
    • -80°C for 6 months
    • -20°C for 1 month

Working Solution for In Vivo Administration: The following protocol yields a clear solution suitable for eye drop administration in animal models. The example prepares 1 mL of working solution.

Protocol 1: DMSO-PEG300-Tween-80-Saline This is a common and well-tolerated formulation for ocular delivery.

Component Volume Final Proportion
Verosudil in DMSO (16.7 mg/mL) 100 μL 10%
PEG 300 400 μL 40%
Tween-80 50 μL 5%
Saline (0.9% NaCl) 450 μL 45%

Preparation Steps:

  • Add 100 μL of the DMSO stock solution to 400 μL of PEG300 and mix evenly.
  • Add 50 μL of Tween-80 to the mixture and mix evenly.
  • Finally, add 450 μL of Saline to adjust the volume to 1 mL and mix thoroughly.
  • Saline Preparation: Dissolve 0.9 g of sodium chloride in 100 mL of ddH₂O to obtain a clear solution.

ROCK Inhibitor Mechanism of Action

The following diagram illustrates the core signaling pathway targeted by Verosudil and other ROCK inhibitors, which underpins their effect on intraocular pressure.

G GTP_RhoA GTP_RhoA ROCK ROCK GTP_RhoA->ROCK pMLC pMLC ROCK->pMLC MLC MLC MLC->pMLC Phosphorylation Cell_Contraction Cell_Contraction pMLC->Cell_Contraction ROCKi ROCK Inhibitor (e.g., Verosudil) ROCKi->ROCK Inhibits

Potential FAQs & Troubleshooting Guide

While explicit troubleshooting data was limited, the following points address common experimental challenges inferred from the available data.

  • Q1: What is the optimal concentration for in vivo studies?

    • A: The provided studies used a formulated solution without specifying the final concentration. The in vivo efficacy was demonstrated with a 30 μL or 10 μL volume of the prepared working solution [1]. Researchers should perform dose-response studies, starting from low nanomolar to low micromolar ranges based on the potent Ki of 2 nM.
  • Q2: How should I handle and store Verosudil to ensure stability?

    • A:
      • Powder: Store at -20°C for up to 2 years or at 4°C for shorter periods [1].
      • Stock Solution (DMSO): Aliquot and store at -80°C (6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles [1].
      • Working Solution: For the in vivo formulation, it is recommended to prepare it freshly on the day of use.
  • Q3: My in vivo formulation is precipitating. What can I do?

    • A: The protocol recommends using ultrasonic treatment and warming to 60°C to aid dissolution when preparing the DMSO stock solution [1]. Ensure that all components are mixed in the exact order specified in the formulation protocol above. If precipitation persists in the final working solution, consider using an alternative formulation protocol (e.g., using 20% SBE-β-CD in Saline instead of PEG300/Tween-80) [1].

Key Considerations for Your Research

It's important to note that while Verosudil is a potent ROCK inhibitor, other molecules in this class are more widely documented for corneal endothelial applications. For instance, Netarsudil (AR-13324), an FDA-approved ROCK inhibitor, and its active metabolite AR-13503 have been directly shown to promote corneal endothelial cell (CEC) adhesion, proliferation, and wound healing in ex vivo models, performing comparably or better than the research standard Y-27632 [3] [4]. If your research focuses specifically on the corneal endothelium, these compounds may have a more substantial evidence base to inform your protocols.

References

Troubleshooting Guide: Verosudil Experimental Variability

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the primary causes of variability in cell-based assays with Verosudil?

Variability often stems from differences in cell type specificity, drug concentration, and assay duration.

Potential Cause Specific Example / Effect Recommended Solution / Optimization

| Cell Type Used [1] | Porcine TM cells: Disruption of actin stress fibers (IC~50~: 924 nM). Immortalized HTM cells: Reduction of focal adhesions (IC~50~: 818 nM). | Use consistent, well-characterized cell systems. Validate findings across multiple cell types (primary vs. immortalized). | | Drug Concentration [1] | Effective concentration ranges from 0.001 µM to 100 µM for disrupting actin fibers and focal adhesions. | Perform full dose-response curves (e.g., 0.001-100 µM) for each new experiment or cell line to determine the optimal concentration. | | Assay Duration & Endpoints | Effects on actin fibers and focal adhesions measured after 6 hours of exposure [1]. | Standardize treatment durations and use multiple complementary assays (e.g., immunocytochemistry for cytoskeleton and focal adhesion analysis) to confirm findings. |

Q2: What is the core mechanism of action of Verosudil?

Verosudil is a potent Rho-associated coiled-coil protein kinase (ROCK) inhibitor. Its primary mechanism is the competitive binding to the ATP-binding domain of both ROCK isoforms, leading to the disassembly of actin stress fibers and focal adhesions [1]. This relaxation of the cellular cytoskeleton is crucial for its effects on trabecular meshwork and corneal endothelial cells.

The diagram below illustrates the signaling pathway and cellular effects.

G RhoA RhoA Activation ROCK ROCK (1 & 2) RhoA->ROCK Activates MLCP MLCP (Inactive) ROCK->MLCP Inhibits Verosudil Verosudil Verosudil->ROCK Inhibits (Ki = 2 nM) MLC MLC (Phosphorylated) MLCP->MLC Failed to Dephosphorylate Actin Actin Stress Fibers & Focal Adhesions MLC->Actin Promotes Assembly Outcome Cell Relaxation Improved Outflow Actin->Outcome Disassembly Leads to

Q3: What key quantitative data should I reference for Verosudil?

The table below summarizes core inhibitory data for Verosudil, which is essential for experimental design and benchmarking.

Property Value Experimental Context / Notes
ROCK1 Ki [1] 2 nM Biochemical activity assay.
ROCK2 Ki [1] 2 nM Biochemical activity assay.
PKA Ki [1] 69 nM Indicates selectivity profile.
Disrupt Focal Adhesions (IC₅₀) [1] 818 nM In immortalized Human Trabecular Meshwork (HTM) cells.
Disrupt Actin Stress Fibers (IC₅₀) [1] 924 nM In porcine primary Trabecular Meshwork (PTM) cells.

Key Experimental Protocols from Literature

While detailed step-by-step protocols are beyond the scope of the searched literature, here are the core methodologies referenced in the studies.

In Vitro Assessment of Cytoskeletal Disruption

This is a primary method for verifying Verosudil's activity in cells [1].

  • Cell Culture: Use relevant primary (e.g., porcine TM cells) or immortalized (e.g., human TM) cell lines.
  • Treatment: Expose cells to a concentration gradient of Verosudil (e.g., 0.001 µM to 100 µM) for a set period (e.g., 6 hours).
  • Fixation and Staining: Fix cells (e.g., with formaldehyde), permeabilize, and stain for F-actin (e.g., with phalloidin) and focal adhesion proteins (e.g., paxillin via immunocytochemistry).
  • Imaging & Analysis: Use fluorescence microscopy to capture images. Quantify changes by measuring actin stress fiber length or the total area of focal adhesions using image analysis software to determine IC₅₀ values.
Ex Vivo Corneal Endothelial Wound Healing

This protocol assesses Verosudil's potential in regenerative applications [2] [3].

  • Tissue Source: Obtain research-grade human donor corneas not suitable for transplantation.
  • Wound Induction: Create a standardized lesion in the corneal endothelial monolayer.
  • Treatment: Cultivate the wounded corneas in a medium supplemented with Verosudil. A common positive control is another ROCK inhibitor like Y-27632.
  • Outcome Measurement: Monitor the wound area over time using microscopy. The primary endpoint is the rate of wound closure and the final healed area, comparing the Verosudil-treated group to controls.

Visualizing Key Experimental Workflows

The following diagram outlines a general workflow for evaluating ROCK inhibitors like Verosudil in a research setting, integrating both in vitro and ex vivo approaches.

G cluster_invitro In Vitro Profiling cluster_exvivo Ex Vivo / Functional Assays Start Start InVitro1 Biochemical Assays (Ki Determination) Start->InVitro1 InVitro2 Cellular Phenotyping (Cytoskeleton & Focal Adhesions) InVitro1->InVitro2 InVitro3 Dose-Response Analysis (IC₅₀ Calculation) InVitro2->InVitro3 ExVivo1 Tissue Model Preparation (e.g., Corneal Wound) InVitro3->ExVivo1 ExVivo2 Treatment & Monitoring ExVivo1->ExVivo2 ExVivo3 Functional Outcome Measure (e.g., Wound Closure) ExVivo2->ExVivo3 DataSynth Data Synthesis & Lead Selection ExVivo3->DataSynth

Important Notes on Research Context

It's crucial to be aware that much of the available literature compares various ROCK inhibitors. Key context from the searches includes:

  • Netarsudil (AR-13324): An FDA-approved ROCK inhibitor for glaucoma. Studies often find it highly effective, sometimes outperforming experimental compounds in reversing pathological contraction in 3D models [4]. Its active metabolite, AR-13503, has also shown strong proliferative effects on corneal endothelial cells [2] [3].
  • Benchmarking: Research often uses Y-27632, a well-known research compound, as a baseline control for evaluating newer ROCK inhibitors like Verosudil [2] [3].

References

Verosudil corneal endothelial cell morphology changes management

Author: Smolecule Technical Support Team. Date: February 2026

Verosudil (AR-12286) Profile

Verosudil is a potent ROCK inhibitor, but most published research on corneal endothelial cells focuses on other ROCK inhibitors like Y-27632, netarsudil (AR-13324), and ripasudil [1] [2].

The table below summarizes the key biochemical data available for Verosudil.

Property Description/Value
Synonyms AR-12286 [3] [4]
Targets ROCK1 & ROCK2 (primary) [3] [4]
Inhibition Constant (Ki) 2 nM for both ROCK1 and ROCK2 [3] [4]
Selectivity Less selective for PKA (Ki: 69 nM), PKCθ (Ki: 9322 nM), MRCKA (Ki: 28 nM), CAM2A (Ki: 5855 nM) [3]
Primary Biological Effect Increases trabecular outflow to reduce intraocular pressure; useful for glaucoma and ocular hypertension research [3] [4]
Direct Evidence on CEC Morphology No specific quantitative or morphological data on human CECs was found in the search results.

Experimental Insights from Related ROCK Inhibitors

While direct data on Verosudil is scarce, established protocols for studying other ROCK inhibitors on CECs can serve as an excellent starting point for your experiments with Verosudil.

Typical Workflow for CEC Culture with ROCK Inhibitors

The following diagram outlines a general experimental workflow for evaluating ROCK inhibitors in primary human CEC culture, based on established methods [2] [5]:

G Start Obtain Human Corneoscleral Tissue A Isolate Corneal Endothelial Cells (Peel and Digest Descemet's Membrane) Start->A B Plate Cells on Coated Culture Plastics (e.g., Laminin-511, Collagens) A->B C Apply Culture Media + ROCK Inhibitor (e.g., Y-27632, Netarsudil) B->C D Incubate and Expand Culture (37°C, 5% CO₂) C->D E Passage Cells (Using TrypLE, count cells) D->E F Perform Assays and Analysis (e.g., Morphometry, Proliferation, Wound Healing) E->F

Key Methodology Details
  • Cell Isolation and Culture: The standard "peel and digest" method is used to isolate primary human CECs (hCECs) from donor corneas. The Descemet's membrane is peeled and incubated with collagenase A (e.g., 2 mg/mL for 16 hours) to dissociate cells [5].
  • Culture Medium: A typical basic medium may consist of Opti-MEM, supplemented with 8% Fetal Bovine Serum (FBS), antibiotic-antimycotic, ascorbic acid, chondroitin sulfate, and growth factors like Epidermal Growth Factor (EGF). To limit endothelial-mesenchymal transition (EndoMT), inhibitors of the p38 MAPK pathway (e.g., SB203580) and TGF-β receptor (e.g., SB431542) are often added [5].
  • ROCK Inhibitor Application: The ROCK inhibitor is added to the culture medium for initiation and passaging. A common concentration for Y-27632 is 10 µM [5]. One study comparing inhibitors used a range of 0.1 µM to 30 µM for various ROCK inhibitors, including netarsudil (AR-13324) [2].
  • Coating: Culture plastics are often pre-coated with extracellular matrix proteins to enhance cell adherence and differentiation. Commonly used molecules include various laminins (e.g., Laminin-511 E8 fragment) and collagens [5].
  • Critical Quality Attributes (CQA): When analyzing the effects, researchers typically assess:
    • Cell Morphology: Using automated image analysis (e.g., AI-driven segmentation) to calculate the coefficient of variation (CV) of cell area (polymegathism) and the percentage of hexagonal cells (pleomorphism) [5].
    • Endothelial Cell Density (ECD) [5].
    • Proliferation Rates (e.g., via cell counting) [2].
    • Functionality: Ex vivo wound healing assays in a corneal model to measure the rate of wound closure [2].

Troubleshooting and FAQs for Your Experiments

Based on common challenges in CEC research, here are issues you might encounter and potential solutions.

Question / Issue Potential Solution & Guidance
What is a suitable starting concentration for Verosudil? Based on its Ki of 2 nM, begin testing in the low nanomolar range (1-100 nM). Run a dose-response curve alongside a positive control like Y-27632 (10 µM) to determine the optimal effective concentration for your specific assay [3] [2].
The cells are not adhering well after passaging. Ensure ROCK inhibitor is present in the medium for at least 24 hours after seeding to promote adhesion and inhibit apoptosis [5]. Verify the activity and concentration of your coating molecules (laminin/collagen) [5].
The cultured cells are losing their hexagonal shape (undergoing EndoMT). Include small molecule inhibitors like SB431542 (TGF-β receptor inhibitor) and SB203580 (p38 MAPK inhibitor) in your base culture medium to help maintain the desired endothelial phenotype [5].
How do I benchmark Verosudil's performance? Use Y-27632 as a benchmark in donor-matched controlled experiments, as it is the most widely reported ROCK inhibitor for CEC culture [2]. Compare key CQAs like proliferation rate, adherence, and final cell morphology.
No effect is observed on wound healing or morphology. Verify the potency and stability of your Verosudil stock solution. Consider testing its active metabolite, if known and available (e.g., AR-13503 for netarsudil showed enhanced proliferation in one study [2]).

Key Research Considerations

  • Leverage Existing Knowledge: The pathways affected by Verosudil (ROCK1/ROCK2) are the same as those targeted by Y-27632 and netarsudil. The mechanisms and cellular effects are likely comparable, allowing you to adapt established protocols [1] [2].
  • Focus on CQAs: For regulatory compliance and robust science, meticulously define and measure your Critical Quality Attributes (CQAs), such as ECD, hexagonality, and polymegathism [5].
  • Address the Evidence Gap: The lack of direct data presents a primary research opportunity. Your work will be valuable in filling this knowledge gap for the scientific community.

References

Verosudil conjunctival hyperemia in animal models minimization

Author: Smolecule Technical Support Team. Date: February 2026

Understanding ROCK Inhibitor-Induced Hyperemia

Conjunctival hyperemia is the most frequently reported side effect of ROCK inhibitors, caused by the vasodilation of conjunctival blood vessels. [1] [2] The following table summarizes key characteristics of hyperemia induced by different ROCK inhibitors in animal and human studies.

ROCK Inhibitor Species/Model Hyperemia Characteristics Reported Incidence & Duration
Netarsudil Dog (Clinical trial) Most common adverse reaction 100% of dogs developed it in at least one eye; persisted with continued dosing but was tolerable [3]
Ripasudil Human (Glaucoma patients) Transient, onset within 10 minutes Median offset time: 90 minutes; resolved within 2 hours in most participants [1]
Sovesudil In-vitro / Ex-vivo (Human & Porcine cells) Designed for reduced side effects Preclinical data suggests it was developed to improve ROCK affinity and degrade rapidly to reduce side effects like hyperemia [4]

Experimental Assessment and Quantification Protocols

Accurate and consistent measurement is crucial for evaluating mitigation strategies. Here are established methodologies you can adapt for your studies.

Clinical Grading Scale
  • Method: A common approach is to use a standardized clinical grading scale (e.g., 0 for none to 3 for severe) assessed by multiple trained observers. [1]
  • Procedure:
    • Baseline Assessment: Grade hyperemia in all animals before initiating the study.
    • Post-Treatment Assessment: Perform grading at fixed time points after compound administration (e.g., 10, 30, 60, 90, and 120 minutes). [1]
    • Calculate Offset Time: Record the time point at which the hyperemia score returns to the baseline level.
Digital Image Analysis
  • Method: This provides a more objective, quantitative measure by analyzing digital images of the conjunctiva.
  • Procedure: [1]
    • Image Acquisition: Capture high-resolution images of the ocular surface under consistent lighting conditions at each time point.
    • Software Analysis: Use image analysis software to calculate the percentage of pixel coverage by conjunctival blood vessels.
    • Data Normalization: Express the values as a change from the baseline measurement to quantify the degree of hyperemia.

Strategies for Minimizing Hyperemia

While direct data on Verosudil is limited, the following approaches, derived from general ROCK inhibitor research, are promising avenues for your experimentation.

  • Investigate Novel, "Softer" Formulations: Consider the strategy used for Sovesudil, a novel ROCK inhibitor designed as a soft drug. These compounds are engineered to undergo rapid metabolic inactivation to a predictable, nontoxic metabolite after exerting their therapeutic effect, which can potentially reduce side effects like conjunctival hyperemia. [4]
  • Optimize the Dosing Regimen: Evidence from human studies with ripasudil suggests that the hyperemia is transient and self-resolving. [1] You can investigate whether a similar pattern holds in your animal models and if adjusting the dosing frequency can allow for hyperemia to subside between administrations.
  • Explore Combination Therapies: One study noted that the duration of ripasudil-induced hyperemia in humans was influenced by other concurrent medications. [1] It may be worthwhile to explore if pre-treating or co-administering with a very mild, topical vasoconstrictor could mitigate the hyperemic response, though this requires careful validation.

Troubleshooting Guide for Common Scenarios

Scenario Potential Root Cause Suggested Experimental Actions
Severe, persistent hyperemia Dose too high or compound too potent Test lower concentrations or investigate a "softer" drug analog [4]
Hyperemia interferes with endpoint measurement Dosing schedule too close to observation Adjust dosing schedule; quantify hyperemia kinetics to find an optimal time window [1]
High variability in hyperemia response between subjects Individual animal sensitivity or subjective grading Implement digital image analysis for objective, consistent measurement [1]

Experimental Workflow for Hyperemia Assessment

The diagram below outlines a logical workflow for assessing and troubleshooting conjunctival hyperemia in your animal studies.

Start Define Hyperemia Assessment Protocol A Administer ROCK Inhibitor Start->A B Monitor Hyperemia Onset (Clinical Grade or Digital Analysis) A->B C Record Hyperemia Duration (Time to return to baseline) B->C D Evaluate Results C->D E1 Hyperemia Acceptable? No Significant Impact on Study D->E1 E2 Proceed with Experiment E1->E2 Yes F1 Troubleshoot High/Persistent Hyperemia E1->F1 No G1 Investigate Mitigation Strategies F1->G1 H1 Optimize Dosing Concentration G1->H1 H2 Explore 'Soft Drug' Analogs G1->H2 H3 Test Combination Therapies G1->H3 H1->A Iterate H2->A Iterate H3->A Iterate

I hope this structured technical guide provides a solid starting point for your work with Verosudil. The field of ROCK inhibitor development is advancing rapidly, and the strategies used for other compounds in this class are highly relevant.

References

Verosudil storage temperature and shelf life

Author: Smolecule Technical Support Team. Date: February 2026

Storage Specifications & Handling

Parameter Specification Source / Context
Product Name Verosudil (AR-12286) [1] [2]
CAS No. 1414854-42-4 [1] [2]
Molecular Formula C17H17N3O2S [1] [2]
Storage (Powder) -20°C [1] [2]
Storage (Solution) -80°C (in DMSO) [1] [2]
Shelf Life (Post-reconstitution) 6 months at -80°C; 1 month at -20°C [1]
Incompatible Materials Strong acids, strong alkalis, strong oxidizing agents, strong reducing agents [2]

Handling Precautions: When handling Verosudil, you should avoid inhalation and contact with skin or eyes. Use only in areas with appropriate exhaust ventilation and wear suitable personal protective equipment, including safety goggles, gloves, and impervious clothing [2].

Experimental Protocols from Research Literature

The following experimental details from preclinical studies can serve as a reference for your own in vivo protocols.

Experiment Focus Key Details Source / Context

| In Vivo Model: Rabbit & Monkey | Compound: Verosudil (AR-12286) Dosage Form: Topical eye drops Dosing Volume: 30 μL Regimen: Once daily for 3 days Primary Outcome: Significant reduction in intraocular pressure (IOP) | [1] | | In Vivo Model: Mouse | Compound: Verosudil (AR-12286) Dosage Form: Topical eye drops Dosing Volume: 10 μL Regimen: Twice daily for five weeks Primary Outcome: Reversal of ocular hypertension and related morphological changes | [1] | | In Vitro Model: Porcine & Human Cells| Compound: Verosudil (AR-12286) Concentration Range: 0.001-100 μM Incubation Time: 6 hours Key Findings: Dose-dependent reduction of actin stress fibers and focal adhesions | [1] |

Stability & Troubleshooting Guide

  • Problem: Precipitation in Solution

    • Cause: The DMSO stock solution may have been stored above the recommended -80°C or has been subjected to multiple freeze-thaw cycles.
    • Solution: Gently warm the solution to 60°C and use sonication to aid re-dissolution. For long-term storage, aliquot the solution into single-use vials to avoid repeated freezing and thawing [1].
  • Problem: Chemical Degradation

    • Cause: Exposure to incompatible conditions, such as extreme pH, or storage at incorrect temperatures.
    • Solution: Ensure the compound is stored at the recommended temperatures. Keep away from strong acids, alkalis, and oxidizing agents [2].
  • Problem: Handling and Safety Risks

    • Cause: The compound is harmful if swallowed and very toxic to aquatic life [2].
    • Solution: Always use personal protective equipment (PPE). In case of a spill, collect the material and dispose of it at an approved waste disposal plant. Avoid releasing the substance into the environment [2].

Experimental Workflow Diagram

The diagram below outlines a general decision-making workflow for handling and storing Verosudil in a laboratory setting.

Start Start: Receive Verosudil Form Determine Physical Form Start->Form Powder Powder Form Form->Powder Solution Solution in DMSO Form->Solution StorePowder Store at -20°C Powder->StorePowder StoreSolution Store at -80°C Solution->StoreSolution Use Thaw & Use in Experiment StorePowder->Use Reconstitute as needed StoreSolution->Use Aliquot Aliquot if Possible Use->Aliquot For Solution Dispose Dispose as Hazardous Waste Use->Dispose Aliquot->Dispose

References

Verosudil dose-response curve optimization

Author: Smolecule Technical Support Team. Date: February 2026

Verosudil Technical Profile

The table below summarizes the core quantitative data for Verosudil, essential for planning your dose-response experiments [1].

Parameter Value / Description
Molecular Weight 327.40 g/mol [1]
CAS Number 1414854-42-4 [1]
ROCK1 Ki 2 nM [1]
ROCK2 Ki 2 nM [1]
Primary Biological Activity Increases trabecular outflow capacity to reduce intraocular pressure; useful in glaucoma and ocular hypertension research [1]
In Vitro Dosing Range 0.001 - 100 μM [1]
In Vivo Dosing (Mice) 10 μL eye drops, twice daily [1]

Experimental Protocols & Data

Here are detailed methodologies for key assays, including the resulting quantitative data from the literature.

In Vitro: Actin Stress Fiber Disruption Assay

This assay measures the cytoskeletal changes in Trabecular Meshwork (TM) cells, a direct effect of ROCK inhibition [1].

  • Objective: To quantify the dose-dependent disruption of actin stress fibers in primary Porcine TM (PTM) cells by Verosudil.
  • Materials:
    • Primary Porcine TM cells [2].
    • Fibronectin-coated glass-bottom 96-well plates [2].
    • Verosudil serial dilutions (e.g., 0.001 μM to 100 μM) [1].
    • Fixative (e.g., formaldehyde).
    • Staining: Alexa Fluor 488 phalloidin (for F-actin) and Hoechst 33342 (for nuclei) [2].
    • High-content imager (e.g., INCell 1000) [2].
  • Procedure:
    • Culture PTM cells on fibronectin-coated plates until desired confluency.
    • Incubate cells with serially diluted Verosudil for 6 hours [1].
    • Fix cells with formaldehyde and permeabilize with Triton.
    • Stain F-actin with Alexa Fluor 488 phalloidin and nuclei with Hoechst.
    • Acquire images using a high-content imager with a 20x objective.
    • Quantify actin fiber length using custom image analysis algorithms [2].
  • Key Data & Outcome:
    • IC₅₀: 924 nM for disruption of actin stress fibers in PTM cells [1].
    • The dose-response curve will show a concentration-dependent decrease in actin stress fiber length.
In Vivo: Efficacy in an Ocular Hypertensive Mouse Model

This protocol assesses the therapeutic effect of Verosudil in a disease model [1].

  • Objective: To evaluate the intraocular pressure (IOP)-lowering effect of Verosudil in a dexamethasone-induced ocular hypertensive mouse model.
  • Materials:
    • C57BL/6 mice (e.g., 6 weeks old).
    • Dexamethasone (for inducing ocular hypertension).
    • Verosudil formulated for topical administration.
    • Tonometer for IOP measurement.
  • Procedure:
    • Induce ocular hypertension in mice by administering dexamethasone for several weeks.
    • Measure baseline IOP.
    • Administer Verosudil (e.g., 10 μL eye drops) twice daily for five weeks [1].
    • Monitor IOP regularly throughout the dosing period.
    • Upon study completion, analyze tissues to assess changes in the trabecular meshwork effective filtration area and morphology [1].
  • Key Data & Outcome:
    • Verosudil treatment significantly reduced IOP and increased the effective filtration area in the eyes of steroid-induced ocular hypertensive mice [1].

Visualizing the Science

The following diagrams, created with Graphviz, illustrate Verosudil's mechanism and a simplified experimental workflow.

Verosudil Mechanism of Action & Cellular Effects

G Verosudil Verosudil ROCK_Inhibition ROCK Inhibition (Ki=2nM) Verosudil->ROCK_Inhibition Substrate Phosphorylation of Downstream Substrates ROCK_Inhibition->Substrate Cellular_Effects Cellular Effects Effect1 Disruption of Actin Stress Fibers Effect2 Reduction of Focal Adhesions Effect3 Inhibition of Fibrogenic Markers

This diagram illustrates how Verosudil inhibits ROCK, leading to key cellular changes relevant to its therapeutic action [2] [1].

In Vitro Assay Workflow for Verosudil

G Step1 Plate & Culture Primary TM Cells Step2 Treat with Verosudil (6 hrs) Step1->Step2 Step3 Fix & Permeabilize Cells Step2->Step3 Step4 Stain F-Actin and Nuclei Step3->Step4 Step5 Image & Analyze (High-Content) Step4->Step5

This workflow outlines the key steps for conducting the actin stress fiber disruption assay to generate dose-response data for Verosudil [2] [1].

Frequently Asked Questions & Troubleshooting

  • What is a typical starting concentration range for a Verosudil dose-response curve in cell-based assays? Based on the literature, a good starting range is from 0.001 μM (1 nM) to 100 μM. The IC₅₀ for disrupting actin stress fibers was found to be 924 nM, so ensure your range adequately brackets this value [1].

  • My dose-response curve shows a high signal-to-background ratio. What could be the issue?

    • Cell Health: Ensure your primary Trabecular Meshwork (PTM) cells are healthy and at an appropriate passage number (primary cells are best used at low passages).
    • Compound Solubility: Verosudil is typically dissolved in DMSO. Ensure the final concentration of DMSO in your assay is consistent and does not exceed 0.1-1.0%, as higher amounts can be toxic to cells.
    • Fixation and Staining: Inconsistent fixation times or outdated staining reagents can lead to high background or weak signal.
  • How selective is Verosudil for ROCK compared to other kinases? Verosudil is a potent inhibitor of both ROCK1 and ROCK2. While highly potent, it can inhibit other kinases. Selectivity data shows its Ki for PKA is 69 nM, MRCKA is 28 nM, and it is less selective for PKCT and CAM2A [1]. Always include appropriate controls in your experiments to confirm that observed effects are due to ROCK inhibition.

References

Verosudil solvent compatibility for different assays

Author: Smolecule Technical Support Team. Date: February 2026

Verosudil Solvent Compatibility & Storage

The table below summarizes the solvent compatibility and storage conditions for Verosudil, based on supplier data [1] [2].

Parameter Specification / Condition
Molecular Weight 327.40 g/mol [1] [2]
CAS Number 1414854-42-4 [1] [2]
Purity >99% [1] [2]
Primary Solvent DMSO [1] [2]
Solubility in DMSO 45 mg/mL (137.45 mM); sonication and warming to 60°C recommended [1] [2]

| Stock Solution Stability | -80°C: 6 months -20°C: 1 month [1] | | Powder Storage | -20°C: 3 years 4°C: 2 years [1] |

Experimental Protocols

Here are detailed methodologies for key experiments involving Verosudil, as cited in the literature.

In Vitro Assay: Actin Stress Fiber Disruption in Trabecular Meshwork Cells

This protocol is used to demonstrate the cellular activity of Verosudil by visualizing its effect on the cytoskeleton [1].

  • Objective: To assess the dose-dependent disruption of actin stress fibers and focal adhesions by Verosudil in primary trabecular meshwork cells.
  • Materials:
    • Primary Porcine Trabecular Meshwork (PTM) cells or immortalized Human Trabecular Meshwork (HTM) cells [1].
    • Verosudil stock solution (e.g., 10 mM in DMSO) [1].
    • Cell culture medium and reagents.
    • Phalloidin (for F-actin staining) and antibodies for focal adhesion markers (e.g., vinculin) [1].
    • Fluorescence microscope.
  • Procedure:
    • Culture PTM or HTM cells on glass coverslips until they reach 60-80% confluence.
    • Prepare treatment medium containing Verosudil at a concentration range of 0.001 μM to 100 μM. Include a vehicle control (DMSO at the same concentration as in treated groups).
    • Replace the cell culture medium with the treatment medium and incubate the cells for 6 hours [1].
    • After incubation, wash the cells with PBS and fix with 4% paraformaldehyde.
    • Permeabilize the cells, then stain with phalloidin to visualize F-actin and with appropriate antibodies to label focal adhesions.
    • Mount the coverslips and image the cells using a fluorescence microscope.
  • Expected Outcome & Analysis: Verosudil treatment will cause a dose-dependent reduction in the length and density of actin stress fibers and the number of focal adhesions. The IC50 values for this effect have been reported as 924 nM in PTM cells and 818 nM in HTM cells [1]. Quantification can be performed using image analysis software.
In Vivo Protocol: Ocular Hypotensive Effect in Mice

This protocol outlines the application of Verosudil in an animal model of ocular hypertension [1].

  • Objective: To evaluate the efficacy of Verosudil in lowering intraocular pressure (IOP) in a steroid-induced ocular hypertensive (SIOH) mouse model.
  • Materials:
    • C57BL/6 mice (e.g., 6 weeks old) [1].
    • Dexamethasone (to induce ocular hypertension).
    • Verosudil formulation for topical administration.
    • Tonometer for IOP measurement.
  • Procedure:
    • Induce ocular hypertension by treating mice with Dexamethasone for a specified period (e.g., several weeks) prior to Verosudil administration.
    • Formulate Verosudil as an eye drop solution. The cited study used a 10 μL dose per eye [1].
    • Administer the Verosudil eye drops twice daily to the experimental mice.
    • Continue the treatment for a sustained period, such as five weeks [1].
    • Monitor IOP regularly throughout the study using a tonometer.
    • Upon conclusion, analyze the trabecular meshwork tissue for changes in the effective filtration area and extracellular matrix accumulation [1].
  • Expected Outcome: Verosudil treatment is expected to significantly reduce elevated IOP, increase the trabecular meshwork effective filtration area, and reduce pathological extracellular matrix deposition [1].

Preparation of In Vivo Dosing Formulations

For animal studies, Verosudil needs to be formulated from the DMSO stock into a solution suitable for administration. Below are two validated in vivo formulations [1].

Formulation Component Protocol 1 Protocol 2
DMSO 10% 10%
PEG 300 40% -
Tween 80 5% -
Saline 45% -
SBE-β-CD (in Saline) - 90%
Final Concentration 1 mg/mL (3.05 mM) 1 mg/mL (3.05 mM)
Preparation Notes Add solvents sequentially, clarifying before each addition. Sonication and/or heating may be necessary [1]. Add stock solution directly to SBE-β-CD in Saline solution [1].

Frequently Asked Questions (FAQs)

Q1: What is the highest concentration of DMSO tolerated by cells in the in vitro assays described? While the specific maximum DMSO tolerance for the trabecular meshwork cells is not provided, the published assay used a Verosudil concentration range up to 100 μM, diluted from a 10 mM DMSO stock [1]. This means the highest DMSO concentration the cells were exposed to was 1% (v/v). It is considered a best practice to perform a vehicle control experiment with your specific cell line to determine the maximum non-toxic DMSO concentration.

Q2: Does Verosudil show selectivity for ROCK1 or ROCK2? No. Verosudil is characterized as a potent but non-selective ROCK inhibitor. It has equal inhibitory activity against both ROCK1 and ROCK2, with a reported Ki value of 2 nM for each isoform [1] [2].

Q3: My experimental results show poor solubility or precipitation in the in vivo formulation. What should I do? The supplier recommends sonication and warming to 60°C to achieve full dissolution when preparing the stock solution in DMSO [1] [2]. For the final in vivo formulation, ensure that you add all solvents sequentially and mix thoroughly until the solution is clear before proceeding to the next step. If precipitation persists, consider using the alternative formulation (e.g., switch between the PEG300/Tween and SBE-β-CD methods) [1].

Experimental Workflow & Troubleshooting

The following diagram outlines the key decision points and steps for setting up an experiment with Verosudil, incorporating common troubleshooting advice.

References

Verosudil batch-to-batch variability assessment

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Batch-to-Batch Variability

Batch-to-batch variability refers to differences in performance (e.g., pharmacokinetics - PK) between different manufacturing batches of the same drug product. If substantial, this variability can confound bioequivalence (BE) assessments, making study results dependent on the specific batches selected rather than representative of the products themselves [1] [2].

For locally acting orally inhaled products like Advair Diskus, studies have shown that different batches can fail bioequivalence tests when compared to each other, demonstrating that this variability is a significant and reproducible component of total variability that must be accounted for in study design [2].

Methodologies for Assessment

While the specific methods below are drawn from studies on inhaled medications, the core principles can be adapted for other drug products, subject to validation and regulatory consultation.

The table below summarizes multiple-batch approaches you can use in a pharmacokinetic (PK) study to improve the reliability of bioequivalence assessments.

Approach Name Core Methodology Statistical Model Key Interpretation / Implication
Random Batch Effect [1] Multiple batches of Test (T) and Reference (R) are used. Subjects are divided into cohorts; each cohort receives one T and one R batch. Batch is included as a random factor in the ANOVA. The 90% confidence interval for the T/R ratio includes uncertainty from batch sampling. The conclusion generalizes to the products, not just the batches used.
Fixed Batch Effect [1] Multiple batches of T and R are used in a cohort study design. Batch is included as a fixed factor in the ANOVA. The 90% confidence interval for the T/R ratio is valid only for the specific batches tested. It does not generalize to the entire product population.
Superbatch [1] Data from multiple batches of each product are combined. Batch identity is omitted from the ANOVA. Data is treated as coming from a single "superbatch." Batch-to-batch variability is absorbed into the residual error. The analysis asks if the selected batches are equivalent, not the products.
Targeted Batch [1] An in vitro or other bio-predictive method is used to screen multiple batches. The single batch nearest to the in vitro median for each product is selected. A standard, single-batch PK BE study is then run. This approach relies on a strong correlation between the in vitro test and PK performance. It aims to bring the "median" batch into the clinical study.

Experimental Protocol Overview

The following workflow generalizes the "Random Batch Effect" approach, which is considered robust for accounting for batch sampling variability.

Start Start: Study Design P1 Define number of batches (c) and subjects per cohort (m) Start->P1 P2 Assign subjects to cohorts P1->P2 P3 Administer Test (Tc) and Reference (Rc) batches in randomized crossover P2->P3 P4 Collect PK data (Cmax, AUC) P3->P4 Analyze Statistical Analysis P4->Analyze P5 Perform ANOVA with Batch as a Random Effect Analyze->P5 P6 Calculate Test/Reference Ratio (T/R) and 90% CI P5->P6 Interpret Interpretation P6->Interpret P7 If 90% CI for T/R is within [0.80, 1.25], bioequivalence is concluded for the products Interpret->P7

Frequently Asked Questions

References

Verosudil selectivity compared to other ROCK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Understanding ROCK Inhibitor Selectivity

Rho-associated coiled-coil containing protein kinases (ROCKs), including isoforms ROCK1 and ROCK2, are key regulators of cellular processes like cytoskeletal dynamics, cell proliferation, and migration. Although they share a high degree of similarity in their kinase domains, their functions are non-redundant and they are expressed in different tissues [1]. Therefore, the selectivity of an inhibitor for one isoform over the other is a critical consideration in drug development.

The table below summarizes the selectivity and key characteristics of several well-documented ROCK inhibitors.

Inhibitor Name Selectivity Profile Key Approved or Investigational Uses Supporting Experimental Data Summary
Fasudil (and metabolite Hydroxyfasudil) Non-selective (ROCK1/2) [2] [1] Cerebral vasospasm (Japan) [2] [1] IC₅₀: 0.73 µM for ROCK1, 0.72 µM for ROCK2 (Hydroxyfasudil) [2]. Low selectivity in enzyme assays.
Belumosudil (KD025) Selective for ROCK2 [2] Chronic graft-versus-host disease (FDA approved) [2] Developed specifically for ROCK2-driven immune regulation. Clinical data supports its use in cGVHD [2].
Netarsudil (AR-13324) ROCK/NET (Norepinephrine Transporter) dual inhibitor [3] Glaucoma & Ocular Hypertension (FDA approved) [3] Lowers intraocular pressure via trabecular meshwork and uveoscleral pathways. Conjunctival hyperemia is a common side effect [3].
Ripasudil (K-115) Selective for ROCK1/2 (no strong isoform preference) [3] Glaucoma & Ocular Hypertension (Japan, China) [3] A fluorinated analog of Fasudil. Lowers IOP by increasing trabecular outflow [3].
H-1152 Selective for ROCK2 [4] [5] Preclinical research tool [4] [5] Used in mechanistic studies; shown to decrease phosphorylated tau in primary neurons and cell lines [4] [5].
CH-2 Selective for ROCK2 (5-fold over ROCK1) [6] Investigational (for Alzheimer's disease) [6] IC₅₀: 28 nM for ROCK2. Identified via DNA-encoded library screening as a potential therapeutic for Alzheimer's disease [6].

Key Experimental Protocols for Profiling Inhibitors

The data in the table above is derived from standardized experimental protocols used to characterize ROCK inhibitors. Here are details of some key methodologies cited in the literature.

  • Enzyme Inhibition Assays (IC₅₀ Determination): The half-maximal inhibitory concentration (IC₅₀) is a fundamental measure of a compound's potency. This is typically determined using cell-free systems with purified ROCK1 and ROCK2 kinase domains. The inhibitor's ability to block the kinase from phosphorylating a substrate (e.g., myosin light chain) is measured, often using techniques like ELISA or fluorescence polarization [2] [6].
  • Cellular Functional Assays: To confirm activity in a more biologically relevant context, several cellular models are used:
    • Primary Neurons or Neuroblastoma Cells: Treated with inhibitors like H-1152 to assess effects on pathways relevant to neurodegeneration, such as reduction of phosphorylated tau protein or activation of autophagy markers (LC3II, p62) [4] [5].
    • Trabecular Meshwork (TM) Cells: Used to study inhibitors for glaucoma like Netarsudil and Ripasudil. Key outcomes include measurement of actin cytoskeleton reorganization, changes in cell stiffness, and transepithelial electrical resistance to model aqueous humor outflow [3] [7].
    • Corneal Endothelial Cells (CECs): Used to evaluate compounds like Y-27632, Sovesudil, and Netarsudil for corneal regeneration. Standard tests include:
      • Scratch/Wound Healing Assay: Measures the rate of cell migration to close a "wound" in a cell monolayer [8] [9].
      • Cell Proliferation Assays: Metrics like BrdU incorporation and Ki67 immunofluorescence staining quantify the pro-proliferative effects of ROCK inhibitors [8].
      • Cell Adhesion Assays: Crystal violet staining is used to quantify how well cells adhere to a substrate after treatment [8].

ROCK Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the core RhoA/ROCK signaling pathway and the points where inhibitors act.

G GPCR Extracellular Signals (GPCRs, RTKs, Integrins) GEF Guanine Nucleotide Exchange Factors (GEFs) GPCR->GEF Activates RhoA_GDP RhoA (Inactive GDP-bound) RhoA_GTP RhoA (Active GTP-bound) RhoA_GDP->RhoA_GTP Activation ROCK ROCK1/ROCK2 (Inactive) RhoA_GTP->ROCK Binds & GEF->RhoA_GTP Promotes GDP/GTP exchange ROCK_Active ROCK1/ROCK2 (Active) ROCK->ROCK_Active Activates Substrates Downstream Substrates: • LIMK/LIMK • MYPT1/MLCP • MLC ROCK_Active->Substrates Phosphorylates Effects Cellular Effects: • Actin cytoskeleton organization • Cell contraction & migration • Stress fiber formation • Gene expression Substrates->Effects Inhibitor ROCK Inhibitors (e.g., Fasudil, Netarsudil) Inhibitor->ROCK_Active Competes with ATP or allosteric block

References

Verosudil clinical trial results vs preclinical data

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Profile of Verosudil (AR-12286)

The table below summarizes the key quantitative data and experimental findings from preclinical studies on Verosudil.

Aspect Preclinical Data & Findings
Primary Mechanism Potent inhibition of Rho-associated coiled-coil protein kinase (ROCK) [1] [2].

| Biochemical Potency (Ki) | ROCK1: 2 nM ROCK2: 2 nM [1] [3]. | | Selectivity (Ki) | PKA: 69 nM MRCKA: 28 nM PKCθ: 9322 nM CAM2A: 5855 nM [1] [3]. | | Cellular Activity (IC50) | Disruption of actin stress fibers in porcine TM cells: 924 nM [1]. Disruption of focal adhesions in human TM cells: 818 nM [1]. | | In Vivo Efficacy | Reduces intraocular pressure (IOP) in Dutch rabbits and Formosan rock monkeys [1]. Reverses IOP and morphological changes in a mouse model of steroid-induced ocular hypertension [1]. | | Proposed Therapeutic Use | Glaucoma and ocular hypertension by increasing trabecular outflow capacity [1] [2]. |

Detailed Experimental Protocols from Preclinical Studies

The key experiments that generated the above data involved the following methodologies:

  • Biochemical Kinase Assays: Inhibitory activity (Ki) against ROCK1, ROCK2, and other kinases was determined using a luminescent kinase assay kit. The assay quantifies the remaining ATP after the kinase reaction, where higher luminescence indicates less kinase activity and thus more potent inhibition [4].
  • Cell-Based Assays (Actin Stress Fibers & Focal Adhesions):
    • Cell Lines: Primary Porcine Trabecular Meshwork (PTM) cells and immortalized Human Trabecular Meshwork (HTM) cells [1] [4].
    • Protocol: Cells were grown on fibronectin-coated plates and treated with serially diluted Verosudil for 6 hours. After fixation and permeabilization, cells were stained with specific markers: Alexa Fluor 488 phalloidin for F-actin (to visualize stress fibers) in PTM cells, and anti-paxillin antibody followed by a fluorescent secondary antibody (to visualize focal adhesions) in HTM cells [1] [4].
    • Analysis: High-content imaging (e.g., INCell 1000 imager) was used with custom algorithms to quantitatively measure actin fiber length and the total area of focal adhesions. The IC50 value was calculated from the dose-response curve [1] [4].
  • In Vivo Efficacy Models:
    • Animal Models: Dutch Belted rabbits and Formosan rock monkeys for acute IOP lowering; C57BL/6 mice with dexamethasone-induced ocular hypertension for a chronic model [1] [4].
    • Dosing: Topical application as eye drops (e.g., 10 μL, twice daily for five weeks in mice) [1].
    • Outcome Measures: Direct measurement of IOP; histological analysis of the trabecular meshwork to assess effective filtration area and extracellular matrix accumulation [1].

Mechanism of Action: ROCK Inhibition Pathway

The following diagram illustrates the cellular mechanism of Verosudil and other ROCK inhibitors, based on the described preclinical data.

Clinical Trial Status and Context

  • Current Status: Verosudil is an investigational drug and has not yet been approved for clinical use. The Guide to Pharmacology database indicates it is being evaluated in a Phase 2 clinical trial for its potential to reduce intraocular pressure in patients with ocular hypertension or glaucoma [2].
  • Publicly Available Clinical Data: The search results do not contain specific outcome data from its Phase 2 trials. This information is typically released after trial completion through peer-reviewed publications or official clinical trial registries.
  • Comparison with an Approved ROCKi: To provide context, Netarsudil (AR-13324) is an FDA-approved ROCK inhibitor developed by the same company. Its successful path from preclinical research to market approval can serve as a benchmark [4].
    • Preclinical: Netarsudil showed high potency (Ki of 1 nM for ROCK1/2), disrupted actin structures in TM cells, and lowered IOP in animal models [4].
    • Clinical: In Phase 3 trials (ROCKET-1 and ROCKET-2), once-daily Netarsudil 0.02% was effective and well-tolerated for lowering IOP in patients with open-angle glaucoma and ocular hypertension. The most frequent side effect was conjunctival hyperemia [5].

References

Verosudil Activity & Selectivity Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the inhibitory activity of Verosudil against its primary targets (ROCK1/2) and related kinases, providing a measure of its selectivity [1].

Kinase Target Ki (nM) Assay Type
ROCK1 2 Biochemical Kinase Assay [1]
ROCK2 2 Biochemical Kinase Assay [1]
MRCKA 28 Biochemical Kinase Assay [1]
PKA 69 Biochemical Kinase Assay [1]
CAM2A 5855 Biochemical Kinase Assay [1]
PKCT 9322 Biochemical Kinase Assay [1]
Cellular Activity IC₅₀ (nM) Cell Model
Focal Adhesion Disruption 818 Immortalized Human Trabecular Meshwork (HTM) cells [1]
Actin Stress Fiber Disruption 924 Primary Porcine Trabecular Meshwork (PTM) cells [1]

Experimental Protocols for Key Assays

The following are the detailed methodologies used to obtain the data presented above.

Biochemical Kinase Assay for Ki Determination

This protocol is used to determine the inhibitor constant (Ki) and measures the compound's direct binding to and inhibition of the kinase enzyme in a cell-free system [2] [3].

  • Objective: To quantify the potency and selectivity of Verosudil by determining its inhibitory constant (Ki) against ROCK1, ROCK2, and other kinases.
  • Principle: The assay measures the consumption of ATP by the kinase enzyme using a luminescent signal. In the presence of an effective inhibitor, less ATP is consumed, resulting in higher luminescence [2].
  • Materials:
    • Kinases: Recombinant human ROCK1, ROCK2, PKA, PKC-theta, MRCKA, and CAMK2A [2].
    • Test Compound: Verosudil, serially diluted [2].
    • Assay Kit: Kinase-Glo Luminescent Kinase Assay Kit (Promega) [2] [3].
    • Equipment: 96-well white, flat-bottom, half-area, non-binding assay plates (Corning); plate reader capable of measuring luminescence [2].
  • Procedure:
    • Reaction Setup: Serially diluted Verosudil is combined with the kinase enzyme and its specific substrate in the assay plates [2].
    • Kinase Reaction: The reaction is initiated by adding ATP and allowed to proceed for a specified duration [2].
    • Detection: The Kinase-Glo reagent is added to terminate the reaction. This reagent produces a luminescent signal proportional to the amount of ATP remaining [2].
    • Data Analysis: The luminescence data is used to calculate the IC₅₀ value (the concentration that inhibits 50% of kinase activity). The Ki value is then derived from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [ATP]/Km_ATP) [3].
Cell-Based Assay for Actin Stress Fiber Disruption

This assay evaluates the functional downstream effect of ROCK inhibition in a relevant cellular context.

  • Objective: To measure the potency of Verosudil in disrupting the actin cytoskeleton in primary Trabecular Meshwork (TM) cells, a key physiological effect [1].
  • Principle: ROCK inhibition leads to the disassembly of actin stress fibers. This effect is quantified using high-content imaging and analysis of fluorescently-labeled actin [2].
  • Materials:
    • Cells: Primary Porcine Trabecular Meshwork (PTM) cells [2].
    • Culture Vessels: Fibronectin-coated, glass-bottom 96-well plates [2].
    • Staining Reagents: Alexa Fluor 488 phalloidin (to stain F-actin), Hoechst 33342 (to stain nuclei) [2].
    • Imaging Equipment: INCell 1000 imager or similar high-content screening system [2].
  • Procedure:
    • Cell Treatment: PTM cells are incubated with serially diluted Verosudil for 6 hours [2].
    • Fixation and Staining: Cells are fixed with formaldehyde, permeabilized, and stained with phalloidin and Hoechst to visualize F-actin and nuclei, respectively [2].
    • Image Acquisition & Analysis: Multiple images per well are collected automatically. A custom algorithm analyzes the images to measure the total length of actin stress fibers per cell [2].
    • Data Analysis: Dose-response curves are generated, and the IC₅₀ value (concentration that reduces actin stress fibers by 50%) is calculated using a non-linear regression model [2].

The workflow below visualizes the progression from biochemical characterization to cellular validation of Verosudil's activity.

G cluster_biochem Biochemical Characterization cluster_cellular Cellular Validation Start Start: Verosudil Profiling Biochem Biochemical Kinase Assay Start->Biochem KiVal Ki Value Determination Biochem->KiVal Data1 Primary Data: Ki = 2 nM for ROCK1/2 KiVal->Data1 CellAssay Cell-Based Functional Assay Data1->CellAssay IC50Val IC₅₀ Determination CellAssay->IC50Val Data2 Functional Data: IC₅₀ = 924 nM (Stress Fibers) IC50Val->Data2 Result Comprehensive Pharmacological Profile Data2->Result

Deeper Insights & Context

  • Mechanism of Action: The data confirms that Verosudil is a potent dual inhibitor of both ROCK isoforms. The disruption of actin stress fibers and focal adhesions in TM cells is a direct consequence of ROCK inhibition, which leads to relaxation of the trabecular meshwork and is the basis for its use in lowering intraocular pressure in glaucoma [3] [1].
  • Selectivity Interpretation: The significantly higher Ki values for kinases like PKA, CAM2A, and PKCT indicate that Verosudil is selective for ROCK over these specific off-target kinases, which is a desirable property for reducing potential side effects [1].

References

Verosudil compared to Y-27632 in corneal studies

Author: Smolecule Technical Support Team. Date: February 2026

ROCK Inhibitors at a Glance

The table below summarizes the key characteristics of the ROCK inhibitors based on the search results. Please note the lack of specific corneal data for Verosudil.

ROCK Inhibitor Other Names/Code Clinical Status Key Pharmacological Data (Ki/IC50) Relevant Findings in Corneal Studies
Verosudil AR-12286 Investigational; primarily in clinical trials for glaucoma [1]. Information not available in search results. Limited data found. Mentioned as a clinical-stage inhibitor, but no specific corneal study results were located [1].
Y-27632 N/A Research compound; not clinically approved [2]. Ki: ~140-300 nM [2]. Established research tool: Enhances CEC adhesion, proliferation, and wound closure in vitro and ex vivo [3] [4] [5].
Netarsudil AR-13324, Rhopressa Approved for glaucoma (US, EU) [2]. Ki: 1 nM (for ROCK-1/2) [2]. Promising corneal efficacy: Improves corneal clarity and thickness; effective in FECD and post-surgical edema in clinical and pre-clinical reports [3] [6] [7].
Ripasudil K-115, Glanatec Approved for glaucoma (Japan) [2]. IC50: 19 nM (ROCK-1), 51 nM (ROCK-2) [2]. Demonstrated clinical benefit: Reduces corneal edema and improves visual acuity in conditions like FECD and post-cataract surgery [3] [6].

Experimental Insights and Data Gaps

While direct comparative data is scarce, here is a deeper look at the experimental evidence for the more widely studied inhibitors.

  • For Y-27632: The most consistent data comes from its use as a foundational research tool. Key methodologies include:

    • Cell Adhesion & Proliferation Assays: In donor-matched primary human CEC cultures, Y-27632 (typically at 10 µM) is used as a positive control to demonstrate enhanced cell attachment and significant proliferation fold-increase compared to untreated cells [4] [5].
    • Ex Vivo Wound Healing Models: Studies using human donor corneas create a defined wound and measure the percentage of area re-covered by CECs over days. Y-27632 significantly accelerates this wound closure rate [4] [5].
    • Molecular Mechanisms: The pro-regenerative effects are linked to modulating actomyosin contraction, reducing stress fibers, promoting cell cycle re-entry, and inhibiting apoptosis [3].
  • For Clinically Approved Inhibitors (Netarsudil & Ripasudil): Evidence is progressing from pre-clinical to clinical settings.

    • Comparative Pre-Clinical Studies: One study evaluated nine ROCK inhibitors, including Netarsudil (AR-13324) and its metabolite AR-13503, against Y-27632. It found that both showed comparable or better cellular adherence and proliferation in primary human CECs [4] [5]. An ex vivo wound healing model showed a comparable final healed area between corneas treated with Netarsudil and those treated with Y-27632 [5].
    • Clinical and Case Study Data:
      • Netarsudil: A case report showed its use led to improved visual acuity and reduced central corneal thickness in a patient with refractory corneal edema after surgery [7].
      • Ripasudil: A 2025 retrospective clinical study of 96 patients with corneal edema found that treatment led to statistically significant reductions in corneal thickness and improvements in visual acuity across various etiologies [6].

Mechanism of Action in Corneal Endothelium

The therapeutic potential of ROCK inhibitors in corneal diseases stems from their ability to modulate key cellular processes in corneal endothelial cells. The following diagram illustrates the core signaling pathway and the multi-faceted effects of ROCK inhibition.

G cluster_0 ROCK Inhibition cluster_1 Cellular Outcomes ROCKi ROCK Inhibitor (e.g., Y-27632, Netarsudil) ROCK ROCK Enzyme ROCKi->ROCK Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates LIMK LIM Kinase ROCK->LIMK Activates RhoA RhoA GTPase (Activated) RhoA->ROCK Activates pMLC Phosphorylated MLC (Active) MLC->pMLC Contractility ↑ Actomyosin Contractility pMLC->Contractility StressFibers ↑ Stress Fiber Formation pMLC->StressFibers Cofilin Cofilin (Inactive) LIMK->Cofilin Phosphorylates (Inactivates) ActinDynamics Altered Actin Dynamics Cofilin->ActinDynamics Inhibits Remodeling Dysfunction Impaired Cell Migration & Proliferation

As the diagram shows, ROCK inhibitors work by blocking the ROCK enzyme, which is a key downstream effector of RhoA GTPase. This inhibition leads to a cascade of effects that counteract the natural tendency of these cells to remain dormant, thereby promoting healing and regeneration [3] [2].

Key Takeaways for Researchers

  • Verosudil's Niche: Verosudil remains a clinical-stage candidate primarily for glaucoma. Its potential application in corneal diseases is plausible given the class effect of ROCK inhibitors, but it lacks the specific pre-clinical and clinical evidence that Netarsudil and Ripasudil are now accumulating.
  • Y-27632's Role: Y-27632 continues to be a vital and reliable tool for foundational in vitro and ex vivo research to prove concepts and mechanisms.
  • The Translational Leaders: For research programs with a translational or therapeutic focus, the current evidence is strongest for Netarsudil and Ripasudil. These compounds offer the dual advantage of proven ROCK inhibition and established clinical safety profiles, making them prime candidates for repurposing in corneal regenerative medicine.

References

Chemical and Pharmacological Profile of Verosudil

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the fundamental data available for Verosudil (free base), which is a potent and balanced inhibitor of both ROCK isoforms [1].

Property Description / Value
Synonyms AR-12286, AR12286, AR 12286 [2] [1]
CAS Number 1414854-42-4 [2] [1]
Molecular Formula C₁₇H₁₇N₃O₂S [2] [1]
Molecular Weight 327.4 g/mol [2] [1]
Related CAS (HCl Salt) 1414854-44-6 (mentioned as HCl salt) [2]
ROCK1 Inhibition (Ki) 2 nM [1]
ROCK2 Inhibition (Ki) 2 nM [1]
Primary Application Glaucoma and ocular hypertension research [1]
Solubility (DMSO) ~16.7 mg/mL (~50.9 mM) [2]

Comparative Analysis with Other ROCK Inhibitors

The following table places Verosudil in context with other prominent ROCK inhibitors, based on data from a systematic review and a comparative study on human corneal endothelial cells [3] [4].

ROCK Inhibitor Reported Potency (Ki/IC₅₀) Key Characteristics & Clinical Status
Verosudil (AR-12286) ROCK1/2 Ki = 2 nM [1] Balanced potency; investigated for glaucoma [1].
Netarsudil (AR-13324) ROCK inhibitor [3] FDA-approved for glaucoma (US); pro-regenerative effects on corneal endothelium [3] [4].
Ripasudil (K-115) ROCK inhibitor [3] Approved for glaucoma (Japan, China); used in studies for corneal endothelial diseases [3] [5].
Y-27632 Research standard [4] Widely used preclinical compound; benchmark for newer ROCK inhibitors [4].
AR-13503 Metabolite of Netarsudil [4] Active metabolite; shown to induce significantly higher proliferation of human CECs than Y-27632 and AR-13324 in vitro [4].

Experimental Data and Protocols

The search results provide insights from a study that compared the effects of various ROCK inhibitors, including Verosudil (AR-13324), on primary human corneal endothelial cells (CECs) [4].

  • In Silico Binding Simulation: The study first used computer simulations to predict the binding strength of several ROCK inhibitors to the ROCK-I and ROCK-II enzymes. It found that most of the tested compounds, including the ones highlighted, had stronger simulated binding than the common research inhibitor Y-27632 [4].
  • Cellular Adherence Assay: Primary human CECs were cultured with different ROCK inhibitors. The results indicated that both Netarsudil (AR-13324) and its metabolite AR-13503 demonstrated better cellular adherence compared to Y-27632 [4].
  • Cell Proliferation Assay: The proliferation rates of CECs were measured. CECs cultured with AR-13324 had rates comparable to those with Y-27632. Notably, CECs exposed to AR-13503 showed significantly higher proliferation at specific concentrations (1 μM and 10 μM) compared to untreated cells, Y-27632, and AR-13324 [4].
  • Ex Vivo Wound Healing Model: Using a donor cornea model, the study found that corneas treated with AR-13324 had a wound healing rate comparable to those treated with Y-27632 [4].

ROCK Inhibition Signaling Pathway

The Rho-associated kinase (ROCK) pathway is a key regulator of cellular actomyosin dynamics. The diagram below illustrates the mechanism of action for ROCK inhibitors like Verosudil.

G GPCRs External Stimuli (e.g., via GPCRs) GEFs GEF Activation GPCRs->GEFs RhoA_GDP RhoA (Inactive) GDP-bound GEFs->RhoA_GDP Promotes GDP/GTP exchange RhoA_GTP RhoA (Active) GTP-bound RhoA_GDP->RhoA_GTP ROCK ROCK Enzyme (Inactive) RhoA_GTP->ROCK Binds and Activates ROCK_Active ROCK Enzyme (Active) ROCK->ROCK_Active MLCP Myosin Light Chain Phosphatase (MLCP) ROCK_Active->MLCP Phosphorylates and Inhibits MLC_Unphos Myosin Light Chain (Unphosphorylated) ← Relaxed State / Reduced Contraction ROCK_Active->MLC_Unphos Phosphorylates Directly MLC_Phos Myosin Light Chain (Phosphorylated) ← Actomyosin Contraction / Stress Fiber Formation MLC_Unphos->MLC_Phos Leads to ROCKi ROCK Inhibitor (e.g., Verosudil) ROCKi->ROCK_Active Inhibits

This pathway explains the cellular effects of ROCK inhibitors, which include:

  • Relaxation of trabecular meshwork cells in the eye, enhancing aqueous humor outflow and reducing intraocular pressure for glaucoma treatment [5].
  • Promotion of corneal endothelial cell migration and proliferation, supporting wound healing and offering potential treatment for corneal endothelial diseases [3] [4].
  • Reduction of actin stress fibers and focal adhesions, increasing cellular plasticity [3] [1].

Key Insights for Researchers

Based on the gathered information, here are the main points for your comparison guide:

  • Clinical Context: While Verosudil itself is investigational, its relative Netarsudil is already FDA-approved, providing a clear regulatory and clinical benchmark for comparison [3] [5].
  • Metabolite Activity: The active metabolite AR-13503 (of Netarsudil) has shown superior proliferative effects on CECs in vitro compared to its parent compound and Y-27632, which is a critical point for evaluating efficacy [4].
  • Therapeutic Potential: ROCK inhibitors are promising beyond glaucoma, particularly for corneal endothelial regeneration (e.g., in Fuchs' dystrophy), as evidenced by multiple preclinical and clinical studies [3].

References

Verosudil pharmacological profile vs standard glaucoma treatments

Author: Smolecule Technical Support Team. Date: February 2026

ROCK Inhibitors: Mechanism of Action

ROCK inhibitors represent a novel class of antiglaucoma drugs that lower intraocular pressure (IOP) primarily by enhancing aqueous humour outflow through the conventional pathway (trabecular meshwork and Schlemm's canal) [1] [2]. The diagram below illustrates their cellular mechanism.

G Extracellular Extracellular Signal RhoGTPase Rho GTPase (Inactive, GDP-bound) Extracellular->RhoGTPase Activation RhoGTPase_Active Rho GTPase (Active, GTP-bound) RhoGTPase->RhoGTPase_Active ROCK ROCK Enzyme RhoGTPase_Active->ROCK Binds & Activates MLCPhosphatase Myosin Light Chain (MLC) Phosphatase ROCK->MLCPhosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Promotes Phosphorylation MLCPhosphatase->MLC Less De-phosphorylation Actin Actin Cytoskeleton MLC->Actin Contraction Cellular Contraction Actin->Contraction Relaxation Cellular Relaxation & Improved Aqueous Outflow ROCK_Inhibitor ROCK Inhibitor (e.g., Verosudil) ROCK_Inhibitor->ROCK Inhibits ROCK_Inhibitor->Contraction Reduces ROCK_Inhibitor->Relaxation Promotes

Beyond IOP reduction, ROCK inhibitors are investigated for neuroprotective properties (potentially preserving retinal ganglion cells) and anti-fibrotic effects that may improve surgical outcomes [1] [3] [4].

Comparison with Standard Glaucoma Treatments

The table below summarizes how ROCK inhibitors compare with established drug classes.

Drug Class Primary Mechanism of Action Typical IOP Reduction Common Adverse Effects

| ROCK Inhibitors (e.g., Netarsudil, Ripasudil) | Increases trabecular outflow [1] [2] | ~3–7 mmHg [5] [4] | Frequent, mostly topical: Conjunctival hyperemia, cornea verticillata, conjunctival hemorrhage, blepharitis [1] [4] | | Prostaglandin Analogs (PGAs) (e.g., Latanoprost, Bimatoprost) | Increases uveoscleral outflow [3] | ~6–9 mmHg [6] [7] | Topical: Conjunctival hyperemia, eyelash growth, iris pigmentation, periocular skin darkening [3] [7] | | Beta-Blockers (e.g., Timolol) | Reduces aqueous production [3] | ~4–7 mmHg [5] | Potentially systemic: Bradycardia, bronchospasm, hypotension, dizziness [5] [3] | | Carbonic Anhydrase Inhibitors (CAIs) (e.g., Dorzolamide) | Reduces aqueous production [3] | ~4–5 mmHg [8] | Topical & Systemic: Metallic taste, eye stinging; oral form: electrolyte imbalance, fatigue [3] | | Alpha-2 Agonists (e.g., Brimonidine) | Reduces aqueous production & increases uveoscleral outflow [3] | ~4–6 mmHg | Topical & Systemic: Ocular allergy, dry mouth; fatigue, drowsiness (CNS effects) [3] |

Clinical Efficacy and Safety Data

Comparative Efficacy
  • vs. Beta-Blockers: A 2024 meta-analysis found beta-blockers statistically superior in IOP reduction, but the mean difference was small (1.73 mmHg at 8 a.m.) and deemed not clinically significant given IOP measurement variability. ROCK inhibitors were concluded to be clinically non-inferior [5].
  • vs. Prostaglandin Analogs (PGAs): PGAs are generally the most effective monotherapy. ROCK inhibitors are slightly less potent but are valuable as adjunctive therapy [8] [2]. Fixed-dose combinations (e.g., Netarsudil + Latanoprost) show superior efficacy to either agent alone [8] [4].
  • In Combination Therapy: Prostaglandin-based combinations are the most effective options. Adding a ROCK inhibitor to a PGA is a highly effective strategy [8].
Safety and Tolerability

The safety profile of ROCK inhibitors is a key differentiator [5]:

  • Localized Side Effects: Adverse effects are predominantly local and ocular, the most common being conjunctival hyperemia (redness), which is often mild and tolerable [1] [4].
  • Other Ocular Effects: Include cornea verticillata (whorl-shaped corneal deposits), conjunctival hemorrhage, and blepharitis. These typically do not affect vision and are often reversible upon discontinuation [1] [4].
  • Systemic Safety: A significant advantage is the lack of serious systemic side effects, which are a concern with beta-blockers (cardiovascular, respiratory) and alpha-agonists (CNS depression) [5] [3].

Key Clinical Trials and Methodologies

Here is an overview of pivotal clinical trials for the two most prominent ROCK inhibitors, Netarsudil and Ripasudil.

Trial / Study Design & Participants Intervention & Comparator Key Efficacy Findings Key Safety Findings

| ROCKET 1 & 2 (Netarsudil) [4] | Phase 3 RCT; patients with OHT or OAG. | Netarsudil (0.02% QD) vs. Timolol (0.5% BD). | Netarsudil was non-inferior to Timolol. | Conjunctival hyperemia (50-59% vs. 8-10%), conjunctival hemorrhage (13-17% vs. 0%). | | MERCURY-3 (Netarsudil/Latanoprost) [4] | Phase 3 RCT; patients with OAG or OHT. | Fixed-Dose Combo (Netarsudil 0.02% + Latanoprost 0.005%) QD vs. Fixed-Dose Combo (Bimatoprost 0.03% + Timolol 0.5%) QD. | The Netarsudil combo was non-inferior. | Hyperemia and cornea verticillata were common with the Netarsudil combo. | | Tanihara et al., 2013 (Ripasudil) [1] | Phase 1, RCT, double-masked; 50 participants. | Ripasudil (various conc.) vs. Placebo. | Significant, dose-dependent IOP reduction. Max reduction -4.3 mmHg (0.8%). | Mild-moderate conjunctival hyperemia in >50% of subjects, subsided quickly. | | Tanihara et al., 2022 (Ripasudil) [1] | Prospective, open-label; 3374 patients. | Ripasudil (0.4% BD) for 24 months. | Significant IOP reduction sustained over 24 months. | Adverse effects in 25.3%: blepharitis (8.6%), conjunctival hyperemia (8.5%). |

Future Directions and Potential

ROCK inhibitors are being explored for applications beyond IOP-lowering in glaucoma [9] [4]:

  • Corneal Endothelial Diseases: Topical ROCK inhibitors show promise in treating conditions like Fuchs' endothelial corneal dystrophy by promoting corneal endothelial cell migration and proliferation, potentially aiding in corneal clearance and vision recovery [9].
  • Surgical Adjunct: Their anti-fibrotic properties are being investigated to improve the success of glaucoma filtering surgery by reducing post-operative scar tissue formation [1] [4].

References

Verosudil's Activity Profile and Computational Context

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biochemical data for Verosudil and the context from computational studies on other ROCK inhibitors.

Compound Name Reported Activity on ROCK1 (Ki) Reported Activity on ROCK2 (Ki) Selectivity (ROCK2 vs. ROCK1) Source & Context
Verosudil (AR-12286) 2 nM [1] 2 nM [1] Not selective (1-fold) [1] Experimentally confirmed biochemical activity [1].
CH-2 Information missing IC50 = 28 nM [2] ~5-fold selective for ROCK2 [2] Identified via DNA-encoded library screening; provides an example of a ROCK2-selective inhibitor [2].
Novel Hits (e.g., F847-0007) Information missing High binding affinity (specific data missing) [3] [4] Information missing Identified through high-throughput virtual screening; exemplifies modern discovery workflows [3] [4].

Standard Protocols for Docking and Screening ROCK Inhibitors

Although a dedicated study for Verosudil was not found, the following established computational protocols are used to generate the data researchers rely on. You can use these methodologies to guide your own investigations or to evaluate literature on other ROCK inhibitors.

  • Structure Preparation: The crystallographic structure of the target protein (ROCK1 or ROCK2) is obtained from the Protein Data Bank (PDB). The structure is then "prepared" by removing water molecules, adding hydrogen atoms, assigning partial charges, and minimizing the structure to correct any steric clashes. This is a standard step in software suites like Schrödinger [5].
  • Ligand Preparation: The 3D structure of the small molecule inhibitor is drawn or imported, and its geometry is optimized using molecular mechanics force fields. Multiple conformational states may be generated to account for flexibility [5].
  • Molecular Docking: The prepared ligand is computationally placed into the binding site of the prepared protein. The docking algorithm scores different binding poses and orientations based on energy functions that evaluate complementarity, hydrogen bonding, van der Waals forces, and electrostatic interactions [5] [4].
  • Validation & Refinement: The reliability of the docking protocol is often tested by re-docking a known co-crystallized ligand and checking if the computational pose matches the experimental one (with a low Root-Mean-Square Deviation, or RMSD) [3] [5]. Further refinement and binding energy calculations can be performed using more intensive Molecular Dynamics (MD) simulations and MM/GBSA methods [3] [4].

This workflow for the discovery of novel ROCK inhibitors can be visualized as follows:

workflow start Start: Identify Target (ROCK1/ROCK2) struct Structure Preparation (Fetch & refine PDB structure) start->struct screen Compound Screening (Virtual library screening & docking) struct->screen rank1 Rank Compounds (Based on binding affinity & interaction analysis) screen->rank1 validate Experimental Validation (In vitro enzymatic & cellular assays) rank1->validate validate->screen Feedback for model improvement refine Lead Refinement (Structure-activity relationship & optimization) validate->refine

How to Proceed with Your Research

Given the lack of specific docking data for Verosudil, here are practical steps you can take to acquire this information:

  • Access Protein Structures: Download the crystal structures of ROCK1 and ROCK2 from the PDB. Useful entries might include structures co-crystallized with other ATP-competitive inhibitors.
  • Obtain Ligand Structure: The molecular structure of Verosudil (AR-12286) can be found in chemical databases like PubChem. You will need to generate a 3D conformation for docking.
  • Perform Your Own Docking: Use molecular docking software (e.g., AutoDock Vina, Schrödinger Glide, or similar) to dock Verosudil into the active sites of ROCK1 and ROCK2. This will allow you to analyze and compare the binding poses, hydrogen bonds, and hydrophobic interactions yourself.

References

Verosudil animal model data correlation with human studies

Author: Smolecule Technical Support Team. Date: February 2026

Verosudil (AR-12286) at a Glance

Aspect Details
Drug Name Verosudil (Synonyms: AR-12286) [1]
Drug Class Rho-associated coiled-coil protein kinase (ROCK) inhibitor [1]
Primary Indication Glaucoma and Ocular Hypertension (under investigation) [1] [2]
Key Mechanism Inhibits ROCK1 and ROCK2, reducing actomyosin contractility in the trabecular meshwork to increase aqueous humor outflow [1] [2]
Preclinical Model Species Dutch rabbits, Formosan rock monkeys, C57BL/6 mice [1]
Reported Human Data Specific clinical trial results for Verosudil were not detailed in the search results.

Experimental Data & Protocols

The search results provide insights from preclinical studies, which typically follow the workflow below.

G A In Vitro Assays B Primary Trabecular Meshwork (PTM) Cells A->B C Immortalized Human TM (HTM) Cells A->C D Actin Stress Fiber & Focal Adhesion Analysis B->D C->D J Human Clinical Trials D->J E In Vivo Animal Studies F Dutch Rabbit Model E->F G Formosan Rock Monkey Model E->G H Mouse Ocular Hypertension Model E->H I IOP Measurement & Tissue Morphology F->I G->I H->I I->J

In Vitro Protocols & Findings
  • Objective: To determine the inhibitory activity of Verosudil against ROCK isoforms and its cellular effects on trabecular meshwork (TM) cells [1].
  • Methodology: The inhibitory constant (Ki) for ROCK1 and ROCK2 was measured. Porcine primary trabecular meshwork (PTM) cells and immortalized human TM (HTM) cells were treated with Verosudil across a concentration range (0.001-100 μM) for 6 hours. The length of actin stress fibers in PTM cells and the number of focal adhesions in HTM cells were quantified [1].
  • Key Findings:
    • Verosudil demonstrated potent, equal inhibitory activity against both ROCK1 and ROCK2 (Ki = 2 nM for each) [1].
    • It dose-dependently reduced actin stress fiber length in PTM cells and reduced focal adhesions in HTM cells, with calculated IC50 values of 924 nM and 818 nM, respectively [1].
In Vivo (Animal) Protocols & Findings
  • Objective: To evaluate the efficacy of Verosudil in lowering intraocular pressure (IOP) in animal models [1].
  • Methodology:
    • Normal Animals: Dutch rabbits and Formosan rock monkeys received Verosudil (30 μL as eye drops) once daily for 3 days, with IOP measurements taken [1].
    • Disease Model: C57BL/6 mice with dexamethasone-induced ocular hypertension were treated with Verosudil (10 μL eye drops, twice daily for five weeks). IOP was monitored, and after the study, eye tissues were analyzed to assess the trabecular meshwork effective filtration area (EFA) and extracellular matrix (ECM) accumulation [1].
  • Key Findings:
    • Verosudil significantly reduced IOP in both rabbit and monkey models [1].
    • In the mouse disease model, Verosudil treatment reduced IOP, increased the EFA, and reduced ECM accumulation in the trabecular meshwork [1].

Correlation with Human Data and Future Directions

While the search results confirm that ROCK inhibitors like Verosudil represent a novel class of drugs that target the trabecular meshwork [2], the available documents do not contain specific human clinical trial data for Verosudil to directly correlate with the animal findings.

  • Mechanistic Plausibility: The animal data strongly supports the scientific rationale for human trials. The mechanism—relaxing the trabecular meshwork to improve outflow—is consistent across species and is the basis for its development [1] [2].
  • Clinical Translation of ROCK Inhibitors: Other ROCK inhibitors, such as Netarsudil, are FDA-approved and have demonstrated efficacy in human patients, validating the general drug class [3] [4]. This provides indirect support for Verosudil's potential.
  • Research Status: The search results identify Verosudil as a compound "under investigation" or "useful in the study of" glaucoma, indicating its status was pre-approval at the time of these publications [1] [2].

References

Verosudil batch analysis and quality control

Author: Smolecule Technical Support Team. Date: February 2026

ROCK Inhibitors at a Glance

The table below summarizes key ROCK inhibitors based on the gathered research data:

Inhibitor Name Alternative Codes Primary Indication (Approval Status) Key Experimental Findings in Corneal Endothelial Studies Reported IC50/Ki Values
Verosudil AR-12286, AR-11324 [1] [2] Glaucoma & Ocular Hypertension (Investigational) [3] Reduces actin stress fibers in trabecular meshwork cells; lowers intraocular pressure in animal models [1]. Specific data on corneal endothelial cells is limited in results. ROCK1: Ki = 2 nM; ROCK2: Ki = 2 nM [1]
Netarsudil AR-13324, Rhopressa [4] [3] Glaucoma & Ocular Hypertension (FDA-Approved) [3] Enhances cellular adherence and proliferation of human corneal endothelial cells (CECs); promotes corneal wound healing in ex vivo models [4] [5]. Information not specified in results
AR-13503 Active metabolite of Netarsudil [4] N/A (Metabolite) Shows significantly better proliferation rates for CECs compared to both untreated cells and those treated with Y-27632 [4]. Information not specified in results
Ripasudil K-115, Glanatec [4] [3] Glaucoma & Ocular Hypertension (Approved in Japan) [3] Used in eyedrop formulation to hasten cellular migration of corneal endothelium [4] [6]. Information not specified in results
Y-27632 N/A [4] N/A (Research Compound) Widely used benchmark in research; enhances CEC yield, adherence, and inhibits apoptosis [4]. Serves as a baseline control in comparative studies [4] [5]. Most tested compounds had stronger in silico binding strength than Y-27632 [4]

Experimental Insights and Methodologies

For researchers, understanding the experimental context behind this data is crucial.

  • Cellular Adherence & Proliferation Assays: The positive effects of ROCK inhibitors like Netarsudil and AR-13503 on primary human corneal endothelial cells (CECs) were evaluated using donor-match controlled cultures [4]. Cellular adherence was measured in real-time using instruments like the xCelligence real-time cell analyzer, which measures electrical impedance to monitor cell attachment and spreading [4] [7]. Proliferation was assessed using assays such as the Click-iT EdU cell proliferation kit, which detects newly synthesized DNA [4].
  • Ex Vivo Wound Healing Models: The regenerative capacity of ROCK inhibitors like Netarsudil (AR-13324) was tested using ex vivo corneal wound closure models [4] [5]. This involves creating a standardized wound in donor corneas and then quantifying the rate of endothelial cell migration and the final healed area over time, often comparing the performance against a control like Y-27632 [4].
  • In Silico Binding Simulations: Molecular docking studies can be performed to predict the binding strength of various ROCK inhibitors to the ATP-binding domain of ROCK-I and ROCK-II. One such study indicated that several compounds, including Netarsudil, had stronger in silico binding strength than the commonly used Y-27632 [4].

ROCK Inhibition Signaling Pathway

The therapeutic effects of ROCK inhibitors stem from their action on key cellular pathways. The following diagram illustrates the core mechanism:

G RhoA_GDP RhoA (Inactive, GDP-bound) RhoA_GTP RhoA (Active, GTP-bound) RhoA_GDP->RhoA_GTP GEF Activation ROCK ROCK Kinase (Inactive) RhoA_GTP->ROCK Binds & Activates ROCK_Active ROCK Kinase (Active) ROCK->ROCK_Active MLCP Myosin Light Chain Phosphatase (MLCP) ROCK_Active->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK_Active->MLC Directly Phosphorylates MLC_P Phosphorylated MLC (MLC-P) MLC->MLC_P Actin Actin Cytoskeleton MLC_P->Actin Interacts With Contractility Enhanced Actomyosin Contractility Actin->Contractility ROCKi ROCK Inhibitor (e.g., Verosudil, Netarsudil) ROCKi->ROCK_Active Inhibits

This pathway explains how ROCK inhibitors promote CEC behaviors essential for regeneration: by reducing actomyosin contractility, they facilitate cell spreading, migration, and proliferation, while also inhibiting apoptosis [6].

Recommendations for Researchers

  • For Corneal Endothelial Cell Studies: The most robust experimental data from the search results supports the use of Netarsudil (AR-13324) and its metabolite AR-13503. These compounds have shown superior or comparable efficacy to Y-27632 in enhancing CEC adherence, proliferation, and wound healing [4] [5].
  • Sourcing and Quality Control: When procuring research compounds like Verosudil, rely on reputable chemical suppliers that provide detailed Certificate of Analysis (CoA) documents. The CoA should include data on purity (e.g., ≥98% [2]), identity confirmation (e.g., via mass spectrometry), and water content. Always perform in-house validation upon receipt.
  • Experimental Design: For any study, include a well-characterized positive control (such as Y-27632) and use donor-matched experimental designs to account for biological variability, as demonstrated in the cited literature [4].

References

Verosudil (AR-12286) Profile and Competitive Landscape

Author: Smolecule Technical Support Team. Date: February 2026

Verosudil is a small molecule drug classified as a Rho-associated kinase (ROCK) inhibitor. Its primary known application is in ophthalmology, specifically for investigating the treatment of glaucoma and ocular hypertension [1] [2].

  • Drug Type: Small molecule [1]
  • Synonyms: Verosudil (USAN/INN), Verosudil Hydrochloride, AR-12286 [1]
  • Molecular Formula: C₁₇H₁₇N₃O₂S [1] [2]
  • CAS Registry: 1414854-42-4 [1] [2]
  • Mechanism of Action: Potent and equal inhibitor of ROCK1 and ROCK2 isoforms [2]
  • Development Status: Has reached Phase 3 clinical trials for Ocular Hypertension. It has also been investigated for Glaucoma and Open-Angle Glaucoma in Phase 2 trials [1].

Quantitative Biochemical and Cellular Data

The following table summarizes available experimental data on Verosudil's activity and effects. Please note that some comparative data for other inhibitors is not available in the search results.

Parameter Verosudil (AR-12286) Netarsudil (AR-13324) Ripasudil Fasudil
ROCK1 Inhibition (Ki) 2 nM [2] Information missing Information missing Information missing
ROCK2 Inhibition (Ki) 2 nM [2] Information missing Information missing Information missing
Selectivity (ROCK2/ROCK1) 1-fold (equal potency) [2] Information missing Information missing Information missing
Other Kinase Inhibition (Ki) PKA (69 nM), PKCT (9322 nM), MRCKA (28 nM), CAM2A (5855 nM) [2] Information missing Information missing Information missing
Cellular Effect (IC50) Disruption of actin stress fibers in HTM cells: 818 nM [2] Information missing Information missing Information missing
In Vivo Model (IOP Reduction) Effective in Dutch rabbits and Formosan rock monkeys [2] Information missing Information missing Information missing
Primary Indication Glaucoma & Ocular Hypertension (Phase 3) [1] [2] Glaucoma (FDA-approved) [3] [4] Glaucoma & Ocular Hypertension (Approved in Japan) [4] Cerebral Vasospasm (Approved in China/Japan) [5] [3]

Experimental Protocols from Research Context

While detailed protocols for Verosudil-specific experiments are not fully available in the search results, the following methodologies are reported in related studies on ROCK inhibitors.

  • In Vitro Kinase Inhibition Assay: Verosudil's inhibitory constant (Ki) was determined against ROCK1, ROCK2, and other kinases. The Ki value represents the concentration required to occupy 50% of the enzyme's active sites, with lower values indicating more potent inhibition [2].
  • Cellular Actin Staining Assay:
    • Cell Culture: Primary porcine trabecular meshwork (PTM) cells or immortalized human trabecular meshwork (HTM) cells are cultured.
    • Compound Treatment: Cells are treated with Verosudil across a concentration range (e.g., 0.001-100 μM) for a set duration (e.g., 6 hours).
    • Fixation and Staining: Cells are fixed and stained with fluorescently-labeled phalloidin to visualize filamentous actin (F-actin) stress fibers.
    • Analysis: Stress fiber length or density is quantified using fluorescence microscopy. The IC50 is the concentration that reduces stress fibers by 50% [2].
  • In Vivo Intraocular Pressure (IOP) Model:
    • Animal Models: Use normotensive Dutch rabbits or Formosan rock monkeys, or induce ocular hypertension in mice with dexamethasone (SIOH model).
    • Dosing: Administer Verosudil as an eye drop (e.g., 10-30 μL) once or twice daily.
    • IOP Measurement: Measure IOP using a tonometer at various time points post-administration to assess the magnitude and duration of IOP reduction [2].

ROCK Inhibition Signaling Pathway

The following diagram illustrates the core signaling pathway regulated by ROCK and the point of action for inhibitors like Verosudil.

G GTP_Rho Active GTP-Rho ROCK ROCK (1 & 2) GTP_Rho->ROCK pMLC Phospho-MLC (pMLC) ROCK->pMLC Phosphorylation MLC Myosin Light Chain (MLC) Actin_Organization Actin Cytoskeleton Organization pMLC->Actin_Organization Cell_Contraction Cell Contraction & Focal Adhesion pMLC->Cell_Contraction Aqueous_Outflow Trabecular Meshwork Contraction Cell_Contraction->Aqueous_Outflow IOP Increased IOP Aqueous_Outflow->IOP ROCK_Inhibitor Verosudil/ROCK Inhibitors ROCK_Inhibitor->ROCK Inhibits

Competitive Landscape of ROCK Inhibitors

The ROCK inhibitor market shows distinct segments and key players, with Verosudil positioned in the ophthalmology R&D pipeline.

  • Market Context: The global Rho-kinase inhibitor drugs market is projected to grow significantly, driven primarily by the high prevalence of glaucoma [3] [6]. North America is the largest market, but Asia-Pacific shows high growth potential [6].
  • Key Marketed and R&D Compounds:
    • Netarsudil: FDA-approved for glaucoma, marketed as Rhopressa [3] [4]. It is also being investigated for enhancing human corneal endothelial cell culture and wound healing [4].
    • Ripasudil: Approved in Japan for glaucoma and ocular hypertension [4]. Used off-label to enhance autologous regeneration of the corneal endothelium [4].
    • Fasudil: An early ROCK inhibitor approved in China and Japan for cerebral vasospasm [5] [3].
  • Strategic Positioning of Verosudil: While approved ROCK inhibitors target IOP reduction, research indicates potential for ROCK inhibitors in corneal endothelial regeneration [4]. This represents a significant unmet medical need and a potential strategic direction for Verosudil's development beyond its primary IOP-lowering effect.
  • Key Industry Players: The competitive landscape includes companies like Kowa Pharmaceuticals, Senju Pharmaceutical, Novartis, Aerie Pharmaceuticals (now Alcon), and Redx Pharma [3] [6].

Research and Development Implications

  • Verosudil's Profile: Its high potency and equal inhibition of ROCK1/2 make it a strong candidate for pathologies where both isoforms are implicated [2]. Its potential in corneal endothelial regeneration warrants further exploration [4].
  • Market Opportunities: Beyond glaucoma, ROCK inhibitors have emerging potential in oncology, neurodegenerative diseases (like Alzheimer's), and other fibrotic conditions, representing future growth vectors [3] [7].
  • Considerations for Comparison: A complete comparative guide requires data on pharmacokinetics, specific side-effect profiles, and head-to-head clinical trial results, which are not fully available in the current search results.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

363.0808257 g/mol

Monoisotopic Mass

363.0808257 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S47W900F0N

Dates

Last modified: 07-15-2023
1: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Oct;30(8):643-72. PubMed PMID: 19088949.
2: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Dec;29(10):697-735. PubMed PMID: 18200333.

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